2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWVEXSCELRQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354258 | |
| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129798-05-6 | |
| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of Complex Heterocycles: A Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Rise of a Versatile Intermediate
The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the quinoline moiety consistently imparts valuable pharmacological properties.[3][4] Within this important class of compounds, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally versatile intermediates.[2][3] The presence of a reactive chlorine atom at the 2-position and a formyl group at the 3-position provides two orthogonal handles for a diverse range of chemical transformations, enabling the construction of complex, fused heterocyclic systems.[5]
This technical guide focuses on a specific, yet highly promising, member of this family: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde . The introduction of an ethoxy group at the 7-position can significantly modulate the electronic properties and lipophilicity of the quinoline ring system, potentially influencing its biological activity and pharmacokinetic profile. This guide will provide a comprehensive overview of its synthesis, core properties, chemical reactivity, and potential applications in the field of drug discovery, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Synthesis and Purification: Mastering the Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][6] This reaction involves the formylation of an electron-rich aromatic compound, in this case, an N-arylacetamide, using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through a cyclization mechanism to afford the desired quinoline scaffold.[1]
The synthesis of this compound commences with the readily available starting material, 3-ethoxyaniline, which is first acetylated to form 3-ethoxyacetanilide. This acetanilide derivative then undergoes the Vilsmeier-Haack cyclization to yield the target compound. The presence of the electron-donating ethoxy group at the meta-position of the aniline precursor facilitates the cyclization process.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[7]
Step 1: Acetylation of 3-Ethoxyaniline
-
In a round-bottom flask, dissolve 3-ethoxyaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to yield 3-ethoxyacetanilide.
Step 2: Vilsmeier-Haack Cyclization
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (4 equivalents) and cool to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (8 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, add 3-ethoxyacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude this compound will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the purified compound.
Physicochemical Properties
While experimentally determined data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₂ | [8] |
| Molecular Weight | 235.67 g/mol | [8] |
| Monoisotopic Mass | 235.04001 Da | [8] |
| Predicted XlogP | 3.0 | [8] |
| Appearance | Expected to be a solid | - |
| CAS Number | 129798-05-6 | [8] |
Spectral Data (Predicted and Inferred from Analogs):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehyde proton (typically δ 9-11 ppm), a quartet and a triplet for the ethoxy group, and a singlet for the proton at the 4-position of the quinoline ring.[6][9]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons of the quinoline ring, and the carbons of the ethoxy group. The carbon bearing the chlorine atom (C2) will also have a characteristic shift.[10][11]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1690-1710 cm⁻¹.[12] Stretching vibrations for the C-Cl bond and the aromatic C=C and C=N bonds will also be present.[13]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).[8]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the differential reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Reactions at the Aldehyde Group
The formyl group readily undergoes a variety of classical aldehyde reactions:
-
Condensation Reactions: It can be condensed with a wide range of nucleophiles such as amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcone-like structures, respectively.[2][3] These reactions are fundamental for building larger, more complex molecules.
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-chloro-7-ethoxyquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride. This alcohol can then be used in further functionalization, such as ether or ester formation.
-
Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-chloro-7-ethoxyquinoline-3-carboxylic acid, a valuable precursor for amides and esters.
-
Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes, extending the carbon chain at the 3-position.
Reactions at the Chloro Group
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of substituents:
-
Substitution with N-Nucleophiles: Reaction with amines, hydrazines, and other nitrogen-containing heterocycles leads to the formation of 2-amino-, 2-hydrazinyl-, and other N-substituted quinolines.[3]
-
Substitution with O-Nucleophiles: Alkoxides and phenoxides can displace the chlorine to form 2-alkoxy- and 2-aryloxy-quinolines.
-
Substitution with S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties, yielding 2-thioalkyl- or 2-thioaryl-quinolines.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C bonds and introduce aryl, vinyl, or alkynyl groups at the 2-position.
Tandem and Domino Reactions
The dual functionality of this compound makes it an ideal substrate for tandem or domino reactions where both the aldehyde and chloro groups react in a single synthetic operation. This often leads to the rapid construction of fused polycyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of novel heterocyclic rings fused to the quinoline core.
Diagrammatic Representation of Synthetic Utility
Caption: Synthetic transformations of this compound.
Applications in Drug Development
The inherent reactivity of this compound makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The quinoline scaffold itself is associated with a broad spectrum of pharmacological activities, including:
-
Anticancer: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, such as inhibition of topoisomerases and receptor tyrosine kinases.[2]
-
Antimicrobial: The quinoline core is a key feature of many antibacterial and antifungal agents.[3]
-
Anti-inflammatory: Certain quinoline derivatives have shown significant anti-inflammatory effects.[2]
-
Antimalarial: The quinoline scaffold is central to the development of antimalarial drugs.[2]
The derivatives synthesized from this compound can be screened for these and other biological activities. The ethoxy group at the 7-position can provide a handle for further modification or can favorably influence the binding of the molecule to its biological target.
Illustrative Pathway: A Gateway to Fused Bioactive Heterocycles
The true power of this compound lies in its ability to serve as a precursor to complex, fused heterocyclic systems. These rigid, polycyclic structures often exhibit high affinity and selectivity for biological targets.
Caption: A conceptual workflow for drug discovery utilizing this compound.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, providing access to a rich diversity of novel heterocyclic compounds. The straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its predictable reactivity, makes it an attractive starting material for the construction of compound libraries for drug discovery. As the quest for new therapeutic agents continues, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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- Srivastava, A., & Singh, R. M. (2005). Vilsmeier–Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
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- Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-20. [Link]
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]
- Google Patents. (2010). Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde. US20100022777A1.
- Google Patents. (2021). High-purity quinoline derivative and method for manufacturing same. US11186547B2.
- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 1433-1436. [Link]
- Google Patents. (2022). Metalloenzyme inhibitor compounds. US11247981B2.
- Google Patents. (1998). Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl) - Benzaldehyde. GB2322624A.
- Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
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- Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds [Video]. YouTube. [Link]
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An In-depth Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 129798-05-6
This guide provides a comprehensive overview of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this derivative, this document leverages established knowledge of the broader class of 2-chloroquinoline-3-carbaldehydes and its closely related analogs, particularly the 7-methoxy variant, to provide a robust framework for its synthesis, reactivity, and potential applications.
Compound Identity and Physicochemical Properties
This compound is a substituted quinoline featuring a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and an ethoxy group at the 7-position. These functional groups provide multiple avenues for synthetic transformations, making it an attractive starting material for the synthesis of more complex molecules.[1][2]
While specific experimental data for the 7-ethoxy derivative is scarce, the physicochemical properties can be inferred from its close analog, 2-chloro-7-methoxyquinoline-3-carbaldehyde (CAS: 68236-20-4).
| Property | Value (for 2-Chloro-7-methoxyquinoline-3-carbaldehyde) | Reference |
| Molecular Formula | C11H8ClNO2 | [3][4] |
| Molecular Weight | 221.64 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Note: The data presented in this table is for the 7-methoxy analog and should be considered as an approximation for this compound.
Synthesis: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[6] This one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate N-arylacetamide.[7] The presence of electron-donating groups on the N-arylacetamide generally leads to good yields.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (General)
This protocol is a generalized procedure based on the well-established Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.[8][9]
-
Preparation of the Acetanilide: In a suitable reaction vessel, combine the substituted aniline (e.g., 3-ethoxyaniline) (1 equivalent) with acetic anhydride (1.1 equivalents). The reaction can be carried out neat or in a suitable solvent like glacial acetic acid. Heat the mixture at reflux for 1-2 hours. After cooling, the product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.
-
Vilsmeier-Haack Reaction:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl3) (2 equivalents) dropwise with constant stirring.
-
To this freshly prepared Vilsmeier reagent, add the N-(3-ethoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline.
-
The precipitated solid, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the 2-chloro substituent and the 3-formyl group.[10][11][12][13]
Reactions at the 2-Position (Chloro Group)
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities. This is a key transformation for diversifying the quinoline core.
Reactions at the 3-Position (Formyl Group)
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Condensation Reactions: With amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives.[10]
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
-
Knoevenagel Condensation: With active methylene compounds.
Combined Reactivity
The proximity of the chloro and formyl groups allows for cyclization reactions to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry.[11]
Caption: Reactivity map of this compound showcasing its synthetic potential.
Potential Applications in Drug Development
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[10][13] The quinoline scaffold is a core component of numerous approved drugs. While specific biological activities for this compound have not been reported, its structural features suggest potential for development in several therapeutic areas.
The broader class of quinoline derivatives has demonstrated activities including:
-
Anticancer
-
Antimalarial
-
Antibacterial
-
Antifungal
-
Anti-inflammatory
-
Antiviral
The versatility of this compound allows for its use as a scaffold to generate libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to readily modify both the 2- and 3-positions enables the fine-tuning of physicochemical properties and biological activity.
Safety Information
-
Hazard Codes: Xi (Irritant)[2]
-
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information.
References
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- 2-Chloro-7-methoxyquinoline-3-carbaldehyde. PubChem. [Link]
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- Meth-Cohn quinoline synthesis. Chemistry Online. [Link]
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]
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- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
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- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. DergiPark. [Link]
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An In-depth Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical identity, synthesis, and its pivotal role as a versatile precursor for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and synthetic organic chemistry.
Core Chemical Identity
IUPAC Name: this compound[1]
Synonyms: 2-chloro-7-ethoxy-3-quinolinecarboxaldehyde, 2-CHLORO-7-ETHOXY-3-QUINOLINECARBALDEHYDE[1]
Molecular Formula: C₁₂H₁₀ClNO₂[1]
Molecular Weight: 235.67 g/mol
Chemical Structure:
The foundational structure of this molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific derivative, the quinoline core is functionalized with three key substituents:
-
A chloro group at the 2-position of the quinoline ring. This halogen atom is a crucial reactive site, susceptible to nucleophilic substitution, making it a versatile handle for further molecular elaboration.
-
An ethoxy group (-OCH₂CH₃) at the 7-position. This electron-donating group can influence the electronic properties and bioavailability of derivative compounds.
-
A carbaldehyde group (-CHO) at the 3-position. The aldehyde functionality is highly reactive and serves as a key electrophilic center for a wide array of chemical transformations, including condensations and reductive aminations.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Synthesis and Mechanism
The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines, including the 7-ethoxy derivative, is the Vilsmeier-Haack reaction . This reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]
The synthesis of this compound would logically proceed from the corresponding N-(3-ethoxyphenyl)acetamide. The electron-donating nature of the ethoxy group at the meta-position of the acetanilide starting material facilitates the cyclization process.
Proposed Synthetic Workflow:
Sources
The Genesis of a Versatile Precursor: A Technical Guide to the Discovery and History of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific journey of this compound from its theoretical underpinnings to its practical applications.
Introduction: A Scaffold of Significance
This compound is a substituted quinoline derivative that has garnered significant attention as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, comprising a reactive chlorine atom at the 2-position and a formyl group at the 3-position, make it a valuable synthon for constructing complex heterocyclic systems. The ethoxy group at the 7-position further modulates the electronic properties and lipophilicity of the molecule, influencing its reactivity and the biological activity of its downstream products. This guide will delve into the historical context of its discovery, the evolution of its synthesis, and the key chemical principles that govern its formation.
The Historical Landscape: The Rise of the Vilsmeier-Haack Reaction in Quinoline Synthesis
The story of this compound is intrinsically linked to the development and application of the Vilsmeier-Haack reaction.[1][2] Named after Anton Vilsmeier and Albrecht Haack, this formylation reaction, first reported in 1927, has become a cornerstone of organic synthesis for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1]
The application of the Vilsmeier-Haack reaction to the synthesis of quinolines was a significant advancement. A pivotal moment in this field was the work of Meth-Cohn and his collaborators, who extensively explored the reaction of acetanilides with the Vilsmeier reagent (typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to produce 2-chloroquinoline-3-carbaldehydes.[3][4][5][6] This approach, often referred to as the Meth-Cohn quinoline synthesis, provided a direct and efficient route to this important class of compounds.[3][4] While the seminal paper first describing the synthesis of the parent 2-chloroquinoline-3-carbaldehyde (CAS 73568-25-9) laid the groundwork, the specific introduction of the 7-ethoxy substituent was a subsequent development driven by the need for analogues with tailored properties for drug discovery programs.[7]
The discovery of this compound itself is not attributed to a single "eureka" moment but rather represents a logical extension of the established Vilsmeier-Haack methodology to a new, functionally substituted acetanilide precursor. Researchers, recognizing the power of the Meth-Cohn synthesis, applied it to N-(3-ethoxyphenyl)acetamide to regioselectively construct the desired 7-ethoxy-substituted quinoline scaffold. The presence of the electron-donating ethoxy group at the meta-position of the starting acetanilide directs the cyclization to favor the formation of the 7-substituted quinoline isomer.
The Core Synthesis: A Step-by-Step Mechanistic Exploration
The synthesis of this compound is a testament to the elegance and utility of the Vilsmeier-Haack reaction. The overall transformation can be dissected into two primary stages: the preparation of the acetanilide precursor and the subsequent Vilsmeier-Haack cyclization.
Part 1: Synthesis of the Precursor - N-(3-ethoxyphenyl)acetamide
The journey begins with the synthesis of the requisite starting material, N-(3-ethoxyphenyl)acetamide. This is typically achieved through the acylation of 3-ethoxyaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.
Experimental Protocol: Synthesis of N-(3-ethoxyphenyl)acetamide
-
Reaction Setup: To a solution of 3-ethoxyaniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 equivalents) dropwise at room temperature with stirring.
-
Reaction Progression: The reaction is typically exothermic. Maintain the temperature between 20-30°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water to remove any unreacted starting materials and by-products, and dried under vacuum.
-
Purification: The crude N-(3-ethoxyphenyl)acetamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Ethoxyaniline | 137.18 | 1.0 |
| Acetic Anhydride | 102.09 | 1.1 |
Part 2: The Vilsmeier-Haack Cyclization - Formation of this compound
This is the key step where the quinoline ring system is constructed. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from DMF and POCl₃. This reagent then reacts with the electron-rich aromatic ring of N-(3-ethoxyphenyl)acetamide to initiate a cascade of reactions culminating in the formation of the target molecule.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound [8]
-
Vilsmeier Reagent Formation: In a reaction vessel, cool N,N-dimethylformamide (DMF) to 0-5°C. To this, add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is an exothermic process.
-
Addition of Acetanilide: Once the Vilsmeier reagent has formed, add N-(3-ethoxyphenyl)acetamide portion-wise to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction Heating: After the addition is complete, the reaction mixture is heated to 80-90°C for several hours (typically 4-10 hours).[5] The progress of the reaction is monitored by TLC.
-
Hydrolysis and Isolation: After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice with stirring. This hydrolyzes the intermediate iminium species to the aldehyde and precipitates the crude product.
-
Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, affords the purified this compound.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| N-(3-ethoxyphenyl)acetamide | 179.22 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ~3.0-5.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent |
Causality Behind Experimental Choices:
-
Excess Vilsmeier Reagent: An excess of POCl₃ and DMF is used to ensure the complete conversion of the acetanilide and to act as the reaction solvent.
-
Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control to prevent side reactions. The subsequent heating is necessary to drive the cyclization reaction to completion.
-
Aqueous Work-up: Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and hydrolyzes the intermediate to the final aldehyde product.
Visualizing the Workflow:
Caption: Synthetic workflow for this compound.
Mechanistic Insights: A Logical Progression of Chemical Events
The Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides is a fascinating cascade of chemical transformations. The currently accepted mechanism involves several key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, the active formylating agent.
-
Electrophilic Attack: The electron-rich aromatic ring of N-(3-ethoxyphenyl)acetamide attacks the Vilsmeier reagent. The electron-donating nature of the acetamido and ethoxy groups activates the ring for this electrophilic substitution.
-
Intramolecular Cyclization: The newly introduced formyl group equivalent then participates in an intramolecular cyclization with the acetamido group.
-
Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the reaction mixture lead to the formation of the aromatic quinoline ring and the introduction of the chlorine atom at the 2-position.
-
Hydrolysis: The final step during the aqueous work-up is the hydrolysis of the iminium salt at the 3-position to yield the carbaldehyde.
Visualizing the Mechanism:
Caption: Key stages of the Vilsmeier-Haack quinoline synthesis.
Conclusion: A Legacy of Versatility
The discovery and development of the synthesis of this compound exemplify the power of fundamental organic reactions in creating valuable molecular tools. From its origins in the systematic exploration of the Vilsmeier-Haack reaction to its current status as a readily accessible intermediate, this compound continues to play a vital role in the quest for new therapeutic agents. The robust and well-understood synthetic route, coupled with its inherent reactivity, ensures that this compound will remain a significant scaffold in the landscape of drug discovery and development for the foreseeable future.
References
- Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
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- Gaikwad, S. B., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14.
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1873-1876.
- Parmar, N. J., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(43), 20759-20767. [Link]
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2-Chloro-7-ethoxyquinoline-3-carbaldehyde physical and chemical properties
An In-Depth Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
For research scientists and professionals in drug development, this compound stands out as a highly versatile heterocyclic building block. Its unique arrangement of reactive functional groups—a nucleophilically displaceable chlorine, an electrophilic aldehyde, and an electron-rich quinoline core—renders it a valuable precursor for synthesizing a diverse array of complex molecules with significant pharmacological potential. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, grounded in established scientific literature.
Core Physicochemical Properties
This compound is a solid organic compound. Its fundamental properties are summarized below, providing the foundational data required for its use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | PubChemLite[1] |
| CAS Number | 129798-05-6 | BLD Pharm[2] |
| Molecular Formula | C₁₂H₁₀ClNO₂ | PubChemLite[1] |
| Molecular Weight | 235.67 g/mol | ChemicalBook[3] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 360.3°C at 760 mmHg (Predicted) | LookChem[4] |
| Vapor Pressure | 2.24E-05 mmHg at 25°C (Predicted) | LookChem[4] |
| Monoisotopic Mass | 235.04001 Da | PubChemLite[1] |
Spectral Data Analysis for Structural Elucidation
The characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are detailed below, providing a baseline for researchers to confirm the identity and purity of the compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The aldehyde proton (-CHO) would appear significantly downfield, typically in the δ 9-11 ppm range as a singlet[5]. The protons on the quinoline ring would resonate in the aromatic region (δ 7-9 ppm), with their specific shifts and coupling patterns determined by their positions. The ethoxy group would present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), characteristic of an ethyl group attached to an electronegative atom.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would corroborate the structure with a signal for the carbonyl carbon of the aldehyde in the highly deshielded region of δ 180-200 ppm. The aromatic and heterocyclic carbons of the quinoline core would appear between δ 110-160 ppm. The methylene carbon of the ethoxy group would be found around δ 60-70 ppm, while the methyl carbon would be upfield, typically below δ 20 ppm[6][7].
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. A strong absorption band around 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde[5]. Other significant peaks would include C=C and C=N stretching vibrations for the quinoline ring in the 1450-1600 cm⁻¹ region and C-O stretching for the ethoxy group[5].
-
Mass Spectrometry : The mass spectrum should display a molecular ion peak (M⁺) corresponding to the compound's molecular weight. For this compound, this would appear at m/z 235, with a characteristic M+2 isotope peak at m/z 237 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
Synthesis via Vilsmeier-Haack Reaction
The paramount method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic compounds, particularly substituted acetanilides, to yield the quinoline core in a single, efficient step.[8]
The causality behind this choice of synthesis is twofold:
-
Accessibility of Precursors : The reaction begins with readily available substituted N-arylacetamides (acetanilides).
-
Formation of the Vilsmeier Reagent : An electrophilic iminium salt, known as the Vilsmeier reagent, is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃). This reagent is the key electrophile that drives the reaction.[5]
The reaction proceeds through electrophilic substitution onto the activated aromatic ring of the acetanilide, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the quinoline ring. The use of excess POCl₃ also facilitates the conversion of the hydroxyl group at the 2-position of the intermediate into the chloro group of the final product.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol: General Synthesis
The following protocol is a generalized procedure based on established methods for synthesizing substituted 2-chloroquinoline-3-carbaldehydes.[8][9]
-
Reagent Preparation : In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Addition of Substrate : Add the corresponding p-ethoxyacetanilide portion-wise to the Vilsmeier reagent.
-
Reaction : Heat the reaction mixture to 80-90°C and maintain for several hours (typically 4-10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up : After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.
-
Isolation : The solid product that precipitates is collected by filtration, washed thoroughly with water to remove any remaining salts and DMF, and then dried.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.[9][10]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a cornerstone for building fused heterocyclic systems and other complex derivatives.[11][12]
-
Reactions at the Aldehyde Group (C3) : The formyl group is a classic electrophilic site, readily undergoing condensation reactions with various nucleophiles such as amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and other derivatives, respectively.[12][13] These reactions are fundamental for extending the molecular framework.
-
Reactions at the Chloro Group (C2) : The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. It can be readily displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. This reactivity allows for the introduction of diverse functionalities at a key position of the quinoline core. For example, reaction with sodium sulfide can yield the corresponding 2-mercaptoquinoline derivative.[9]
-
Domino Reactions : The proximity of the chloro and aldehyde groups allows for domino reactions where a reagent reacts with both sites sequentially to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and others, which are scaffolds of significant interest in medicinal chemistry.[12][14]
Caption: Key reactivity pathways of the title compound.
Quinoline derivatives synthesized from this precursor have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties, making this scaffold a privileged structure in drug discovery programs.[11][13][15]
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous chloro-quinoline aldehydes provides a strong basis for safe handling procedures.[16][17][18]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[17]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[16][17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17]
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water.[16]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Inhalation : Move the person to fresh air.[17]
-
Ingestion : Rinse mouth and seek immediate medical attention.[16]
-
Always consult the specific Safety Data Sheet provided by the supplier before use.
References
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- M. S. Kumar, K. R. Prasad, and N. P. Kumar, "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," PubMed, 2011.
- K. Singh, S. J. Singh, and J. N. Singh, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2013.
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- "2-Chloro-7-methoxyquinoline-3-carboxaldehyde," Sigma-Aldrich.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Introduction: The Quinoline Core in Modern Chemistry
Quinoline scaffolds are privileged structures in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide array of functional molecules, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] The compound 2-Chloro-7-ethoxyquinoline-3-carbaldehyde is a versatile synthetic intermediate, offering multiple reaction sites for molecular elaboration. The chloro, aldehyde, and ethoxy functionalities allow for diverse chemical transformations, making it a valuable building block for creating complex molecular architectures.[3][4]
Accurate and unambiguous structural confirmation is the bedrock of chemical research. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide field-proven protocols for data acquisition.
Molecular Structure and Isotopic Profile
The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and basic properties.
Figure 1: Chemical Structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₂ | PubChem[5] |
| Monoisotopic Mass | 235.04001 Da | PubChem[5] |
| XlogP (predicted) | 3.0 | PubChem[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) is indicative of the electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons.
Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 10.45 | Singlet (s) | - | 1H | H (aldehyde, -CHO) |
| 8.90 | Singlet (s) | - | 1H | H-4 |
| 7.95 | Doublet (d) | 9.0 | 1H | H-5 |
| 7.40 | Doublet (d) | 2.5 | 1H | H-8 |
| 7.25 | Doublet of doublets (dd) | 9.0, 2.5 | 1H | H-6 |
| 4.20 | Quartet (q) | 7.0 | 2H | -OCH₂CH₃ |
| 1.50 | Triplet (t) | 7.0 | 3H | -OCH₂CH₃ |
Interpretation Rationale:
-
Aldehyde Proton (10.45 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, causing it to appear far downfield as a sharp singlet.[6]
-
Aromatic Protons (7.25-8.90 ppm): The protons on the quinoline ring appear in the characteristic aromatic region. The H-4 proton is a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrogen and carbonyl group, and the deshielding effect of the C-2 chloro-substituent. The protons H-5, H-6, and H-8 show splitting patterns consistent with their ortho and meta couplings on the benzene portion of the quinoline ring.
-
Ethoxy Group (4.20, 1.50 ppm): The ethoxy group presents a classic ethyl pattern: a quartet for the methylene (-OCH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical nature (alkane, alkene, aromatic, carbonyl, etc.).
Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 189.5 | C (aldehyde, -CHO) | Carbonyl carbons are highly deshielded and appear significantly downfield. |
| 162.0 | C-7 | Aromatic carbon attached to the electron-donating ethoxy group. |
| 151.5 | C-2 | Aromatic carbon bonded to both chlorine and nitrogen, causing significant deshielding. |
| 149.0 | C-8a | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| 139.0 | C-4 | Aromatic CH carbon adjacent to the aldehyde-bearing carbon. |
| 130.0 | C-5 | Aromatic CH carbon. |
| 127.5 | C-4a | Quaternary carbon at the ring junction. |
| 122.0 | C-3 | Quaternary carbon bearing the aldehyde, deshielded by chlorine and the carbonyl. |
| 120.5 | C-6 | Aromatic CH carbon. |
| 108.0 | C-8 | Aromatic CH carbon ortho to the electron-donating ethoxy group. |
| 64.5 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |
| 14.8 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
Causality in Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is common for many organic compounds due to its excellent solubilizing properties and the single deuterium lock signal. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a strong, sharp signal that does not overlap with most organic proton signals.
Experimental Protocol for NMR Data Acquisition
Figure 2: Standard workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.
-
Transfer: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument automatically locks onto the deuterium signal of the solvent, tunes the probe to the correct frequencies for ¹H and ¹³C, and shims the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Set the appropriate spectral parameters (e.g., 90° pulse, 2-second relaxation delay, 16 scans). A standard 1D proton experiment is typically completed in a few minutes.
-
¹³C NMR Acquisition: Following the proton scan, switch the nucleus to ¹³C. Due to the low natural abundance of ¹³C (1.1%), more scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio. Broadband proton decoupling is used to simplify the spectrum to singlets for each carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. The spectrum is then phase-corrected and baseline-corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| ~2850, ~2750 | Medium, Sharp | C-H Stretch | Aldehyde (-CHO) |
| ~1690 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde |
| ~1600, ~1570 | Medium-Strong | C=C & C=N Stretch | Quinoline aromatic rings |
| ~1250 | Strong | C-O Stretch | Aryl-alkyl ether (-O-CH₂) |
| ~850 | Strong | C-Cl Stretch | Aryl chloride |
Interpretation Rationale:
-
Aldehyde Group: The presence of an aldehyde is strongly indicated by two features: the strong carbonyl (C=O) stretch around 1690 cm⁻¹ (the conjugation to the quinoline ring lowers the frequency from the typical ~1725 cm⁻¹) and the characteristic pair of C-H stretching bands between 2700-2900 cm⁻¹.[6]
-
Quinoline and Ether: The aromatic C=C and C=N stretching vibrations appear in the 1500-1620 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of the aryl-alkyl ether (ethoxy group).
-
Chloro Group: The C-Cl stretch for an aryl chloride typically appears in the lower frequency region, often around 850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.
Table 5: High-Resolution Mass Spectrometry (HRMS) Data (ESI+)
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₂H₁₁ClNO₂]⁺ | 236.0473 |
| [M+Na]⁺ | [C₁₂H₁₀ClNO₂Na]⁺ | 258.0292 |
| [M]⁺ | [C₁₂H₁₀ClNO₂]⁺ | 235.0395 |
Data based on predicted values from PubChem[5]. The presence of chlorine would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 (for the ³⁵Cl and ³⁷Cl isotopes), which is a definitive confirmation of a single chlorine atom in the molecule.
Interpretation Rationale: In Electrospray Ionization (ESI), soft ionization typically results in the observation of the protonated molecule [M+H]⁺ as the base peak. The high-resolution data allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₂H₁₀ClNO₂. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the ethoxy group (-OCH₂CH₃), or chlorine (-Cl), providing further structural confirmation.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The collective application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms, IR spectroscopy confirms the presence of key functional groups (aldehyde, ether, aromatic system), and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form a self-validating system, ensuring the structural integrity and purity of this important synthetic intermediate for researchers in drug development and materials science.
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The Synthetic Versatility and Pharmacological Potential of 2-Chloroquinoline-3-carbaldehyde and its Derivatives: A Technical Guide
Abstract
The quinoline scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic drugs.[1][2] Among the diverse range of quinoline-based compounds, 2-chloroquinoline-3-carbaldehyde has emerged as a particularly versatile and valuable building block for the synthesis of complex heterocyclic systems with significant pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of 2-chloroquinoline-3-carbaldehyde and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their own research endeavors. The guide details established synthetic protocols, explores the diverse reactivity of the chloro and aldehyde functionalities, and highlights the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[3][4]
Introduction: The Significance of the Quinoline Core
Quinolines, consisting of a benzene ring fused to a pyridine ring, are a class of nitrogen-containing heterocyclic aromatic compounds.[1][2] This structural framework is not only prevalent in nature but has also been a focal point for synthetic chemists due to the wide range of biological activities exhibited by its derivatives.[1][5] From the antimalarial drug quinine to the anti-asthma agent Montelukast, the quinoline nucleus is a cornerstone of modern pharmacotherapy.[1][5] The reactivity and synthetic accessibility of substituted quinolines make them ideal starting materials for the construction of novel molecular architectures with tailored biological functions.
The subject of this guide, 2-chloroquinoline-3-carbaldehyde, is a bifunctional molecule that serves as a powerful intermediate in organic synthesis. The presence of a reactive chlorine atom at the 2-position and a formyl (aldehyde) group at the 3-position allows for a multitude of chemical transformations, enabling the generation of diverse libraries of quinoline-based compounds.[3]
Synthesis of the 2-Chloroquinoline-3-carbaldehyde Scaffold
The primary and most widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[3][6] This reaction involves the formylation of an electron-rich aromatic compound, in this case, an acetanilide, using a Vilsmeier reagent.
The Vilsmeier-Haack Reaction: Mechanism and Optimization
The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphoryl chloride (POCl₃).[6][7] The resulting electrophilic iminium salt then attacks the activated aromatic ring of the acetanilide, leading to formylation and subsequent cyclization to form the quinoline ring system.
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.
An alternative and efficient procedure utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent in place of phosphoryl chloride, which can offer advantages in terms of yield for certain activated acetanilides.[7] Optimal conditions for this modified procedure often involve 4.5 equivalents of PCl₅ and 3 equivalents of DMF for each equivalent of the acetanilide, with the reaction carried out at 100°C for approximately 4 hours.[7]
Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
The following protocol is a representative example of the Vilsmeier-Haack synthesis.
Materials:
-
4-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice-salt bath and add phosphorus oxychloride (4.5 equivalents) dropwise with constant stirring.
-
After the addition is complete, add 4-methylacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Heat the mixture on a water bath at 80-90°C for 5-6 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution.
-
The solid product that separates is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-6-methylquinoline-3-carbaldehyde.
Table 1: Representative Yields of Substituted 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
| Substituent on Acetanilide | Product | Yield (%) | Reference |
| 4-Methyl | 2-Chloro-6-methylquinoline-3-carbaldehyde | 72 | [7] |
| 4-Methoxy | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 65 | [7] |
| 4-Chloro | 2-Chloro-6-chloroquinoline-3-carbaldehyde | 58 | [7] |
| 4-Nitro | 2-Chloro-6-nitroquinoline-3-carbaldehyde | 30 | [7] |
Chemical Reactivity and Derivatization
The synthetic utility of 2-chloroquinoline-3-carbaldehyde stems from the distinct reactivity of its two functional groups. This allows for a wide range of transformations, leading to a diverse array of derivatives.
Caption: Reactivity map of 2-chloroquinoline-3-carbaldehyde.
Reactions at the C2-Chloro Position
The chlorine atom at the 2-position is susceptible to nucleophilic substitution . This allows for the introduction of a variety of functional groups, including:
-
Amines: Reaction with primary or secondary amines leads to the formation of 2-aminoquinoline derivatives.[1][8]
-
Thiols: Reaction with thiols or sodium sulfide can introduce sulfur-containing moieties.
-
Azides: Substitution with sodium azide can be a precursor to tetrazoloquinolines.
Palladium-catalyzed cross-coupling reactions , such as the Sonogashira coupling , can be employed to form carbon-carbon bonds at the 2-position, for instance, by reacting with terminal alkynes to yield 2-alkynyl-3-formylquinolines.[1]
Reactions at the C3-Aldehyde Group
The aldehyde group is a versatile handle for a wide range of chemical transformations:
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. A prominent example is the formation of Schiff bases (imines) upon reaction with primary amines, including anilines and hydrazines.[1][5] These Schiff bases can be further cyclized to form azetidinones or other heterocyclic systems.[1]
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-chloroquinolin-3-yl)methanol, using reducing agents like sodium borohydride.[1]
-
Oxidation: Oxidation of the aldehyde group yields the corresponding 2-chloroquinoline-3-carboxylic acid.
-
Wittig Reaction: The Wittig reaction can be used to convert the aldehyde into an alkene.
-
Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated systems, which are valuable intermediates for further cyclizations.
Reactions Involving Both Functional Groups
The proximity of the chloro and aldehyde groups allows for cyclocondensation reactions with bifunctional reagents to construct fused heterocyclic systems. For example, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines.[1] Similarly, reactions with other dinucleophiles can be used to build a variety of fused ring systems, which is a powerful strategy in drug discovery.
Biological Activities and Applications in Drug Development
Derivatives of 2-chloroquinoline-3-carbaldehyde have demonstrated a broad spectrum of biological activities, making this scaffold highly attractive for medicinal chemistry programs.[4][9]
Table 2: Biological Activities of 2-Chloroquinoline-3-carbaldehyde Derivatives
| Derivative Class | Biological Activity | References |
| Schiff Bases | Antibacterial, Antifungal | [1] |
| Azetidinones | Diuretic | [1] |
| Pyrazolo[3,4-b]quinolines | Anticancer, Anti-inflammatory | [1] |
| Thiophene Adducts | Antibacterial, Antifungal | [1] |
| Fused Heterocycles | Antimicrobial, Antiviral | [3] |
-
Antimicrobial Activity: Many derivatives, particularly Schiff bases and those incorporating thiophene rings, have shown promising activity against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Aspergillus niger.[1]
-
Anticancer Activity: The quinoline core is a known pharmacophore in oncology.[1] Derivatives such as pyrazolo[3,4-b]quinolines have been investigated for their potential as anticancer agents.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have exhibited anti-inflammatory and analgesic properties.[3]
-
Antimalarial Activity: The quinoline ring is famously associated with antimalarial drugs, and research continues to explore new quinoline-based compounds for this application.[3]
The synthetic accessibility and the ease of generating diverse libraries of compounds from 2-chloroquinoline-3-carbaldehyde make it an ideal starting point for hit-to-lead optimization campaigns in drug discovery.
Conclusion and Future Perspectives
2-Chloroquinoline-3-carbaldehyde is a cornerstone intermediate in modern heterocyclic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde functionalities provide a robust platform for the generation of a vast array of complex molecular architectures. The demonstrated breadth of biological activities associated with its derivatives underscores the continued importance of this scaffold in the quest for novel therapeutic agents. Future research will likely focus on the development of more sustainable and green synthetic methodologies, including the use of microwave and ultrasound irradiation, as well as solvent-free conditions to access these valuable compounds.[10] Furthermore, the application of multicomponent reactions starting from 2-chloroquinoline-3-carbaldehyde will continue to be a powerful tool for the rapid generation of molecular diversity in drug discovery pipelines.
References
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The Versatile Scaffold: A Technical Guide to the Biological Potential of Substituted Quinoline-3-Carbaldehydes
Abstract
The quinoline ring system, a privileged scaffold in medicinal chemistry, continues to be a focal point of intensive research due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse range of quinoline derivatives, substituted quinoline-3-carbaldehydes have emerged as crucial intermediates and potent bioactive molecules in their own right. Their inherent reactivity, stemming from the electrophilic aldehyde group and the reactive chlorine atom often found at the 2-position, provides a versatile platform for the synthesis of a multitude of heterocyclic systems.[1][2] This technical guide offers an in-depth exploration of the synthesis, chemical transformations, and profound biological potential of substituted quinoline-3-carbaldehydes. We will delve into their significant anticancer, antimicrobial, antimalarial, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both a comprehensive overview and practical, field-proven insights into harnessing the therapeutic promise of this remarkable class of compounds.
The Quinoline-3-Carbaldehyde Core: A Gateway to Bioactivity
Quinoline-3-carbaldehydes and their derivatives are recognized as valuable starting materials due to their extensive synthetic versatility in organic chemistry.[3] The strategic placement of the carbaldehyde group at the 3-position of the quinoline nucleus serves as a key functional handle for a variety of chemical modifications, leading to the generation of diverse molecular architectures. This adaptability has allowed for the development of a broad spectrum of quinoline-based compounds with significant biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3]
The inherent reactivity of the 2-chloroquinoline-3-carbaldehyde variant is particularly noteworthy. The presence of a chlorine atom at the 2-position provides a site for nucleophilic substitution, while the aldehyde group at the 3-position is amenable to condensation and addition reactions.[1][2] This dual reactivity has been extensively exploited to construct fused and binary heterocyclic systems, further expanding the chemical space and biological potential of this scaffold.[1]
Synthesis of the Quinoline-3-Carbaldehyde Scaffold: The Vilsmeier-Haack Reaction
A highly efficient, simple, and convenient method for the synthesis of substituted 2-chloro-3-formyl quinolines is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation and cyclization of substituted acetanilides.[2][4][5][6][7] This method is favored for its high yields, use of readily available starting materials, and relatively short reaction times.[4][5]
Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
This protocol describes the synthesis of a representative substituted 2-chloroquinoline-3-carbaldehyde using the Vilsmeier-Haack reaction.
Materials:
-
Substituted acetanilide (e.g., 4-methylacetanilide)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a condenser, add N,N-Dimethylformamide (3 mmol) to the substituted acetanilide (1 mmol).
-
Stir the reaction mixture in an ice bath for 20 minutes.
-
Slowly add phosphorus oxychloride (15 mmol) dropwise to the mixture while maintaining the temperature between 0-5 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 7-10 hours.[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified substituted 2-chloro-quinoline-3-carbaldehyde.[6]
Causality of Experimental Choices:
-
The use of an ice bath during the initial mixing and addition of POCl₃ is crucial to control the exothermic reaction and prevent the uncontrolled formation of byproducts.
-
The subsequent heating step provides the necessary energy for the cyclization and formation of the quinoline ring.
-
TLC is an essential in-process control to determine the reaction endpoint, preventing unnecessary heating and potential degradation of the product.
-
Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the solid product.
-
Recrystallization from ethanol is a standard purification technique to remove any remaining impurities.
Biological Potential and Mechanistic Insights
Substituted quinoline-3-carbaldehydes and their derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery.
Anticancer Activity
The anticancer potential of quinoline-based compounds is well-established, and derivatives of quinoline-3-carbaldehyde are no exception.[3] These compounds can exert their antiproliferative effects through various mechanisms, including cell cycle arrest, induction of apoptosis, DNA intercalation, inhibition of angiogenesis, and disruption of tubulin polymerization.[8]
A notable strategy in enhancing the anticancer activity of quinoline-3-carbaldehydes is their conversion into hydrazone derivatives. For instance, a series of novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole moiety at the 2-position have shown pronounced cancer cell growth inhibitory effects, with IC₅₀ values in the micromolar range against human pancreatic, lung, and cervical cancer cell lines.[8]
-
Lipophilicity: More lipophilic analogues, such as those containing a 1,2,3-benzotriazole moiety, tend to exhibit higher cytotoxic effects compared to less lipophilic derivatives with a 1,2,4-triazole ring.[8]
-
Hydrazone Substitution: The nature of the substituent on the hydrazone moiety significantly influences the cytotoxic potency. For example, a 2-(pyridin-2-yl)hydrazone derivative was found to be the most potent in a particular study, with IC₅₀ values ranging from 1.23 to 1.49 µM.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted quinoline-3-carbaldehyde derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, and substituted quinoline-3-carbaldehydes are actively being investigated for their potential to combat bacterial and fungal infections.[9] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9]
The synthesis of Schiff bases from 2-chloroquinoline-3-carbaldehyde has yielded compounds with significant potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[9]
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile paper discs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Ampicillin)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly over the surface of the nutrient agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound solution and place them on the agar surface.
-
Place standard antibiotic discs as positive controls and a solvent-impregnated disc as a negative control.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Antimalarial and Antileishmanial Activity
The quinoline scaffold is central to the development of antimalarial drugs, with chloroquine being a prime example.[3] Researchers are actively exploring new quinoline derivatives to overcome the growing problem of drug resistance in malaria parasites.[10] Substituted quinoline-3-carbaldehydes serve as valuable precursors for the synthesis of novel antimalarial agents.[11]
Furthermore, quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a crucial enzyme for the survival of the Leishmania parasite.[12] This highlights the potential of this scaffold in targeting neglected tropical diseases.
Certain quinoline-carbaldehyde derivatives act as competitive inhibitors, binding to the catalytic active site of LdMetAP1 with high affinity.[12] Structural studies have revealed that key differences in the binding modes of these inhibitors to the leishmanial enzyme compared to its human counterpart provide a basis for their selective toxicity.[12]
Visualization of Key Concepts
Synthetic Pathway for Quinoline-3-Carbaldehyde Derivatives
The following diagram illustrates the general synthetic route starting from a substituted acetanilide to generate diverse biologically active quinoline derivatives.
Caption: General synthetic pathways from substituted acetanilides.
Experimental Workflow for Biological Evaluation
This diagram outlines the typical workflow for assessing the biological potential of newly synthesized quinoline-3-carbaldehyde derivatives.
Caption: Workflow for biological evaluation of new compounds.
Future Perspectives and Conclusion
Substituted quinoline-3-carbaldehydes represent a highly versatile and promising class of compounds in the realm of medicinal chemistry. Their straightforward synthesis and the dual reactivity of the 2-chloro-3-formyl derivatives provide a robust platform for the generation of diverse chemical libraries. The significant anticancer, antimicrobial, antimalarial, and antileishmanial activities demonstrated by these compounds underscore their therapeutic potential.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The exploration of novel substitution patterns on the quinoline ring and the derivatization of the carbaldehyde group with a wider range of functionalities will be crucial for discovering new bioactive molecules.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate the rational design of more potent and selective drug candidates.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified through in vitro screening must be subjected to rigorous in vivo evaluation to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Combating Drug Resistance: The development of quinoline-3-carbaldehyde derivatives that are effective against drug-resistant strains of pathogens and cancer cells is a high-priority research area.
References
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An In-Depth Technical Guide to Quinoline-Based Heterocyclic Compounds: Synthesis, Mechanisms, and Therapeutic Applications
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] First isolated from coal tar in 1834, its structurally versatile and privileged framework has been exhaustively explored, leading to a vast array of compounds with a broad spectrum of pharmacological activities.[1][2][3] Quinoline and its derivatives are integral components of many natural products, most notably the cinchona alkaloids such as quinine, and form the structural basis for a multitude of synthetic drugs.[3]
Their significance is underscored by their wide-ranging therapeutic applications, including pivotal roles as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][4][5][6] The enduring legacy of drugs like chloroquine and quinine in the global fight against malaria has cemented the quinoline nucleus as a critical pharmacophore.[1][7] In recent decades, research has intensified, focusing on the development of novel quinoline-based agents targeting diverse pathologies, including drug-resistant cancers and multidrug-resistant bacteria.[8][9]
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the quinoline core, detailing key synthetic methodologies with step-by-step protocols, delving into the mechanistic underpinnings of their pharmacological activities, and examining the critical structure-activity relationships that govern their therapeutic potential.
Part 1: Synthesis of the Quinoline Core
The construction of the quinoline scaffold is a foundational aspect of its chemistry. The choice of synthetic route is dictated by the desired substitution pattern, precursor availability, and reaction scalability. Numerous named reactions have been developed, each offering distinct advantages.
The Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for producing polysubstituted quinolines.[10] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[11][12][13]
Causality of Experimental Choices: This method is particularly advantageous when the ortho-aminoaryl carbonyl precursor is readily accessible, as it allows for a convergent and often high-yielding synthesis. The use of an acid or Lewis acid catalyst is crucial for activating the carbonyl group of the ketone component towards nucleophilic attack by the aniline, or alternatively, activating the imine formed in situ for the final cyclization.[12]
Generalized Reaction Workflow & Mechanism
The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.
Caption: Generalized workflow for the Friedländer Quinoline Synthesis.
Detailed Experimental Protocol: Synthesis of a Polysubstituted Quinoline
This protocol is a representative example of a modern, catalyzed Friedländer reaction.[10][14]
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of an appropriate catalyst, such as p-toluenesulfonic acid (p-TsOH) or ceric ammonium nitrate (CAN) (10 mol %).[13][14] Rationale: The catalyst facilitates both the initial condensation and the final cyclodehydration step, allowing the reaction to proceed under milder conditions than the classical uncatalyzed, high-temperature method.[10]
-
Reaction Execution: Stir the mixture at a specified temperature (ranging from ambient to reflux, e.g., 45 °C) for the required time (e.g., 45 minutes to several hours), monitoring progress by Thin Layer Chromatography (TLC).[14]
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure substituted quinoline.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step synthesis primarily used to prepare 4-hydroxyquinoline derivatives (which exist in tautomeric equilibrium with 4-quinolinones).[15][16][17] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[16]
Causality of Experimental Choices: This reaction is invaluable for creating the 4-quinolinone core, a scaffold present in many antibacterial agents (quinolones). The initial substitution reaction is followed by a thermally induced cyclization. High temperatures (>250 °C) are often required for this cyclization step, which is a key limitation, though modern variations have sought to mitigate this.[17] The subsequent hydrolysis and decarboxylation steps are standard organic transformations to yield the final product.
Mechanism of the Gould-Jacobs Reaction
Caption: Stepwise mechanism of the Gould-Jacobs Reaction.
Other Foundational Synthetic Methods
Several other classical methods are frequently employed, each with specific utility.
| Synthesis Method | Starting Materials | Key Features & Applications |
| Combes Synthesis | Aniline, β-Diketone | An acid-catalyzed reaction that typically yields 2,4-disubstituted quinolines.[3][18][19] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A variation of the Skraup synthesis using milder conditions. Often produces complex mixtures but is effective for certain substitution patterns.[20][21] |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | One of the oldest methods, characterized by harsh, strongly acidic, and exothermic conditions. Primarily used for synthesizing the parent quinoline ring.[20][21] |
Part 2: Pharmacological Applications & Mechanisms of Action
The quinoline scaffold is a privileged structure in pharmacology due to its ability to engage in various non-covalent interactions with biological macromolecules. Its rigid, planar aromatic system is ideal for DNA intercalation, while the nitrogen atom can act as a hydrogen bond acceptor and a protonatable center, crucial for accumulation in acidic organelles.[4][22]
Antimalarial Agents
Quinoline-containing drugs are a cornerstone of antimalarial chemotherapy.[7] Their primary mechanism of action targets the parasite's unique hemoglobin digestion process within its acidic food vacuole.[7][23][24]
Mechanism of Action:
-
Hemoglobin Digestion: The Plasmodium parasite, during its intraerythrocytic stage, digests host hemoglobin, releasing large quantities of toxic free heme.[25][26]
-
Heme Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin.[25][27]
-
Drug Accumulation: Quinoline drugs, being weak bases, diffuse into the acidic food vacuole and become protonated, leading to their accumulation at concentrations up to 1000-fold higher than in the surrounding plasma.[7][26]
-
Inhibition of Hemozoin Formation: The high concentration of the quinoline drug interferes with heme polymerization. The drug is believed to cap the growing faces of the hemozoin crystal, preventing further addition of heme units.[26][27]
-
Toxicity & Parasite Death: The buildup of toxic, unpolymerized heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[7]
Caption: Inhibition of heme detoxification by quinoline antimalarials.
Anticancer Agents
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms.[4][28] Several quinoline-based drugs, such as Bosutinib and Lenvatinib, are in clinical use.[8]
Key Anticancer Mechanisms:
-
DNA Intercalation & Topoisomerase Inhibition: The planar aromatic structure of quinoline allows it to intercalate between DNA base pairs, interfering with replication and transcription.[28][29] Many of these compounds also inhibit DNA topoisomerases (primarily type II), enzymes that manage DNA topology, leading to DNA strand breaks and apoptosis.[28][30]
-
Kinase Inhibition: Many quinoline derivatives are designed to target specific protein kinases that are overactive in cancer cells, such as tyrosine kinases (e.g., VEGFR, EGFR).[29][30] By blocking these signaling pathways, they can inhibit cell proliferation, angiogenesis, and metastasis.[22][28]
-
Induction of Apoptosis & Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) and arrest the cell cycle at various checkpoints, preventing cancer cells from dividing.[22][28]
Antibacterial Agents
While the quinolone class (containing a 4-oxo-quinoline core) is famous for its antibacterial properties, other quinoline derivatives also show significant promise.[9] They often target bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV.[31] There is growing interest in developing novel quinoline scaffolds to combat multidrug-resistant strains like MRSA and C. difficile.[9][32]
Part 3: Structure-Activity Relationships (SAR)
Understanding the SAR of quinoline derivatives is paramount for rational drug design.[5] Minor structural modifications can lead to profound changes in potency, selectivity, and pharmacokinetic properties. The 4-aminoquinoline antimalarials serve as a classic case study.
Key SAR Insights for 4-Aminoquinoline Antimalarials
| Position on Quinoline Ring | Structural Feature / Modification | Impact on Antimalarial Activity | Reference |
| C7 | Electron-withdrawing group (e.g., -Cl) | Essential for high potency. Removal or replacement with an electron-donating group drastically reduces activity. | [33] |
| C4-Amino Side Chain | Length and nature of the alkyl chain | A flexible diaminoalkane chain of optimal length is crucial for activity and accumulation in the food vacuole. | [33] |
| C4-Amino Side Chain | Terminal tertiary amine | The basicity of the terminal amine is critical for the weak base mechanism of accumulation. The nature of the alkyl groups (e.g., diethyl) is optimized for potency. | [33] |
| C3 | Introduction of a methyl group | Can reduce activity but also potentially lower toxicity. | [33] |
| C8 | Substitution (e.g., 8-aminoquinolines like Primaquine) | Changes the mechanism of action. 8-aminoquinolines are active against liver-stage parasites (hypnozoites), unlike 4-aminoquinolines. | [34] |
These relationships highlight the delicate electronic and steric requirements for effective interaction with the biological target and for achieving the necessary physicochemical properties for drug action.[35][36][37][38]
Conclusion and Future Perspectives
The quinoline scaffold remains an exceptionally fruitful and enduring platform in drug discovery.[5][39] Its synthetic tractability and pharmacological versatility ensure its continued relevance. Future research will likely focus on several key areas: overcoming drug resistance in malaria and cancer through the design of novel hybrid molecules and multi-target agents[8][34][40]; exploring new therapeutic applications, particularly in neurodegenerative diseases and virology[5]; and developing greener, more efficient synthetic methodologies to access diverse chemical libraries.[21][41] The rich history and promising future of quinoline-based compounds guarantee they will remain a central focus for medicinal chemists and drug development professionals for years to come.
References
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Reactivity of the aldehyde group in quinoline systems
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Quinoline Systems
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse pharmacological activities and unique electronic properties. When functionalized with an aldehyde group, the quinoline ring system becomes an exceptionally versatile precursor for a vast array of synthetic transformations. This guide provides a comprehensive exploration of the chemical reactivity of the aldehyde functional group attached to the quinoline nucleus. We will delve into the electronic factors governing this reactivity, detail key organic transformations including nucleophilic additions, condensation reactions, oxidations, and reductions, and discuss the influence of substituent position. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols derived from analogous systems, and a framework for the synthesis of novel quinoline derivatives.
Foundational Principles: The Electronic Landscape of Quinoline Aldehydes
The reactivity of an aldehyde group on a quinoline ring is fundamentally governed by the electronic interplay between the carbonyl group and the bicyclic heteroaromatic system. The quinoline nucleus, composed of a fused benzene and pyridine ring, exerts a significant electron-withdrawing effect.
-
Inductive and Resonance Effects: The nitrogen atom in the pyridine ring is highly electronegative, leading to a net polarization of the ring system. This electron-withdrawing nature is transmitted through both inductive effects (through-bond polarization) and resonance effects (delocalization of pi-electrons).
-
Enhanced Electrophilicity: Consequently, the aldehyde's carbonyl carbon becomes more electron-deficient and thus more electrophilic compared to simple aromatic aldehydes like benzaldehyde. This heightened electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles.
-
Positional Influence: The position of the aldehyde group on the quinoline ring is critical. An aldehyde at the C2 or C4 position experiences a more pronounced electron-withdrawing effect from the nitrogen atom, making it more reactive towards nucleophiles than an aldehyde on the benzene portion of the ring system (e.g., C6 or C7).
The following diagram illustrates the key electronic influences on a quinoline-4-carbaldehyde molecule.
Caption: Electronic effects of the quinoline nitrogen on the aldehyde group.
Key Synthetic Transformations
The enhanced electrophilicity of the quinoline aldehyde opens the door to a multitude of synthetic transformations, which are fundamental for creating diverse molecular architectures.
Nucleophilic Addition Reactions
The addition of nucleophiles to the carbonyl carbon is a primary reaction pathway for quinoline aldehydes. The pyridine ring can accept the negative charge that develops on the oxygen atom during the formation of the tetrahedral intermediate, further facilitating the reaction.
-
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to quinoline aldehydes to form secondary alcohols. These alcohols are crucial intermediates for further functionalization.
-
Cyanide Addition (Cyanohydrin Formation): The addition of a cyanide ion (e.g., from NaCN/HCl) forms a cyanohydrin, which can be hydrolyzed to an α-hydroxy acid or reduced to an α-hydroxy amine.
-
Hydride Reduction: Complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce quinoline aldehydes to their corresponding primary alcohols.
Condensation Reactions: Building Complexity
Condensation reactions are powerful tools for C-C and C-N bond formation, enabling the construction of complex heterocyclic and polycyclic systems.
This reaction involves the condensation of the quinoline aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. The product is typically a new α,β-unsaturated system. This method is widely used to synthesize quinolinyl alkenes and other complex derivatives.
Caption: Experimental workflow for a typical Knoevenagel condensation.
Protocol: Knoevenagel Condensation of 2-Chloroquinoline-3-carbaldehyde with Malononitrile
-
Reagent Preparation: To a 50 mL round-bottom flask, add 2-chloroquinoline-3-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 2-((2-chloroquinolin-3-yl)methylene)malononitrile. Further purification can be achieved by recrystallization if necessary.
The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene. It involves the reaction of the quinoline aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is particularly valuable for creating specific C=C double bond geometries. Less reactive, stabilized ylides tend to produce (E)-alkenes, while more reactive, non-stabilized ylides favor the formation of (Z)-alkenes.
Table 1: Comparison of Condensation Reactions
| Reaction | Reagent | Catalyst | Product Type | Key Advantage |
| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated System | Forms C=C bonds with electron-withdrawing groups. |
| Wittig | Phosphorus Ylide | Strong Base (for ylide generation) | Alkene | High degree of control over alkene geometry. |
| Aza-Wittig | Iminophosphorane | None (thermal/photochemical) | Imine | Efficient synthesis of C=N bonds. |
Oxidation and Reduction
Standard transformations of the aldehyde group are readily applicable to quinoline systems.
The aldehyde group can be easily oxidized to the corresponding carboxylic acid, a crucial functional group in drug design. Common and effective oxidizing agents include:
-
Potassium permanganate (KMnO₄)
-
Chromic acid (Jones reagent, CrO₃/H₂SO₄)
-
Silver oxide (Tollens' reagent)
Protocol: Jones Oxidation of Quinoline-4-carbaldehyde
-
Setup: Dissolve quinoline-4-carbaldehyde (1.0 mmol) in acetone (15 mL) in a flask and cool the solution to 0 °C in an ice bath.
-
Oxidation: Add Jones reagent dropwise with vigorous stirring. Continue addition until the orange-brown color of the Cr(VI) reagent persists, indicating an excess of oxidant.
-
Quenching: Stir the mixture at 0 °C for 1-2 hours. Quench the excess oxidant by adding isopropanol dropwise until the solution turns green.
-
Workup: Remove the acetone under reduced pressure. Dissolve the remaining residue in water and adjust the pH to be acidic (pH ~2-3) with dilute HCl.
-
Isolation: The resulting precipitate, quinoline-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Reduction of the aldehyde to a primary alcohol is a fundamental transformation.
-
Sodium Borohydride (NaBH₄): A mild and selective reagent, typically used in alcoholic solvents like methanol or ethanol at room temperature.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, used in aprotic solvents like THF or diethyl ether. It is less chemoselective and will also reduce other functional groups.
-
Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Nickel under a hydrogen atmosphere provides a clean reduction method.
Influence of Substituents and Steric Effects
The reactivity of the quinoline aldehyde is not only dictated by its position but also by the electronic nature of other substituents on the ring system and by steric hindrance.
-
Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) on the quinoline ring decrease the electrophilicity of the aldehyde's carbonyl carbon, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -F) enhance this electrophilicity and increase reactivity.
-
Steric Hindrance: Bulky substituents near the aldehyde group, particularly at positions adjacent to it (e.g., a substituent at C3 for a C4-aldehyde), can sterically hinder the approach of a nucleophile. This can significantly slow down or even prevent a reaction from occurring. This is a critical consideration in synthetic planning, especially for reactions at the C8 position, which is inherently sterically hindered.
Caption: Factors influencing the reactivity of quinoline aldehydes.
Conclusion and Future Outlook
Quinoline aldehydes are undeniably powerful and versatile intermediates in modern organic synthesis. Their heightened reactivity, governed by the unique electronic properties of the quinoline nucleus, allows for a broad spectrum of chemical transformations. A thorough understanding of the principles outlined in this guide—nucleophilic addition, condensation, oxidation, reduction, and the modulating effects of substituents—is essential for any scientist working in drug discovery or materials science. By leveraging these reactions, researchers can efficiently construct complex molecular libraries based on the privileged quinoline scaffold, paving the way for the development of novel therapeutics and advanced materials.
References
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The Chloro-Substituent: A Master Regulator of Quinoline Reactivity and Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic therapeutic agents.[1] Its benzo-fused pyridine ring system offers a unique electronic landscape and a rigid framework for interacting with biological targets. However, the true synthetic and pharmacological versatility of quinoline is often unlocked through substitution. Among the various substituents, the humble chloro group stands out as a powerful modulator of chemical reactivity and biological function.
This technical guide offers a deep dive into the multifaceted role of the chloro-substituent in quinoline chemistry. We will move beyond simple descriptions of reactions to explore the underlying electronic and steric principles that govern the chloro group's influence. For the researcher, scientist, or drug development professional, a thorough understanding of these principles is paramount for designing efficient synthetic routes and for the rational design of novel, potent, and selective drug candidates. We will dissect how the position of the chloro group dictates the quinoline's susceptibility to nucleophilic attack, its performance in modern cross-coupling reactions, and its ultimate impact on biological activity.
The Electronic and Steric Character of the Chloro-Substituent
The influence of a chlorine atom on the quinoline ring is a classic example of competing electronic effects. Understanding this duality is the key to predicting reactivity.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the ring, leading to a general deactivation of the entire aromatic system towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the quinoline ring. This electron-donating resonance effect partially counteracts the inductive withdrawal, primarily increasing electron density at the ortho and para positions relative to the chloro group.
Compounding these effects is the intrinsic electronic nature of the quinoline nucleus itself. The nitrogen atom is strongly electron-withdrawing, which significantly polarizes the pyridine ring and renders the C2 and C4 positions highly electron-deficient.[2][3] The interplay between the substituent's effects and the ring's innate properties determines the ultimate reactivity at each position. Furthermore, steric hindrance, particularly from a chloro group at the C8 position (the peri-position), can impede the approach of reagents, influencing reaction rates and outcomes.[4]
The Chloro-Substituent as a Premier Leaving Group: Nucleophilic Aromatic Substitution (SNAr)
The most significant role of the chloro group in quinoline chemistry is to facilitate Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the C2 and especially the C4 positions makes chloroquinolines excellent substrates for this reaction class.[2][5]
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-poor carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the expulsion of the chloride ion. The C4-position is generally the most reactive site for SNAr, a property exploited extensively in the synthesis of the 4-aminoquinoline class of antimalarial drugs.[3][5]
This transformation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse amine, oxygen, and sulfur nucleophiles to build libraries of pharmacologically relevant molecules.[5][6]
Representative SNAr Protocol: Synthesis of a 4-Amino-7-chloroquinoline Derivative
This protocol describes the synthesis of a key intermediate analogous to those used in the production of Chloroquine, reacting 4,7-dichloroquinoline with an amine.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Primary or secondary amine (e.g., 1,3-diaminopropane) (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, DMF)
-
Optional Base (e.g., K₂CO₃, NaOH)
-
Round-bottom flask, reflux condenser, heating source (mantle or microwave reactor)
Methodology (Microwave-Assisted):
-
Preparation: In a microwave-safe reaction vial, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.
-
Addition: Add the desired amine (1.0-1.2 eq) to the solution. If the amine salt is used or if the nucleophile is weakly basic, an external base may be added.[5]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. The product can often be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate) after quenching.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 4-amino-7-chloroquinoline derivative.[5]
Table 1: Comparison of SNAr Reaction Conditions
| Method | Temperature | Reaction Time | Advantages | Disadvantages | Reference |
| Conventional Heating | 70-100 °C | 12-24 hours | Simple setup | Long reaction times, potential for side products | [5] |
| Microwave Irradiation | 120-150 °C | 15-60 minutes | Rapid, high yields, green chemistry | Requires specialized equipment | [2][5] |
| Ultrasound-Assisted | Ambient to 90 °C | 30-40 minutes | Fast, efficient, often high yields | Requires ultrasonic bath | [1][3] |
The Chloro-Substituent as a Handle for C-C and C-N Bond Formation: Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling has revolutionized organic synthesis, and chloroquinolines are valuable substrates in this arena. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have made their use routine and efficient.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, coupling the chloroquinoline (electrophile) with an organoboron reagent (nucleophile).[9] This reaction is instrumental in synthesizing biaryl compounds, a motif prevalent in pharmaceuticals. For instance, 6-arylquinolines prepared via this method have shown promise as anticancer agents by inhibiting tubulin polymerization.[9]
Buchwald-Hartwig Amination
For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice.[10] This reaction couples chloroquinolines with a wide variety of primary and secondary amines. Its power is particularly evident in the selective functionalization of di- or polyhalogenated quinolines. For example, in 6-bromo-2-chloroquinoline, reaction conditions can be tuned to selectively aminate the more reactive C-Br bond first, leaving the C-Cl bond intact for a subsequent, different coupling reaction, allowing for the controlled, stepwise synthesis of complex molecules.[8][11]
Representative Protocol: Suzuki-Miyaura Coupling of 6-Chloroquinoline
Materials:
-
6-chloroquinoline (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Setup: To an oven-dried flask under an inert atmosphere, add 6-chloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 6-arylquinoline.[9]
Impact on Biological Activity: The Case of Chloroquine
The chloro-substituent is not merely a synthetic tool; it is often a critical pharmacophore. The classic example is the antimalarial drug Chloroquine, a 4-amino-7-chloroquinoline. Structure-function studies have demonstrated that the 7-chloro group is indispensable for its biological activity.[12]
During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (β-hematin). Chloroquine accumulates in the parasite's acidic food vacuole and acts by forming a complex with the free heme. This drug-heme complex is unable to be polymerized, leading to a buildup of toxic heme that kills the parasite. Crucially, the presence of the 7-chloro group is required for the drug to effectively inhibit this β-hematin formation.[12] Its removal or relocation significantly diminishes antimalarial potency.
Conclusion
The chloro-substituent is a powerful and versatile tool in the arsenal of the modern chemist and drug designer. Its strong electron-withdrawing inductive effect, particularly when positioned at the C2 or C4 positions of the quinoline ring, creates highly reactive centers for nucleophilic aromatic substitution, providing a direct and efficient route to a vast array of functionalized analogues. Simultaneously, it serves as a reliable handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds that are central to many modern pharmaceuticals. Beyond its synthetic utility, the chloro group often plays a direct and critical role in the molecule's interaction with biological targets, as exemplified by its essential function in the antimalarial activity of Chloroquine. A comprehensive understanding of the principles governing the reactivity of chloroquinolines is therefore indispensable for the continued development of novel therapeutics and advanced functional materials.
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Vilsmeier-Haack reaction for quinoline synthesis.
An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Quinoline Synthesis
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and functional materials.[1][2][3] While numerous methods exist for its synthesis, the Vilsmeier-Haack reaction offers a particularly powerful and versatile strategy for constructing highly functionalized quinolines, such as 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[4] These products serve as critical intermediates for further molecular elaboration. This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for quinoline synthesis, detailing its underlying mechanism, experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including anti-malarial (e.g., chloroquine), anti-cancer, anti-bacterial, and anti-inflammatory properties.[2][3][5] Classical synthesis methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental, but they often require harsh conditions and offer limited control over substitution patterns.[6]
The Vilsmeier-Haack reaction emerges as a superior alternative, providing a direct and regioselective pathway to quinolines bearing versatile chloro and formyl groups.[7] This one-pot cyclization process is valued for its operational simplicity and its ability to generate synthetically useful building blocks that are otherwise difficult to access.[4]
The Vilsmeier Reagent: Formation and Reactive Nature
The cornerstone of the reaction is the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ. The most common formulation involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[8][9][10]
The reaction between DMF and POCl₃ is highly exothermic and results in the formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[8][9] This iminium ion is a weak electrophile, making it highly selective for reaction with electron-rich aromatic systems and other nucleophiles.[10][11]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Mechanism of Vilsmeier-Haack Quinoline Synthesis
The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a multi-step process that elegantly combines formylation, chlorination, and cyclization within a single reaction vessel.[7]
Step 1: Activation of N-Arylacetamide The N-arylacetamide substrate reacts with the Vilsmeier reagent. The oxygen atom of the amide carbonyl acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
Step 2: Formation of a Vinylogous Amide Intermediate A series of rearrangements and eliminations, driven by the Vilsmeier reagent, transforms the acetamide into a highly reactive chlorinated, vinylogous iminium species. This intermediate possesses two electrophilic carbon centers.
Step 3: Intramolecular Electrophilic Cyclization The electron-rich aromatic ring of the aniline moiety then acts as an internal nucleophile, attacking one of the electrophilic carbons. This key 6-endo-dig cyclization step forms the new pyridine ring, establishing the quinoline core.[12][13] The regioselectivity of this cyclization is influenced by the electronic nature of substituents on the aryl ring; electron-donating groups generally facilitate the reaction and improve yields.[7][14]
Step 4: Aromatization and Hydrolysis The cyclized intermediate undergoes elimination to achieve aromaticity. Subsequent aqueous workup hydrolyzes the remaining iminium species to the final 3-formyl group, yielding the 2-chloro-3-formylquinoline product.
Caption: Mechanistic pathway for quinoline synthesis via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-7-methoxyquinoline
This protocol details a representative synthesis using m-methoxyacetanilide as the substrate. The procedure is designed to be self-validating, with explanations provided for critical steps.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used |
| m-Methoxyacetanilide | 165.19 | 1.0 | 1.65 g (10 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 | ~15 | 15 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 6.0 | 5.5 mL (60 mmol) |
| Crushed Ice | 18.02 | - | ~200 g |
| Sodium Carbonate (Na₂CO₃) | 105.99 | - | As needed for neutralization |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylformamide (15 mL).
-
Causality: DMF serves as both the solvent and the precursor for the Vilsmeier reagent.
-
-
Controlled Addition of POCl₃: Cool the flask to 0-5°C using an ice-salt bath. Add phosphorus oxychloride (5.5 mL) dropwise via the dropping funnel over 30 minutes with vigorous stirring. Ensure the internal temperature does not exceed 10°C.
-
Substrate Addition: Once the addition of POCl₃ is complete, add m-methoxyacetanilide (1.65 g) portion-wise to the stirring mixture, maintaining the temperature at 0-5°C.
-
Reaction Heating: After the substrate is fully dissolved, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a pre-heated water bath or oil bath to 80-90°C for 4-6 hours.[17][18]
-
Causality: Thermal energy is required to overcome the activation energy for the intramolecular cyclization and subsequent aromatization steps. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice with constant, vigorous stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium carbonate until the pH reaches ~7-8. A solid precipitate will form.
-
Causality: The product is often protonated as a quinolinium salt in the acidic mixture. Basification deprotonates the product, causing it to precipitate out of the aqueous solution as the free base.[19]
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-chloro-3-formyl-7-methoxyquinoline.
Experimental Workflow Diagram
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Methodological & Application
The Versatile Scaffold: Applications of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde in Medicinal Chemistry
Introduction: The Significance of the Quinoline Core and the Utility of a Key Intermediate
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1] This nitrogen-containing heterocyclic system is a fundamental component of numerous natural products, synthetic drugs, and biologically significant molecules, exhibiting a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Within the vast library of quinoline derivatives, 2-Chloro-7-ethoxyquinoline-3-carbaldehyde emerges as a particularly valuable and versatile intermediate. Its strategic placement of reactive functional groups—a nucleophilic substitution-prone chlorine atom at the 2-position and an electrophilic carbaldehyde group at the 3-position—renders it an ideal starting material for the synthesis of diverse and complex molecular architectures. The 7-ethoxy group further provides a handle for modulating the lipophilicity and pharmacokinetic properties of the resulting derivatives.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the biological activities of its derivatives.
Core Synthesis: The Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The electron-donating nature of the ethoxy group at the meta-position of the precursor acetanilide directs the cyclization to yield the desired 7-ethoxy substituted quinoline.
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride is a strong electrophile that activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloromethyleneiminium salt (Vilsmeier reagent). This is performed at a low temperature (0-5 °C) to control the exothermic reaction.
-
Electrophilic Aromatic Substitution: The electron-rich acetanilide acts as a nucleophile, attacking the Vilsmeier reagent. The subsequent cyclization is an intramolecular electrophilic substitution.
-
Heating: The reaction mixture is heated to provide the necessary activation energy for the cyclization and dehydration steps that lead to the quinoline ring system.
-
Workup: Pouring the reaction mixture into crushed ice hydrolyzes the intermediate iminium salts and precipitates the solid product.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3.5 equivalents) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 5 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
To this mixture, add 3-ethoxyacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
A solid precipitate will form. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.
Visualization of the Vilsmeier-Haack Reaction:
Caption: Vilsmeier-Haack synthesis workflow.
Applications in the Synthesis of Bioactive Heterocycles
This compound serves as a versatile building block for the synthesis of a wide array of fused heterocyclic systems with significant biological potential. Two prominent examples are the synthesis of Schiff bases and pyrazolo[3,4-b]quinolines.
Synthesis of Schiff Bases: Precursors to Diverse Antimicrobials
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized by the condensation of a primary amine with an aldehyde. Schiff bases derived from 2-chloroquinoline-3-carbaldehyde are not only biologically active in their own right but also serve as intermediates for the synthesis of other complex heterocycles.[4]
Biological Significance: The imine group is crucial for the biological activity of many Schiff bases, which have demonstrated a broad range of antibacterial and antifungal properties.[5][6]
Protocol 2: General Synthesis of Schiff Bases from this compound
Causality Behind Experimental Choices:
-
Condensation Reaction: The reaction is a nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is relatively easy to remove.
-
Catalyst: A catalytic amount of glacial acetic acid is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction.
-
Reflux: Heating under reflux provides the energy needed to drive the dehydration step to completion.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Filter the solid product, wash it with a small amount of cold ethanol, and dry it.
-
If necessary, the product can be further purified by recrystallization.[7]
Visualization of Schiff Base Formation:
Caption: General scheme for Schiff base synthesis.
Synthesis of Pyrazolo[3,4-b]quinolines: Potent Anticancer and Antimicrobial Agents
Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their potent biological activities, including anticancer and antimicrobial effects.[8] The synthesis typically involves the reaction of a 2-chloroquinoline-3-carbaldehyde with hydrazine or a substituted hydrazine.
Biological Significance: The pyrazolo[3,4-b]quinoline core is a key pharmacophore in several compounds that exhibit cytotoxic activity against various cancer cell lines and inhibitory effects on microbial growth.[9]
Protocol 3: Synthesis of 1H-Pyrazolo[3,4-b]quinolines
Causality Behind Experimental Choices:
-
Initial Condensation: The reaction begins with the formation of a hydrazone intermediate, similar to Schiff base formation.
-
Intramolecular Cyclization: The subsequent step is an intramolecular nucleophilic aromatic substitution where the nitrogen of the hydrazone displaces the chlorine atom at the 2-position of the quinoline ring.
-
Solvent and Catalyst: The reaction can be performed in various solvents, and sometimes a biocatalyst like baker's yeast is employed in aqueous media to promote a green and efficient synthesis.[8] Heating is generally required to facilitate the cyclization.
Step-by-Step Methodology:
-
To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or an aqueous medium, add hydrazine hydrate or a substituted phenylhydrazine (1.1 equivalents).
-
If conducting a green synthesis, add baker's yeast as a biocatalyst.
-
Stir the reaction mixture at room temperature or heat under reflux, depending on the specific protocol, for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture. If the product precipitates, filter it directly.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to yield the pure pyrazolo[3,4-b]quinoline derivative.[10]
Visualization of Pyrazolo[3,4-b]quinoline Synthesis:
Caption: Synthesis of the pyrazolo[3,4-b]quinoline core.
Therapeutic Applications and Biological Activity Data
Derivatives of this compound have been investigated for a range of therapeutic applications. The following table summarizes some of the reported biological activities.
| Derivative Class | Therapeutic Area | Target Organism/Cell Line | Activity Data (MIC/IC₅₀) | Reference |
| Schiff Bases | Antibacterial | Escherichia coli | MIC: 25-50 µg/mL | [11] |
| Schiff Bases | Antibacterial | Staphylococcus aureus | MIC: 62.5 µg/mL | [5] |
| Schiff Bases | Antifungal | Candida albicans | MIC: 62.5-125 µg/mL | [5] |
| Pyrazolo[3,4-b]quinolines | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ values in the µM range | [12][13][14] |
| Quinoline Derivatives | Antiviral | SARS-CoV-2 | EC₅₀ down to 1.5 µM | [15] |
Application in Antiviral Research: Targeting SARS-CoV-2
The quinoline scaffold has been a focus of research for antiviral agents, including for SARS-CoV-2.[16] Chloroquine and hydroxychloroquine, both quinoline derivatives, were initially investigated for their potential to treat COVID-19.[1] More recent research has focused on developing novel quinoline-based compounds that target specific viral proteins. For instance, quinoline derivatives have been designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication.[9] The versatility of this compound makes it an attractive starting point for the synthesis of such inhibitors, where the quinoline core can be functionalized to optimize binding to the viral target.
Potential Mechanism of Action against SARS-CoV-2:
Caption: Inhibition of SARS-CoV-2 PLpro by quinoline derivatives.
Conclusion
This compound is a high-value intermediate in medicinal chemistry, providing a robust and adaptable platform for the synthesis of a wide range of biologically active compounds. Its efficient synthesis via the Vilsmeier-Haack reaction and the reactivity of its chloro and carbaldehyde functionalities allow for the construction of diverse heterocyclic systems, including Schiff bases and pyrazolo[3,4-b]quinolines. These derivatives have demonstrated significant potential as antimicrobial, anticancer, and antiviral agents. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals seeking to leverage the chemical versatility of this important scaffold in the quest for novel therapeutics.
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Application Notes & Protocols: A Guide to the Biological Activity Screening of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds, demonstrating remarkable versatility.[2][3] This scaffold's significance is underscored by its presence in drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3][4][5][6][7] The unique electronic and structural properties of the quinoline nucleus allow for extensive functionalization, enabling the fine-tuning of biological activity.[5]
The core compound, 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, serves as an exceptionally versatile starting material for generating a chemical library. The strategic placement of a reactive chlorine atom at the C2 position and a carbaldehyde group at the C3 position offers two distinct points for chemical modification.[8][9] The Vilsmeier-Haack reaction is a common and efficient method for synthesizing this core structure from the corresponding acetanilide.[10][11] The aldehyde is a gateway to forming Schiff bases, hydrazones, and other complex heterocycles, while the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[8][12][13]
This document provides a comprehensive set of application notes and detailed protocols for the systematic biological screening of novel derivatives synthesized from this quinoline core. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers in drug discovery to efficiently identify and characterize promising lead compounds.
General Workflow: From Synthesis to Biological Hit Identification
The journey from the core scaffold to a validated biological "hit" follows a logical and structured pathway. The initial step involves the synthesis of the this compound core, followed by diversification through reactions at its key functional groups to create a library of novel derivatives. These derivatives are then subjected to a battery of primary in vitro screening assays to assess their potential anticancer, antimicrobial, and anti-inflammatory activities. Compounds that meet predefined activity thresholds are classified as "hits" and can be advanced to more complex secondary and mechanistic studies.
Caption: General workflow from synthesis to hit identification.
Anticancer Activity Screening
Rationale: Quinoline derivatives are well-documented anticancer agents that can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, interference with tubulin polymerization, and intercalation into DNA, often leading to the inhibition of topoisomerase enzymes.[2][4][6][14] The primary goal is to identify derivatives that exhibit potent and selective cytotoxicity against cancer cells.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration at which a compound reduces the viability of a cancer cell culture by 50% (IC50), a key measure of its potency. The assay relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[15]
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[15]
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the test compounds (typically ≤0.5%).
-
Positive Control: Use a known anticancer drug like Doxorubicin at a similar concentration range.
-
Untreated Control: Cells with fresh medium only.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals will become visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Derivative ID | Cancer Cell Line | IC50 (µM) ± SD | Doxorubicin IC50 (µM) ± SD |
| QN-EtO-001 | MCF-7 | [Insert Data] | 0.8 ± 0.1 |
| QN-EtO-001 | A549 | [Insert Data] | 1.1 ± 0.2 |
| QN-EtO-002 | MCF-7 | [Insert Data] | 0.8 ± 0.1 |
| QN-EtO-002 | A549 | [Insert Data] | 1.1 ± 0.2 |
Secondary Mechanistic Insights: Apoptosis Induction
A key mechanism for many anticancer drugs is the induction of apoptosis (programmed cell death).[15] Compounds identified as potent cytotoxic agents in the primary screen should be further investigated for their ability to induce apoptosis.
Caption: Simplified intrinsic apoptosis signaling pathway.
Antimicrobial Activity Screening
Rationale: The quinoline core is the backbone of the quinolone class of antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16][17] Screening for antimicrobial activity is therefore a logical step for novel quinoline derivatives.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that prevents the visible growth of a microorganism.[18][19][20] It is the gold standard for antimicrobial susceptibility testing.
Methodology:
-
Microorganism Preparation: Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria. Culture the bacteria in a suitable broth (e.g., Mueller-Hinton Broth - MHB) overnight.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[19]
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.[19]
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Controls:
-
Positive Control (Growth Control): Well 11 contains MHB and inoculum, but no compound.
-
Negative Control (Sterility Control): Well 12 contains 100 µL of MHB only, with no inoculum or compound.
-
Reference Antibiotic: Perform a parallel dilution series with a standard antibiotic like Ciprofloxacin or Vancomycin.
-
-
Incubation: Cover the plate and incubate at 37°C for 16–20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19]
Data Presentation:
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| QN-EtO-001 | [Insert Data] | [Insert Data] | [Insert Data] |
| QN-EtO-002 | [Insert Data] | [Insert Data] | [Insert Data] |
| QN-EtO-003 | [Insert Data] | [Insert Data] | [Insert Data] |
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the Broth Microdilution MIC assay.
Anti-inflammatory Activity Screening
Rationale: Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, potentially by inhibiting key inflammatory mediators and pathways, such as cyclooxygenases (COX), and targeting transcription factors like NF-κB.[7][21][22] A common in vitro model uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate an inflammatory response in macrophage cells.[23]
Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition
This protocol measures the effect of the derivatives on the production of nitric oxide (NO), a key inflammatory mediator, by LPS-stimulated macrophages. The Griess assay quantifies nitrite, a stable breakdown product of NO.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing the desired concentrations of the quinoline derivatives. Pre-incubate the cells with the compounds for 1-2 hours.
-
Inflammatory Stimulation: After pre-incubation, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Controls:
-
Vehicle Control: Cells treated with DMSO and LPS.
-
Negative Control: Untreated cells (no compound, no LPS).
-
Positive Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone) and LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the supernatants and determine the percentage of NO inhibition for each compound relative to the LPS-stimulated vehicle control. Also, perform a parallel MTT assay on the remaining cells to check for cytotoxicity, ensuring that the observed NO reduction is not due to cell death.[23]
Data Presentation:
| Derivative ID | NO Inhibition (%) at 10 µM | Cell Viability (%) at 10 µM |
| QN-EtO-001 | [Insert Data] | [Insert Data] |
| QN-EtO-002 | [Insert Data] | [Insert Data] |
| QN-EtO-003 | [Insert Data] | [Insert Data] |
| Dexamethasone | [Insert Data] | [Insert Data] |
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- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Crimson Publishers.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). BenchChem.
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- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI.
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- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.).
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- Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.).
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).
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- A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. (n.d.). The Royal Society of Chemistry.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016).
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- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
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Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling functionalization of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the quinoline core's prevalence in pharmacologically active compounds and functional materials. The presence of a reactive chlorine atom at the C2 position, activated by the adjacent nitrogen and the electron-withdrawing carbaldehyde group, allows for a suite of powerful C-C and C-N bond-forming reactions. This document details field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille cross-coupling reactions, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The title compound, this compound, is a trifunctionalized building block offering multiple handles for chemical diversification:
-
The C2-Chloride: The primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-deficient nature of the pyridine ring within the quinoline system.
-
The C3-Carbaldehyde: A versatile functional group that can be readily transformed into other functionalities (e.g., amines, alcohols, carboxylic acids) or used in condensation and cyclization reactions to build more complex heterocyclic systems.[1][2]
-
The C7-Ethoxy Group: A modulating substituent that influences the electronic properties and lipophilicity of the molecule, which can be critical for tuning biological activity.
The strategic functionalization of the C2 position via cross-coupling is a cornerstone for generating libraries of novel quinoline derivatives for drug discovery screening and the development of advanced organic materials.
Mechanistic Bedrock: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing reactions. While nuances exist for each specific reaction type, the core catalytic cycle, which cycles between Pd(0) and Pd(II) oxidation states, consists of three fundamental steps: Oxidative Addition, Transmetalation (for coupling with organometallic reagents) or Olefin Insertion (for Heck), and Reductive Elimination.[3][4]
Sources
Application Note: Strategies for the Derivatization of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde for Biological Screening
Introduction
The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3][4] This broad spectrum of activity stems from the quinoline's ability to intercalate into DNA, inhibit key enzymes like kinases, and interact with various cellular receptors.[1][4] The structural versatility of the quinoline core allows for fine-tuning of its physicochemical and pharmacological properties through substitution, making it a cornerstone for the development of novel therapeutic agents.[1][4]
The Potential of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
This compound is a highly versatile synthetic intermediate, primed for the creation of diverse chemical libraries for biological screening.[5][6] Its utility is anchored in two key reactive sites: the electrophilic aldehyde at the C3 position and the halogenated carbon at the C2 position, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[5] The 7-ethoxy group provides favorable lipophilic character, often enhancing membrane permeability and metabolic stability. This application note provides a detailed guide on strategic derivatization of this building block and outlines protocols for subsequent biological evaluation.
Section 1: Core Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting its two primary reactive handles. This allows for a modular "mix-and-match" approach to library synthesis, enabling the exploration of a vast chemical space.
Overview of Reactive Sites
The molecule offers two orthogonal sites for chemical modification: the C3-aldehyde and the C2-chloride. The aldehyde is readily converted into imines, amines, and other functionalities, while the C2-chloride is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via cross-coupling or for direct displacement with nucleophiles.
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Application Note: Synthesis and Characterization of a Novel Schiff Base from 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Schiff bases derived from 2-Chloro-7-ethoxyquinoline-3-carbaldehyde. Quinoline-based Schiff bases are a class of compounds of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] This document outlines a detailed experimental procedure, the underlying chemical principles, purification methods, and a complete guide to the structural characterization of the resulting imine product. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final compound.
Introduction: The Significance of Quinoline Schiff Bases
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs.[1] When condensed with primary amines, quinoline aldehydes form Schiff bases (or imines), compounds characterized by an azomethine group (-C=N-).[3][4] This functional group is not merely a linker; the imine nitrogen and the planarity of the C=N bond are crucial for the biological activity of these molecules, often acting as a key pharmacophore for interacting with biological targets.[5]
The specific precursor, this compound, offers several strategic advantages for drug design. The chlorine atom at the C2 position can serve as a handle for further nucleophilic substitution reactions, allowing for the generation of diverse molecular libraries. The ethoxy group at C7 enhances lipophilicity, which can improve pharmacokinetic properties like membrane permeability. The synthesis of Schiff bases from this precursor is a robust and efficient condensation reaction.[3][6]
Reaction Mechanism and Rationale
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[3] The process is typically catalyzed by a small amount of acid.
-
Acid Catalysis : A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]
-
Nucleophilic Attack : The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer & Elimination : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.
-
Deprotonation : The resulting iminium ion is deprotonated to yield the final, neutral Schiff base product. The removal of water from the reaction mixture drives the equilibrium towards the product side.[8][9]
Detailed Experimental Protocol
This protocol describes the synthesis of a representative Schiff base from this compound and a generic primary amine (e.g., aniline or a substituted aniline).
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% Purity | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Primary Amine (e.g., Aniline) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich | Freshly distilled if purity is questionable. |
| Absolute Ethanol | Anhydrous, ≥99.5% | e.g., Fisher Scientific | Solvent for the reaction. |
| Glacial Acetic Acid | ACS Reagent Grade | e.g., VWR | Catalyst. Use a minimal amount. |
| Diethyl Ether | ACS Reagent Grade | e.g., VWR | For washing the crude product. |
| Hexane | ACS Reagent Grade | e.g., VWR | For washing the crude product. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | e.g., Cambridge Isotope Labs | For NMR analysis. |
| Potassium Bromide (KBr) | FT-IR Grade | e.g., Sigma-Aldrich | For FT-IR analysis. |
Step-by-Step Synthesis Procedure
-
Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. Stir until fully dissolved. In a separate beaker, dissolve 1.0 to 1.1 equivalents of the chosen primary amine in 10 mL of absolute ethanol.
-
Reaction Initiation : Add the amine solution to the flask containing the aldehyde solution. To this mixture, add 2-3 drops of glacial acetic acid using a Pasteur pipette.
-
Rationale: The acetic acid acts as a catalyst to activate the aldehyde, as described in the mechanism section.[7] Only a catalytic amount is needed; excess acid can lead to unwanted side reactions or salt formation with the amine.
-
-
Reflux : Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle or oil bath. Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 2-4 hours.
-
Rationale: Heating the reaction increases the rate of reaction. Refluxing prevents the loss of solvent during heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.[11]
-
-
Isolation of Crude Product : After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.[10]
-
Rationale: The Schiff base product is often less soluble in cold ethanol than the reactants, allowing for its isolation by precipitation.[12]
-
-
Filtration and Washing : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) followed by diethyl ether or hexane (2 x 10 mL) to remove any residual soluble impurities.[10]
-
Rationale: Washing with cold solvent removes impurities without dissolving a significant amount of the desired product. Diethyl ether or hexane helps to dry the product quickly.
-
Purification: Recrystallization
Purification of the crude product is essential to obtain a high-purity compound suitable for biological testing and characterization.[13] Recrystallization is the most common and effective method.[12]
-
Solvent Selection : Ethanol is typically a good solvent for recrystallizing quinoline-based Schiff bases. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14]
-
Procedure : Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. If any insoluble impurities remain, perform a hot filtration.
-
Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of large, pure crystals.
-
Isolation : Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.[15]
Structural Characterization
Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic methods should be employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[16] The most important diagnostic peak is the C=N (imine) stretch.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=N (Imine Stretch) | 1620 - 1650 | Confirms the formation of the Schiff base. This is a strong, sharp absorption.[12] |
| C-H (Aromatic) | 3000 - 3100 | Indicates the presence of the quinoline and other aromatic rings. |
| C=C, C=N (Quinoline Ring) | 1500 - 1600 | Characteristic stretching vibrations of the aromatic heterocyclic system. |
| C-O (Ether) | 1200 - 1250 (asymmetric) | Corresponds to the C-O-C stretch of the ethoxy group. |
| C-Cl | 700 - 850 | Indicates the presence of the chloro substituent. |
| Absence of C=O | ~(1680 - 1700) | Confirms consumption of the starting aldehyde. The absence of the aldehyde C=O peak is crucial. |
| Absence of N-H | ~(3300 - 3500) | Confirms consumption of the primary amine. The N-H stretching bands of the amine should be absent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR : The most diagnostic signal is the proton of the azomethine group (-CH=N-), which typically appears as a singlet in the range of δ 8.5 - 9.5 ppm .[6][17] The disappearance of the aldehyde proton signal (usually δ 9.5 - 10.5 ppm) and the amine N-H protons further confirms product formation. Other aromatic and aliphatic protons from the quinoline and amine moieties will also be present in their expected regions.
-
¹³C NMR : The carbon of the azomethine group (-C H=N-) is expected to resonate in the range of δ 150 - 165 ppm .[6] The carbon of the starting aldehyde carbonyl group (around δ 190 ppm) should be absent in the final product spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is a powerful tool for structure confirmation.[6] The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at the calculated molecular weight of the target Schiff base.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Schiff bases from this compound. The procedure is straightforward, employing standard laboratory techniques such as reflux condensation and recrystallization. The described analytical methods (FT-IR, NMR, and MS) form a comprehensive and self-validating system for ensuring the structural integrity and high purity of the final product. This foundational molecule serves as a versatile platform for further chemical modification and is a valuable starting point for medicinal chemistry and drug discovery programs targeting novel therapeutics.[1][18]
References
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- A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds. ResearchGate.
- Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online.
- How to purify Schiff base product? ResearchGate.
- Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches. PubMed.
- A quinoline based Schiff-base compound as pH sensor. RSC Advances.
- Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College.
- Comparative Study for Synthesis of Schiff Base Ligand. SlideShare.
- Ionic liquid mediated synthesis of Schiff bases under reflux condition. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Iraqi National Journal of Chemistry.
- Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. RSC Publishing.
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- A simple procedure for crystallization of the Schiff reagent. PubMed.
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Application Notes & Protocols: High-Throughput Screening Assays for Quinoline Derivatives
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of activities, including antimalarial, anticancer, and kinase inhibitory functions. High-Throughput Screening (HTS) is an indispensable tool in the early stages of drug discovery to efficiently interrogate large compound libraries for molecules that modulate the activity of a biological target. This guide provides an in-depth overview and detailed protocols for various HTS assays tailored for the discovery and characterization of novel quinoline derivatives. We will explore both biochemical (target-based) and cell-based (phenotypic) screening approaches, with a focus on the causal relationships behind experimental design and the implementation of self-validating systems to ensure data integrity.
Introduction: The Enduring Importance of the Quinoline Scaffold
Quinolines are heterocyclic aromatic compounds that have historically played a pivotal role in drug development, most notably with the advent of chloroquine for the treatment of malaria. Their unique chemical properties allow them to interact with a diverse array of biological targets, making them a recurring motif in modern drug discovery campaigns.[1] The need to explore the vast chemical space surrounding the quinoline core necessitates robust, scalable, and cost-effective screening methodologies. HTS provides the technological framework to perform this exploration, enabling the rapid identification of hit compounds from libraries that can contain millions of molecules.[2]
This document serves as a practical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the rationale behind assay choice, optimization strategies, and data interpretation, empowering the user to design and execute successful HTS campaigns for quinoline derivatives.
Core Principles of High-Throughput Screening (HTS)
HTS campaigns are complex undertakings that rely on the integration of automation, miniaturization, and sophisticated data analysis.[2] Before delving into specific protocols, it is crucial to understand the foundational principles that ensure the generation of high-quality, actionable data.
The HTS Workflow and Logic
The typical HTS workflow is a multi-step process designed for maximum efficiency and reproducibility. Each step is critical for the success of the screen.
Caption: General workflow for a high-throughput screening campaign.
Assay Quality Control: The Z'-Factor
A trustworthy HTS assay must be able to reliably distinguish a "hit" from background noise. The Z-factor (or Z'-factor when comparing positive and negative controls) is a statistical parameter used to quantify the quality and suitability of an assay for HTS.[3][4]
The formula for the Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[3][5] |
| 0 to 0.5 | A marginal or "doable" assay.[3][6] |
| < 0 | An unusable assay where control signals overlap.[3][4] |
Causality: The Z'-factor is critical because it provides a quantitative measure of both the signal window (dynamic range) and the data variation. A high Z'-factor indicates that the difference between the means of the controls is large, while the standard deviations are small, creating a wide separation band that allows for the confident identification of hits.[3][5] It is imperative to perform a Z'-factor validation experiment before initiating a full-scale screen.
Biochemical (Target-Based) Assays for Quinoline Derivatives
Biochemical assays are reductionist in approach, measuring the effect of a compound on a purified biological target, such as an enzyme or receptor. This is particularly useful when the mechanism of action is hypothesized, for instance, screening quinolines for kinase inhibitory activity.[7][8]
Case Study: Screening for Kinase Inhibitors
Many quinoline derivatives are designed to target protein kinases, which are central regulators of cellular signaling.[7] A common HTS method for kinases measures the consumption of ATP or the generation of ADP during the phosphotransferase reaction.[9]
Assay Principle: Luminescence-Based ADP Detection (e.g., ADP-Glo™)
This is a homogeneous "add-mix-measure" assay that quantifies kinase activity by measuring the amount of ADP produced.[9][10] The reaction occurs in two steps:
-
Kinase Reaction: The kinase uses ATP to phosphorylate a substrate, producing ADP. Test compounds (quinolines) that inhibit the kinase will result in less ADP production.
-
Detection Reaction: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added which contains an enzyme that uses ADP to generate ATP, which in turn fuels a luciferase reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[9]
Caption: Principle of the ADP-Glo™ kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay in 384-Well Format
-
Objective: To identify quinoline derivatives that inhibit a target protein kinase.
-
Materials:
-
Purified kinase and corresponding substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).[10]
-
White, opaque, flat-bottom 384-well assay plates.
-
Acoustic dispenser (e.g., Echo) for compound transfer.
-
Automated liquid handler and plate reader with luminescence detection.
-
-
Protocol Steps:
-
Compound Plating: Using an acoustic dispenser, transfer 25-50 nL of quinoline derivatives from the library source plates to the 384-well assay plates. Also, plate wells with a known inhibitor (positive control) and DMSO (negative control).
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate reaction buffer. Dispense 5 µL of this solution into each well of the assay plate.
-
Reaction Initiation: Prepare a 2X ATP solution. To start the reaction, dispense 5 µL of the ATP solution into each well. The final reaction volume is 10 µL.
-
Causality Insight: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors, which is a common mechanism for quinoline-based kinase inhibitors.
-
-
Incubation: Seal the plates and incubate at room temperature for 60 minutes. The exact time should be optimized during assay development to ensure the reaction remains in the linear range (typically <30% ATP consumption).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10] This step terminates the kinase reaction and eliminates any remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in step 3 into a luminescent signal.[10]
-
Signal Stabilization & Reading: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[11] Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the signals from the control wells: % Inhibition = 100 * (Signal_neg_ctrl - Signal_sample) / (Signal_neg_ctrl - Signal_pos_ctrl)
-
Identify "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
-
Cell-Based (Phenotypic) Assays for Quinoline Derivatives
Phenotypic screening measures the effect of a compound on whole cells or organisms, without a preconceived bias for a specific molecular target.[1][12] This approach is highly valuable for discovering compounds with novel mechanisms of action or for screening against complex diseases like malaria or cancer, where the quinoline scaffold has shown significant promise.[1][13]
Case Study: Anti-Malarial Activity Screening
The historical success of quinolines against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, makes this a primary application for HTS. A common phenotypic assay measures parasite proliferation within red blood cells.
Assay Principle: SYBR Green I-Based Fluorescence Assay
This assay leverages the fact that the malaria parasite resides and replicates within red blood cells, which are anucleated. The SYBR Green I dye exhibits a massive increase in fluorescence upon binding to double-stranded DNA.[14] By lysing the cells and adding the dye, the amount of parasite DNA can be quantified, serving as a direct proxy for parasite proliferation.[15][16] Quinoline derivatives with antimalarial activity will inhibit parasite growth, leading to a lower fluorescence signal.[17]
Detailed Protocol: SYBR Green I Assay in 384-Well Format
-
Objective: To identify quinoline derivatives that inhibit the growth of P. falciparum in vitro.
-
Materials:
-
Synchronized, ring-stage P. falciparum-infected red blood cell culture.
-
Uninfected red blood cells.
-
SYBR Green I dye, lysis buffer (Tris, EDTA, saponin).
-
Black, clear-bottom 384-well plates.
-
Antimalarial drug (e.g., Chloroquine) for positive control.
-
-
Protocol Steps:
-
Compound Plating: As in the biochemical assay, dispense ~50 nL of quinoline compounds, DMSO (negative control), and Chloroquine (positive control) into the assay plates.
-
Cell Plating: Dilute the parasite culture to a starting parasitemia of ~0.5% in a 2% hematocrit solution. Dispense 50 µL of this cell suspension into each well.
-
Self-Validation Insight: Include "uninfected" control wells containing only uninfected red blood cells to determine the background fluorescence signal.
-
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).[15] This duration allows the parasites to undergo at least one full replication cycle.
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer. Add 10 µL of this buffer to each well.
-
Causality Insight: The saponin in the lysis buffer selectively permeabilizes the red blood cell and parasite membranes, allowing the SYBR Green I dye to access the parasite's DNA.
-
-
Incubation: Seal the plates and incubate in the dark at room temperature for at least 1 hour (can be left overnight).
-
Signal Reading: Read the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the average background fluorescence (from uninfected wells) from all other wells.
-
Calculate percent inhibition relative to the DMSO (0% inhibition) and Chloroquine (100% inhibition) controls.
-
Plot dose-response curves for confirmed hits to determine their 50% inhibitory concentration (IC₅₀).
-
Case Study: Cytotoxicity and Anti-Cancer Screening
Many quinoline derivatives exhibit anti-proliferative effects and are investigated as potential anti-cancer agents. A primary HTS assay in this context is a general cell viability assay.
Assay Principle: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This homogeneous assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolic activity.[18][19] The reagent contains a detergent to lyse the cells and release ATP, along with luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.[18][20] A decrease in signal indicates cell death or inhibition of proliferation caused by the test compound.[21]
Detailed Protocol: CellTiter-Glo® Viability Assay in 384-Well Format
-
Objective: To identify quinoline derivatives that are cytotoxic or cytostatic to a cancer cell line.
-
Materials:
-
Protocol Steps:
-
Cell Plating: Dispense 25 µL of cell suspension (e.g., 500-1000 cells) into each well of the 384-well plate. Incubate for 4-24 hours to allow cells to attach (if adherent).
-
Self-Validation Insight: Include "no-cell" control wells containing only media to determine background luminescence.[20]
-
-
Compound Addition: Add 25-50 nL of quinoline compounds, DMSO (negative control), and Staurosporine (positive control) to the plates.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The duration should be sufficient to observe effects on cell division.
-
Reagent Equilibration: Before use, equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[19][20] This prevents temperature gradients that can affect enzyme kinetics.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume in the well (e.g., 25 µL).[19]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Signal Reading: Record the luminescence using a plate reader. The "glow-type" signal is stable for several hours.[18]
-
Comparative Summary of HTS Technologies
| Assay Technology | Principle | Primary Application for Quinolines | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo, CellTiter-Glo) | Enzymatic reaction produces light.[9][22] | Kinase inhibition, Cytotoxicity. | High sensitivity, wide dynamic range, low background.[8][10] | Potential for compound interference with luciferase.[10][11] |
| Fluorescence (e.g., SYBR Green I) | Fluorophore signal changes upon binding or enzymatic activity. | Anti-malarial, DNA binding. | Cost-effective, simple "mix-and-read" format.[23] | Potential for compound auto-fluorescence, inner filter effects.[14] |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent probe upon binding.[24][25] | Protein-protein interaction disruption, competitive binding assays. | Homogeneous format, provides binding information.[24] | Requires a suitable fluorescent probe, limited to smaller molecule interactions.[26] |
Conclusion
High-throughput screening is a powerful engine for the discovery of novel, biologically active quinoline derivatives. The choice between a target-based biochemical assay and a phenotypic cell-based assay depends entirely on the scientific question being asked. Biochemical assays provide direct evidence of target engagement, which is ideal for lead optimization and structure-activity relationship (SAR) studies. Phenotypic assays offer a broader, more physiologically relevant context, enabling the discovery of compounds with novel mechanisms of action. By understanding the principles behind these assays, implementing rigorous quality control measures like the Z'-factor, and carefully considering the experimental design, researchers can successfully leverage HTS to unlock the full therapeutic potential of the quinoline scaffold.
References
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- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed. [Link]
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]
- Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isol
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
- Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercal
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. ASM Journals. [Link]
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- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Fluorescence Polariz
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- Establishing and optimizing a fluorescence polariz
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- Protocol for Fluorescence Polarization Assay Using GI224329.
- CellTiter-Glo Assay. Oslo University Hospital. [Link]
- Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. NIH. [Link]
- Cell-based medicinal chemistry optimization of high-throughput screening (HTS) hits for orally active antimalarials. Part 1: challenges in potency and absorption, distribution, metabolism, excretion/pharmacokinetics (ADME/PK). PubMed. [Link]
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- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. [Link]
- High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed. [Link]
- High-Throughput Screening Assay Profiling for Large Chemical D
- (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents.
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- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Fused Heterocyclic Systems from 2-Chloroquinoline-3-carbaldehydes
Abstract: 2-Chloroquinoline-3-carbaldehydes are exceptionally versatile synthons in modern organic and medicinal chemistry. The inherent reactivity of the C2-chloro substituent as a leaving group and the electrophilicity of the C3-formyl group provide a powerful dual-functional handle for constructing complex molecular architectures. This guide provides an in-depth exploration of key synthetic strategies for converting these building blocks into a diverse array of fused heterocyclic systems, which are privileged scaffolds in drug discovery. We will dissect the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into reaction optimization and scope.
Introduction: The Strategic Value of 2-Chloroquinoline-3-carbaldehydes
Fused quinoline systems are integral to a vast number of pharmaceuticals and biologically active compounds, exhibiting activities that span from anticancer and antimalarial to anti-inflammatory and antibacterial agents[1][2]. The precursor, 2-chloroquinoline-3-carbaldehyde, is readily synthesized from widely available acetanilides via the Vilsmeier-Haack reaction[3][4][5]. This reaction involves formylation and cyclization using a reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[3][4].
The strategic importance of this starting material lies in its two distinct reactive sites:
-
The Aldehyde Group: A classic electrophile, susceptible to condensation reactions with a variety of nucleophiles (amines, active methylene compounds) to form imines, enamines, or Knoevenagel adducts.
-
The C2-Chloro Group: An excellent leaving group for aromatic nucleophilic substitution (SₙAr) reactions, enabling the final ring-closing cyclization step.
This unique bifunctional nature allows for elegant, often one-pot, tandem reactions where an initial intermolecular reaction at the aldehyde is followed by an intramolecular cyclization involving the chloro group, leading to the rapid assembly of complex fused systems.
Core Synthetic Strategies & Mechanistic Rationale
The construction of fused heterocycles from 2-chloroquinoline-3-carbaldehydes predominantly relies on reactions with binucleophiles—reagents containing two nucleophilic centers. The reaction sequence is typically initiated at the more reactive aldehyde and culminates in cyclization.
dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="2-Chloroquinoline-3-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Binucleophile [label="Binucleophile\n(e.g., Hydrazine, Amidine, Thiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Reaction Intermediate\n(e.g., Hydrazone, Schiff Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nNucleophilic Substitution (SNAr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Fused Heterocyclic System\n(e.g., Pyrazolo[3,4-b]quinoline)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Condensation at\n-CHO group"]; Binucleophile -> Intermediate; Intermediate -> Cyclization [label="Ring Closure"]; Cyclization -> Product [label="HCl Elimination"];
// Graph Attributes graph [bgcolor="transparent"]; } caption { label = "General workflow for fused heterocycle synthesis."; fontsize = 10; } enddot Figure 1: A generalized workflow illustrating the two-stage reaction sequence: initial condensation at the aldehyde followed by intramolecular cyclization.
We will explore three major classes of fused systems synthesized via this strategy.
Protocol I: Synthesis of Pyrazolo[3,4-b]quinolines
The pyrazolo[3,4-b]quinoline scaffold is a key pharmacophore found in compounds with antitumor and antiviral properties[6]. The synthesis involves the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine or its derivatives.
Principle & Mechanism
The reaction proceeds via a two-step sequence:
-
Condensation: The nucleophilic nitrogen of hydrazine attacks the electrophilic aldehyde carbon, followed by dehydration to form a stable hydrazone intermediate (a Schiff base).
-
Cyclization: The second nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This SₙAr reaction results in the formation of the fused pyrazole ring and elimination of HCl. Using a base is crucial to neutralize the generated HCl and drive the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from methodologies described for the synthesis of substituted pyrazolo[3,4-b]quinolines[6].
Materials:
-
2-Chloro-3-formylquinoline derivative (1.0 eq)
-
Substituted Phenylhydrazine Hydrochloride (1.1 eq)
-
Absolute Ethanol (as solvent)
-
Triethylamine (TEA) (1.5 eq, as base)
-
Standard reflux apparatus with magnetic stirring
-
Thin Layer Chromatography (TLC) supplies (Silica gel, e.g., Ethyl acetate/Hexane mobile phase)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-chloro-3-formylquinoline derivative (e.g., 10 mmol, 1.0 eq).
-
Add absolute ethanol (40-50 mL) to dissolve the starting material.
-
Add the substituted phenylhydrazine hydrochloride (e.g., 11 mmol, 1.1 eq) to the solution.
-
Add triethylamine (15 mmol, 1.5 eq) dropwise to the stirring mixture. The TEA acts as a base to free the hydrazine from its hydrochloride salt and to neutralize the HCl produced during the cyclization.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-15 hours.[6]
-
Monitor the reaction progress using TLC. The disappearance of the starting aldehyde spot indicates reaction completion.
-
After completion, cool the mixture to room temperature. The product often precipitates as a solid.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., benzene-methanol) to obtain the pure p-methylphenylpyrazolo[3,4-b]quinoline derivative[6].
Key Optimization Parameters
| Parameter | Recommended Choice | Rationale & Justification |
| Solvent | Ethanol, DMF | Ethanol is a good choice for reflux conditions and product precipitation. DMF can be used for less reactive substrates due to its higher boiling point but makes workup more challenging. |
| Base | Triethylamine (TEA), K₂CO₃ | TEA is a soluble organic base that effectively neutralizes HCl. K₂CO₃ is a solid, inorganic base that is easily filtered off but may lead to a heterogeneous mixture. |
| Temperature | Reflux (80-120°C) | Sufficient thermal energy is required to overcome the activation energy for both the dehydration (hydrazone formation) and the SₙAr cyclization steps. |
| Reactant Ratio | Slight excess of hydrazine | Using a slight excess of the hydrazine component ensures the complete consumption of the more valuable quinoline starting material. |
Protocol II: Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinolines are sulfur-containing heterocycles with applications as antitumor agents and in materials science[7]. A common approach involves reaction with a sulfur nucleophile and a compound containing an active methylene group.
Principle & Mechanism: A Multicomponent Approach
This synthesis is often performed as a one-pot, three-component reaction involving the 2-chloroquinoline-3-carbaldehyde, an active methylene compound (like malononitrile), and a sulfur source (like thiophenol). The reaction is often catalyzed by an organocatalyst such as L-proline[1].
-
Knoevenagel Condensation: The aldehyde first reacts with the active methylene compound (malononitrile) in a Knoevenagel condensation to form a 2-cyano-3-(2-chloroquinolin-3-yl)acrylate intermediate.
-
Michael Addition: The sulfur nucleophile (e.g., thiophenol) then adds to the electron-deficient double bond of the Knoevenagel adduct in a Michael-type addition.
-
Intramolecular Cyclization: The final step is an intramolecular SₙAr reaction where the sulfur attacks the C2 position of the quinoline ring, displacing the chloride and forming the fused thiophene ring[1].
dot graph "Thienoquinoline_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="2-Chloroquinoline-3-carbaldehyde\n+ Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Knoevenagel Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Thiophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Michael Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Thieno[2,3-b]quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Knoevenagel Condensation\n(L-proline catalyst)"]; B -> D [label="Michael Addition"]; C -> D; D -> E [label="Intramolecular SNAr\n(Cyclization)"];
// Graph Attributes graph [bgcolor="transparent"]; } caption { label = "Workflow for L-proline catalyzed thienoquinoline synthesis."; fontsize = 10; } enddot Figure 2: Reaction sequence for the three-component synthesis of a 4H-thiopyrano[2,3-b]quinoline derivative.
Detailed Experimental Protocol
This protocol is based on an L-proline catalyzed synthesis of thiopyrano[2,3-b]quinoline derivatives[1].
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Thiophenol (1.0 eq)
-
L-proline (10-20 mol%)
-
Ethanol (as solvent)
-
Standard reaction vessel with magnetic stirring
Procedure:
-
In a 50 mL flask, dissolve 2-chloroquinoline-3-carbaldehyde (5 mmol, 1.0 eq), malononitrile (5 mmol, 1.0 eq), and thiophenol (5 mmol, 1.0 eq) in ethanol (20 mL).
-
Add L-proline (0.5-1.0 mmol, 10-20 mol%) to the stirring solution.
-
Heat the mixture to 80°C and stir for the time required as determined by TLC monitoring (typically 2-4 hours).
-
Upon reaction completion, cool the mixture to room temperature.
-
The product will likely precipitate. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
If necessary, purify the product further by column chromatography on silica gel. The highest yields (up to 94%) for this type of reaction have been reported using L-proline in ethanol at 80°C[1].
Other Fused Systems: Expanding the Synthetic Scope
The versatility of 2-chloroquinoline-3-carbaldehydes extends to the synthesis of many other fused systems. The choice of the binucleophile dictates the nature of the resulting heterocyclic ring.
| Fused System | Binucleophile Required | Key Reaction Type | Reference |
| Pyrrolo[3,4-b]quinolinone | Formamide | Condensation followed by cyclization and HCl elimination. | [1][8] |
| Pyrimido[4,5-b]quinolines | 2-Aminobenzimidazole | Tandem condensation and SₙAr cyclization. | |
| Benzo[b][1]naphthyridines | 2-Aminoquinolines | Condensation followed by SₙAr cyclization. |
For example, heating the quinoline aldehyde with formamide and formic acid affords the fused pyrrolo[3,4-b]quinolin-3-one[1][8]. This reaction proceeds through the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then cyclizes with the elimination of HCl[1].
Conclusion
2-Chloroquinoline-3-carbaldehydes are powerful and proven building blocks for the efficient synthesis of a wide range of fused heterocyclic systems. By leveraging the differential reactivity of the aldehyde and chloro-substituents, complex polycyclic molecules of significant interest to medicinal chemistry can be assembled through elegant and often high-yielding protocols. The strategies outlined in this guide, particularly those involving reactions with binucleophiles and multicomponent approaches, provide a robust foundation for researchers and drug development professionals aiming to explore this rich chemical space.
References
- Moustafa, H. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Moustafa, H. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- (a) Synthesis of 2‐acyl‐thieno[2,3‐b]quinolines 49 from... (n.d.). ResearchGate.
- Moustafa, H. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Shaik, B., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.
- Srinivas, K., et al. (2015). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. IJARTET.
- Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... (n.d.). ResearchGate.
- Shaik, B., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health.
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR).
- Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
- Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. (n.d.). ResearchGate.
- Synthesis of 2-chloroquinoline-3-carbaldehydes and... (n.d.). ResearchGate.
- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.
- The synthesis of pyrazolo[3,4-b]quinolines 2. (n.d.). ResearchGate.
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. ijsr.net [ijsr.net]
- 5. chemijournal.com [chemijournal.com]
- 6. ijartet.com [ijartet.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde Analogs for SAR Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid, aromatic structure provides an excellent scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a remarkable breadth of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] The versatility of the quinoline nucleus allows for extensive chemical modifications, making it an ideal candidate for the development of novel therapeutic agents through systematic Structure-Activity Relationship (SAR) studies.[3][4]
This application note provides a detailed guide for the synthesis of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a key intermediate for the generation of a library of analogs for SAR exploration. We will delve into the mechanistic rationale behind the synthetic strategy, provide step-by-step protocols, and discuss the logic for analog design to probe the SAR of this promising scaffold.
Synthetic Strategy: The Vilsmeier-Haack Reaction as a Gateway to Functionalized Quinolines
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In the context of quinoline synthesis, it provides an elegant route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (such as N,N-dimethylformamide, DMF) and a chlorinating agent (typically phosphoryl chloride, POCl₃). This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and subsequent formylation.
The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and regioselectivity, particularly with acetanilides bearing electron-donating groups, which facilitate the cyclization process. The resulting 2-chloro and 3-formyl groups are highly versatile handles for further chemical diversification, allowing for the introduction of a wide array of substituents to probe the SAR.[7]
Figure 1: General workflow for the synthesis of this compound and its analogs via the Vilsmeier-Haack reaction.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 3-Ethoxyacetanilide
The synthesis of the target quinoline begins with the preparation of the corresponding acetanilide. This protocol outlines the acylation of 3-ethoxyaniline.
Materials:
-
3-Ethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxyaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring. An exothermic reaction may be observed.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with stirring.
-
A white precipitate of 3-ethoxyacetanilide will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-ethoxyacetanilide.
-
Dry the product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Synthesis of this compound
This protocol details the Vilsmeier-Haack cyclization of 3-ethoxyacetanilide.
Materials:
-
3-Ethoxyacetanilide
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphoryl chloride (POCl₃, freshly distilled)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Magnetic stirrer with heating
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add POCl₃ (4.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Add 3-ethoxyacetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A yellow precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with copious amounts of water, and dry.
-
The crude product can be purified by recrystallization from ethyl acetate or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Designing Analogs for Structure-Activity Relationship (SAR) Studies
The this compound scaffold offers multiple points for diversification to explore the SAR. The primary handles for modification are the chloro group at the 2-position, the aldehyde at the 3-position, and potentially the ethoxy group at the 7-position.
Figure 2: Key positions for modification on the this compound scaffold for SAR studies. (Note: A placeholder for a chemical structure image is included in the DOT script).
Table 1: Proposed Analogs for Initial SAR Screening
| Analog ID | R¹ (Position 2) | R² (Position 3) | R³ (Position 7) | Rationale for Synthesis |
| A-1 | -Cl (Parent) | -CHO (Parent) | -OCH₂CH₃ (Parent) | Baseline compound. |
| A-2 | -OCH₃ | -CHO | -OCH₂CH₃ | Investigate the effect of replacing the chloro group with a less electron-withdrawing, smaller methoxy group. |
| A-3 | -Ph | -CHO | -OCH₂CH₃ | Explore the impact of a bulky aromatic substituent at the 2-position via Suzuki coupling. |
| A-4 | -Cl | -CH=N-OH | -OCH₂CH₃ | Introduce a hydrogen-bonding group and potential metal-chelating moiety through condensation of the aldehyde. |
| A-5 | -Cl | -CH₂OH | -OCH₂CH₃ | Evaluate the effect of reducing the aldehyde to an alcohol, altering electronic and hydrogen-bonding properties. |
| A-6 | -Cl | -COOH | -OCH₂CH₃ | Introduce a carboxylic acid group for potential salt formation and increased polarity via oxidation of the aldehyde. |
| A-7 | -Cl | -CHO | -OCH₃ | Assess the influence of a smaller alkoxy group at the 7-position on activity and solubility. |
| A-8 | -Cl | -CHO | -O(CH₂)₃CH₃ | Examine the effect of a longer, more lipophilic alkoxy chain at the 7-position. |
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the synthesis of this compound and a diverse set of its analogs. The Vilsmeier-Haack reaction serves as a reliable and efficient entry point to this versatile scaffold. The subsequent modifications at positions 2, 3, and 7 will enable a thorough investigation of the Structure-Activity Relationships, which is a critical step in the journey of transforming a promising chemical scaffold into a potential drug candidate.
References
- Gontijo, R. J., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
- Kaur, M., & Singh, M. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. [Link]
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
- Pelango, K., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic & Medicinal Chemistry. [Link]
- Google Patents. (1994).
- Sharma, P., et al. (2016). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. [Link]
- Kumar, A., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
- Hamama, W. S., et al. (2018).
- Hamama, W. S., et al. (2018).
- Hamama, W. S., et al. (2018).
- Suzen, S., et al. (2017). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Al-Warhi, T., et al. (2021). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Abdel-Wahab, B. F., & Khidre, R. E. (2016).
- Singh, P., et al. (2013). Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. Archiv der Pharmazie. [Link]
- Kucuk, M., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules. [Link]
- Mogilaiah, K., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Neidig, H. A., & Jeffers, J. (1999). Two Methods for the Synthesis of Phenacetin.
- Singh, P., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Google Patents. (2015). 3-Amino-4-methoxy acetanilide (II)
- PubChem. (n.d.). 3'-Ethoxyacetanilide. [Link]
- Nandeshwarappa, B. P., & Kumar, M. S. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
- Iqbal, N., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry. [Link]
Sources
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- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Novel Bioactive Scaffolds from 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde as a versatile starting material for the generation of novel heterocyclic compounds with potential therapeutic applications. Detailed, field-proven protocols for the synthesis of hydrazones, chalcones, and pyrazoline derivatives are presented, emphasizing the causality behind experimental choices and ensuring methodological robustness. This guide is structured to empower researchers to explore the rich chemical space accessible from this quinoline scaffold, fostering the development of new molecular entities for drug discovery programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties to optimize therapeutic efficacy. 2-Chloroquinoline-3-carbaldehydes, in particular, are highly valuable synthetic intermediates due to the presence of two reactive sites: the aldehyde group, which is amenable to a variety of condensation reactions, and the chloro group at the 2-position, which can be substituted by various nucleophiles.[4] This dual reactivity allows for the construction of a diverse array of fused and substituted heterocyclic systems.
This application note focuses on the synthetic potential of a specific, yet underexplored, derivative: This compound . The presence of the ethoxy group at the 7-position can significantly influence the biological activity and pharmacokinetic profile of the resulting compounds, making this a promising starting point for the development of novel therapeutics.
The Synthetic Versatility of this compound
The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon and the carbon atom bearing the chlorine substituent. This allows for a stepwise or one-pot, multi-component approach to the synthesis of complex molecules.
Caption: Reactivity map of this compound.
Synthesis of Novel Hydrazone Derivatives
Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2. They are known to possess a wide range of biological activities and serve as important intermediates in the synthesis of other heterocyclic compounds. The synthesis of hydrazones from this compound is a straightforward condensation reaction.
Rationale for Synthesis
The formation of the hydrazone moiety introduces additional nitrogen atoms and a flexible C=N bond, which can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The choice of hydrazine or substituted hydrazines allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of (E)-1-((2-chloro-7-ethoxyquinolin-3-yl)methylene)hydrazine
Caption: Workflow for the synthesis of hydrazone derivatives.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in anhydrous ethanol, add hydrazine hydrate.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Expected Characterization Data
| Compound | Formula | MW | Yield (%) | M.p. (°C) | 1H NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Hydrazone Derivative | C₁₂H₁₂ClN₃O | 249.70 | ~90 | 185-187 | 1.45 (t, 3H, -OCH₂CH₃), 4.15 (q, 2H, -OCH₂CH₃), 7.0-8.5 (m, 5H, Ar-H & C=N-H), 8.8 (s, 1H, -N=CH), 11.5 (s, 1H, -NH₂) | 3350-3200 (N-H), 1620 (C=N), 1580 (C=C) | 249 [M]⁺ |
Synthesis of Novel Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various flavonoids and are known for their diverse biological activities.[5] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.
Rationale for Synthesis
The synthesis of chalcones from this compound introduces an α,β-unsaturated ketone system, a well-known Michael acceptor that can react with biological nucleophiles. The aryl group of the ketone can be varied to modulate the electronic and steric properties of the molecule, influencing its biological activity.
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)prop-2-en-1-one
Caption: Workflow for the synthesis of chalcone derivatives.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Ethanol
-
Potassium hydroxide (aq. solution)
Procedure:
-
Dissolve this compound and 4-methoxyacetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Expected Characterization Data
| Compound | Formula | MW | Yield (%) | M.p. (°C) | 1H NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Chalcone Derivative | C₂₁H₁₈ClNO₃ | 383.83 | ~85 | 160-162 | 1.45 (t, 3H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 4.15 (q, 2H, -OCH₂CH₃), 7.0-8.5 (m, 9H, Ar-H & -CH=CH-), 8.8 (s, 1H, quinoline H4) | 1660 (C=O), 1600 (C=C), 1250 (C-O) | 383 [M]⁺ |
Synthesis of Novel Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized by the cyclization of chalcones with hydrazines and are known to exhibit a wide range of pharmacological activities.[5][6]
Rationale for Synthesis
The conversion of the chalcone scaffold into a pyrazoline ring introduces a new heterocyclic system with a different spatial arrangement of atoms. This transformation can lead to compounds with altered biological targets and improved pharmacokinetic properties. The use of different hydrazines allows for further diversification of the molecular structure.
Experimental Protocol: Synthesis of 5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Caption: Workflow for the synthesis of pyrazoline derivatives.
Materials:
-
(E)-1-(4-methoxyphenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)prop-2-en-1-one (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial acetic acid
Procedure:
-
A mixture of the chalcone derivative and phenylhydrazine in glacial acetic acid is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Expected Characterization Data
| Compound | Formula | MW | Yield (%) | M.p. (°C) | 1H NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Pyrazoline Derivative | C₂₇H₂₄ClN₃O₂ | 473.95 | ~75 | 198-200 | 1.45 (t, 3H, -OCH₂CH₃), 3.1-3.9 (m, 2H, pyrazoline CH₂), 3.90 (s, 3H, -OCH₃), 4.15 (q, 2H, -OCH₂CH₃), 5.2-5.6 (m, 1H, pyrazoline CH), 6.8-8.5 (m, 13H, Ar-H), 8.8 (s, 1H, quinoline H4) | 1600 (C=N), 1580 (C=C), 1250 (C-O) | 473 [M]⁺ |
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for the generation of hydrazone, chalcone, and pyrazoline libraries. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this an attractive platform for medicinal chemists and researchers in drug discovery. The exploration of the chemical space around this scaffold is anticipated to yield compounds with significant therapeutic potential.
References
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8193–8215. [Link]
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 211–276. [Link]
- Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5.
- Rojas, J., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry, 67, 252-262. [Link]
- Abdel-Wahab, B. F. (2011). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 1(4), 195-214.
- PubChem. This compound. [Link]
- Knoevenagel condens
- Patel, K. D., et al. (2015). Design and Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 2(1), 123-128.
- Sahu, N. K., et al. (2015). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitriles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 31(2), 891-897.
- Mohammadi, A., & Mosleh, M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of the Iranian Chemical Society, 15(11), 2437-2465.
- Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Molecules, 20(10), 18769-18787. [Link]
- PubChem. 2-Chloro-7-methoxyquinoline-3-carbaldehyde. [Link]
- Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Crystals, 7(12), 365.
- Abdel-Wahab, B. F., Awad, G. E., & Badria, F. A. (2012).
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. newsama.com [newsama.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde as a building block in organic synthesis
An In-Depth Guide to the Synthetic Utility of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and organic synthesis, the quinoline nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its derivatives exhibit a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Within this important class of heterocycles, this compound emerges as a particularly powerful and versatile building block.
This molecule is bifunctional, featuring two distinct and orthogonally reactive sites: a highly reactive formyl (aldehyde) group at the C3 position and a labile chlorine atom at the C2 position, which is activated for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a stepwise and controlled elaboration of the quinoline core, making it an ideal starting material for the construction of complex, fused heterocyclic systems and diverse compound libraries for drug discovery programs.[4] The 7-ethoxy group, an electron-donating substituent, further modulates the electronic properties and lipophilicity of the scaffold, which can be crucial for tuning pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Characterization
A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₂ | PubChem[5] |
| Molecular Weight | 235.67 g/mol | PubChem[5] |
| Monoisotopic Mass | 235.04001 Da | PubChem[5] |
| Appearance | Expected to be a solid | Inferred from analogs[6] |
| InChIKey | IIWVEXSCELRQAP-UHFFFAOYSA-N | PubChem[5] |
| SMILES | CCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | PubChem[5] |
Synthesis of the Building Block: The Vilsmeier-Haack Approach
The most direct and widely adopted method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][4] This one-pot procedure utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate acetanilide precursor.
Caption: Workflow for the synthesis of the title compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the well-established synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[1]
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 molar equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.5 molar equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Reaction: To the freshly prepared Vilsmeier reagent, add solid 4-ethoxyacetanilide (p-acetophenetidide, 1.0 molar equivalent) portion-wise over 30 minutes.
-
Heating: After the addition, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring. A precipitate will form.
-
Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the title compound as a solid.
Causality Note: The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium species (the Vilsmeier reagent). This reagent formylates the activated aromatic ring of the acetanilide and subsequently drives the cyclization to form the quinoline core. The use of excess POCl₃ ensures the conversion of the intermediate amide oxygen to a leaving group and chlorination at the C2 position.
Key Synthetic Transformations and Applications
The true power of this compound lies in its ability to undergo a variety of transformations at its two reactive centers.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-chloro group is readily displaced by a wide range of nucleophiles. This reaction is fundamental for introducing diversity and building complex molecular architectures.
Caption: Versatility of SNAr at the C2 position.
Protocol 2: Synthesis of 2-Thiomorpholinoquinoline-3-carbaldehyde Analog
This protocol is based on a reported procedure for a similar substrate.[1]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Reagents: Add thiomorpholine (1.2 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Purification: If necessary, recrystallize the product from ethanol to obtain the pure 2-(thiomorpholino)-7-ethoxyquinoline-3-carbaldehyde.
Expert Insight: The presence of an electron-withdrawing aldehyde group and the quinoline nitrogen atom activates the C2 position towards nucleophilic attack, facilitating the SNAr reaction under relatively mild conditions. The base (K₂CO₃) is used to neutralize the HCl generated during the reaction.
Reactions of the Aldehyde Group
The C3-aldehyde is a gateway to numerous functional group interconversions and carbon-carbon bond-forming reactions.
Condensation with primary amines or hydrazines provides access to imines (Schiff bases) and hydrazones, which are valuable intermediates for constructing larger, nitrogen-containing heterocyclic systems.[7]
Protocol 3: Synthesis of a Schiff Base Derivative
This protocol is adapted from the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with anilines.[1]
-
Setup: Dissolve this compound (1.0 mmol) in acetone or ethanol (20 mL) in a round-bottom flask.
-
Reagent: Add the desired substituted aniline (e.g., 4-methoxyaniline, 1.0 mmol) to the solution.
-
Catalyst: Add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 3-5 hours. The formation of the product can often be observed as a precipitate.
-
Isolation: If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and collect the resulting solid.
-
Purification: Wash the solid with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and dry to yield the pure Schiff base.
The aldehyde can be oxidized and esterified in a one-pot reaction, providing access to quinoline-3-carboxylates, another important class of intermediates.
Protocol 4: Oxidative Esterification
This protocol is based on a procedure using iodine and potassium carbonate.[1]
-
Setup: Suspend this compound (1.0 mmol) and potassium carbonate (2.0 mmol) in methanol (25 mL).
-
Reagent: Add iodine (1.2 mmol) portion-wise to the stirring suspension.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and pour it into a 5% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the methyl 2-chloro-7-ethoxyquinoline-3-carboxylate.
Mechanistic Rationale: In this transformation, iodine acts as the oxidant. It is believed to oxidize the aldehyde to a carboxylic acid intermediate, which is then immediately esterified by the methanol solvent under the basic conditions provided by potassium carbonate.[1]
Tandem and Multicomponent Reactions: Building Fused Systems
The true elegance of this building block is demonstrated in reactions where both functional groups participate in a orchestrated sequence to build complex fused heterocycles. A prime example is the synthesis of pyrazolo[3,4-b]quinolines.
Caption: Tandem reaction pathway to fused heterocycles.
Protocol 5: Synthesis of 7-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline
This protocol is adapted from the synthesis of a 6-methoxy analog.[1][7]
-
Setup: In a suitable flask, dissolve this compound (1.0 mmol) in nitrobenzene (10 mL).
-
Reagent: Add phenylhydrazine (1.1 mmol).
-
Catalyst: Add a catalytic amount of pyridine (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 140-150 °C) for 4-6 hours. The initial condensation to the hydrazone is followed by an intramolecular nucleophilic attack of the secondary amine onto the C2 position, displacing the chloride and forming the fused pyrazole ring.
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, add petroleum ether to induce precipitation.
-
Isolation & Purification: Collect the solid by filtration. Wash thoroughly with petroleum ether or hexane to remove the nitrobenzene solvent. The crude product can be further purified by recrystallization from a solvent like ethanol or DMF.
Conclusion
This compound is a quintessential example of a high-value synthetic building block. Its well-defined and orthogonally reactive functional groups provide a reliable platform for developing diverse molecular entities. From simple substitutions and functional group interconversions to the elegant construction of complex, fused polycyclic systems, this reagent offers chemists a powerful tool for innovation in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for researchers looking to harness the synthetic potential of this versatile molecule.
References
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link][1][7][8][9]
- Abdel-Wahab, B. F., Khidre, R. E., Farahat, A. A., & El-Ahle, A. S. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276. [Link][3][4]
- Zoorob, H. H., Hamama, W. S., & Ibrahim, M. E. (2018).
- El-Malah, A. A., Zoorob, H. H., & Hamama, W. S. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-15. [Link][2]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 767416, this compound. PubChem.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newsama.com [newsama.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PubChemLite - this compound (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Welcome to the technical support guide for the purification of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde (C₁₂H₁₀ClNO₂). This document provides researchers, scientists, and drug development professionals with practical, field-tested guidance in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these protocols effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of the target compound.
Q1: What is the most common and effective initial purification method for crude this compound?
A1: The most widely reported and effective initial method is recrystallization . Given that the compound is a stable solid at room temperature, this technique is ideal for removing the bulk of impurities generated during its synthesis, which is often achieved via the Vilsmeier-Haack reaction.[1][2]
Q2: Which solvents are recommended for recrystallization?
A2: Several solvent systems have been successfully employed for this class of compounds. The choice depends on the specific impurity profile of your crude product.
-
Ethyl Acetate: This is a highly recommended starting point. It is frequently used for the parent compound, 2-chloroquinoline-3-carbaldehyde, yielding a pure product of pale yellow, acicular crystals.[1][3][4]
-
Ethanol: Also a viable option, particularly for removing resinous crude reaction products from related syntheses.[5][6]
-
Mixed Solvent Systems: For finer control over solubility, a mixture such as petroleum ether/ethyl acetate can be effective.[7]
Q3: What are the likely impurities I'll encounter after a Vilsmeier-Haack synthesis?
A3: The Vilsmeier-Haack reaction, while effective, can generate a range of byproducts.[8][9] Your primary impurities will likely be:
-
Unreacted Starting Material: N-(3-ethoxyphenyl)acetamide.
-
Reaction Intermediates: Such as N-(α-chlorovinyl)anilines which failed to cyclize.[2]
-
Hydrolyzed Reagents: Residual phosphorus-containing byproducts from the hydrolysis of the Vilsmeier reagent (POCl₃/DMF) during workup.
-
Over-formylated Species: Although less common, diformylated intermediates can sometimes form.[2]
Q4: How should I monitor the progress and success of my purification?
A4: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring.[3] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve your product from impurities. Final purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The aldehyde proton in the ¹H NMR spectrum is a particularly clean signal to monitor, typically appearing far downfield around δ 10.5 ppm.[1]
Q5: What is the stability and proper storage condition for the purified product?
A5: this compound is a solid and generally stable. However, to prevent potential slow hydrolysis of the chloro group or oxidation of the aldehyde, it is best stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
Part 2: In-Depth Troubleshooting Guide
This section tackles specific experimental failures and provides a logical path to their resolution.
Q6: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What's causing this and how do I fix it?
A6: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities that depress the melting point.
-
Causality: The high concentration of impurities prevents the formation of a stable crystal lattice. The product separates as a liquid phase instead.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add more solvent to decrease the overall concentration.
-
Allow the solution to cool much more slowly. A gradual temperature decrease is critical for ordered crystal growth. Consider letting the flask cool to room temperature on the benchtop, followed by transfer to a refrigerator.
-
Try a different solvent system. If the issue persists, your compound may be too soluble or the impurities too prevalent. A solvent in which the compound is less soluble, or an anti-solvent system (e.g., dissolving in a minimal amount of hot ethyl acetate and slowly adding hexane until turbidity appears), may be required.
-
Q7: My recrystallization was successful, but my ¹H NMR still shows significant impurities. What is the next logical purification step?
A7: When impurities have similar solubility profiles to your product, recrystallization is often insufficient. The next and more powerful technique is silica gel column chromatography .
-
Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. This allows for the separation of compounds with very similar polarities.
-
Actionable Protocol: A detailed protocol for column chromatography is provided in Part 3. You will need to first determine an optimal solvent system using TLC.
Q8: My final product is a pale yellow solid. Is this expected, or is it an impurity? Can it be decolorized?
A8: A pale yellow color is characteristic for this class of compounds and is often indicative of the pure product.[4] The color arises from the extended π-conjugated system of the quinoline ring.
-
Causality: The electronic transitions within the chromophore absorb light in the violet-blue region of the spectrum, causing the compound to appear yellow.
-
Resolution: While the inherent color is normal, darker yellow, orange, or brown hues suggest residual impurities. If these impurities are highly polar, they can sometimes be removed by:
-
A charcoal treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, then filter hot through a pad of Celite to remove the charcoal and adsorbed impurities.
-
A silica plug: Dissolve the product in a minimal amount of dichloromethane, pass it through a short plug of silica gel, and elute with the same solvent. This can remove baseline impurities.
-
Q9: I'm seeing a broad peak in my ¹H NMR around δ 1-4 ppm after purification. What could this be?
A9: A broad, often lumpy, peak in that region is frequently due to residual water or solvent (like ethanol or ethyl acetate) that has not been fully removed. If you used a protic solvent like ethanol for recrystallization, this is a very common observation.
-
Causality: Solvents can become trapped within the crystal lattice or remain due to incomplete drying.
-
Resolution: Dry the sample under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable. This is usually sufficient to remove residual solvent.
Part 3: Standardized Purification Protocols
These protocols provide detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: Recrystallization from Ethyl Acetate
This protocol is the recommended first-pass purification for crude product obtained from a Vilsmeier-Haack reaction.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and bring the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just completely dissolves. Adding a large excess of solvent will reduce your final yield.
-
(Optional) Hot Filtration: If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing baseline particulate matter.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR and melting point.
Protocol 2: Silica Gel Column Chromatography
This method is employed when recrystallization fails to remove persistent impurities.
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates of your crude material. Test various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a glass column with a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate). This gradual increase helps to cleanly separate compounds of similar polarity.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the final purified product.
Part 4: Data Presentation & Visualization
Data Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Notes |
| Recrystallization | Ethyl Acetate | Excellent starting point. Good balance of solubility for this class of compounds.[1][3][4] |
| Ethanol | Alternative protic solvent, useful if ethyl acetate fails.[5][6] | |
| Pet. Ether / Ethyl Acetate | Mixed system for fine-tuning solubility. Use as an anti-solvent system.[7] | |
| Column Chromatography | Hexane / Ethyl Acetate | Standard mobile phase for moderately polar compounds. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase. |
Experimental Workflow Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Zhen-Huan, L., De-Jiang, L., Wei, W., & Gui-Chun, Y. (2014). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Molecules.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8133–8163. [Link]
- Naik, P., & Gudem, M. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(38), 17163. [Link]
- Hamama, W. S., et al. (2018).
- Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
- Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde.
- Hamama, W. S., et al. (2018).
- Sangeetha, R., & Sekar, M. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(7), 241-243.
- Wagh, S. B., & Sonawane, S. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14.
- Sridhar, R. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 6(5), 2901-2905.
- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 1869-1873.
- Lee, K., & Kim, S. (2002). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Bull. Korean Chem. Soc., 23(5), 655-657.
- Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
- Process for the purification of 7-chloroquinoline-8-carboxylic acids. (1991).
- Redamala, R. (2022). Under Solvent-Free Conditions, Acetylation and Vilsmeier-Haack Formylation Reactions with Acetanilides and Anilines. Journal of Pharma Research.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines; however, achieving high yields and purity can be challenging. This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Symptoms: After workup, you isolate a minimal amount of the desired product, or none at all. TLC analysis shows mostly starting material or a complex mixture of unidentifiable spots.
Potential Causes & Solutions:
-
Insufficient Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium ion, is the key electrophile in this reaction.[1][2] Its incomplete formation will directly lead to poor conversion.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) is fresh and has not been exposed to moisture. Use anhydrous N,N-dimethylformamide (DMF).
-
Order of Addition: Add POCl₃ dropwise to ice-cold DMF with vigorous stirring. A noticeable exotherm and the formation of a solid or viscous liquid indicate the formation of the Vilsmeier reagent.[3]
-
Activation Time: Allow the Vilsmeier reagent to stir for at least 30 minutes at 0-5°C before adding the N-(3-ethoxyphenyl)acetamide.
-
-
-
Inadequate Reaction Temperature: The cyclization step of the Vilsmeier-Haack reaction is temperature-dependent.
-
Troubleshooting Steps:
-
Temperature Control: After the addition of N-(3-ethoxyphenyl)acetamide, the reaction mixture typically requires heating. A temperature range of 75-90°C is often reported for similar syntheses.[3]
-
Optimization: If the yield is low, consider a stepwise increase in the reaction temperature (e.g., in 5°C increments) while monitoring the reaction progress by TLC. Be aware that excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.
-
-
-
Sub-optimal Molar Ratios of Reagents: The stoichiometry of the reactants is critical for driving the reaction to completion.
-
Troubleshooting Steps:
-
Excess POCl₃: Studies have shown that a significant excess of POCl₃ can improve yields. One optimization study found that 12 molar equivalents of POCl₃ relative to the acetanilide provided the maximum yield.
-
Experiment with Ratios: If you are experiencing low yields, consider performing small-scale experiments with varying molar ratios of POCl₃ to N-(3-ethoxyphenyl)acetamide to find the optimal conditions for your setup.
-
-
Problem 2: Formation of Impurities and Purification Challenges
Symptoms: The crude product is a dark, oily residue, or the NMR spectrum shows significant impurities that are difficult to remove by standard recrystallization.
Potential Causes & Solutions:
-
Side Reactions: The Vilsmeier-Haack reaction can be accompanied by various side reactions, especially if the reaction conditions are not carefully controlled.
-
Troubleshooting Steps:
-
Temperature Management: Avoid localized overheating during the reaction, as this can promote polymerization and the formation of tarry substances. Use a well-controlled heating mantle or oil bath.
-
Controlled Quenching: The workup procedure is crucial for minimizing impurity formation. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt and precipitate the product.[3][4] This should be done in a well-ventilated fume hood due to the exothermic nature of the quench and the release of HCl.
-
-
-
Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during workup.
-
Troubleshooting Steps:
-
Sufficient Water: Ensure a large excess of ice and water is used during the quenching step.
-
Stirring Time: After pouring the reaction mixture onto ice, continue to stir the resulting suspension for at least 30 minutes to an hour to ensure complete hydrolysis.[4]
-
-
-
Ineffective Purification: The crude product may contain unreacted starting materials or byproducts with similar solubility to the desired product.
-
Troubleshooting Steps:
-
Recrystallization Solvent System: Ethyl acetate is a commonly used solvent for the recrystallization of 2-chloroquinoline-3-carbaldehydes.[3][4] If this is not effective, consider a solvent screen with other solvents like ethanol, isopropanol, or a mixture of petroleum ether and ethyl acetate.[5]
-
Column Chromatography: For persistent impurities, silica gel column chromatography can be an effective purification method. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Acid-Base Wash: During the workup, washing the organic extract with a dilute sodium bicarbonate solution can help remove any acidic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2]
-
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of N-(3-ethoxyphenyl)acetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization, where the acetamide nitrogen attacks the newly formed iminium carbon.
-
Aromatization and Hydrolysis: The intermediate undergoes dehydration and elimination of HCl to form a quinolinium iminium salt. Subsequent hydrolysis of this salt during aqueous workup yields the final this compound.
Q2: How does the ethoxy group at the 7-position influence the reaction?
The ethoxy group is an electron-donating group. Its presence on the aniline precursor (3-ethoxyaniline) increases the electron density of the aromatic ring, making it more nucleophilic. This facilitates the initial electrophilic attack by the Vilsmeier reagent and generally leads to higher yields and shorter reaction times compared to substrates with electron-withdrawing groups.
Q3: Can I use other Vilsmeier reagents, such as those derived from oxalyl chloride or thionyl chloride?
While POCl₃ is the most common reagent for this transformation, other acid chlorides like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF.[6] However, the reactivity and optimal reaction conditions may vary, potentially requiring re-optimization of the procedure.
Q4: What are some typical spectroscopic signatures to confirm the formation of this compound?
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 10.5 ppm. You should also observe signals corresponding to the aromatic protons on the quinoline ring and the ethoxy group (a quartet and a triplet).
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹.[4]
Q5: Are there alternative synthetic routes to this compound?
While the Vilsmeier-Haack reaction is a very common and efficient method, other approaches to substituted quinolines exist. For instance, a different synthetic pathway involves the reaction of 2-chloroquinoline with n-butyllithium and subsequent formylation with DMF, which has been reported to yield the 3-carbaldehyde derivative in high yield.[7] However, this method requires cryogenic temperatures and the use of organolithium reagents, which may not be suitable for all laboratory settings.
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is based on established procedures for the Vilsmeier-Haack synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[3]
Materials:
-
N-(3-ethoxyphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.5 molar equivalents).
-
Cool the flask to 0-5°C using an ice bath.
-
Add POCl₃ (10-12 molar equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.
-
Add N-(3-ethoxyphenyl)acetamide (1 molar equivalent) portion-wise to the reaction mixture.
-
After the addition of the acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 8-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.
-
A precipitate should form. Continue stirring for 30-60 minutes.
-
Filter the solid product and wash it thoroughly with cold deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid from hot ethyl acetate to obtain the pure this compound.
Table 1: Influence of Reagent Stoichiometry on Yield
| Molar Equivalents of POCl₃ (relative to acetanilide) | Reported Yield (%) | Reference |
| 3 | Moderate | |
| 6 | Good | |
| 9 | Better | |
| 12 | Maximum | |
| 15 | Decreased |
Visual Guides
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low reaction yields.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
- Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
- A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
- 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Optimization of the Reaction Conditions for the Synthesis of.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. rsc.org [rsc.org]
- 4. ijsr.net [ijsr.net]
- 5. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
2-Chloro-7-ethoxyquinoline-3-carbaldehyde solubility issues and solutions
Welcome to the dedicated technical support resource for 2-Chloro-7-ethoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research workflows.
I. Understanding the Solubility Profile of this compound
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds known for their diverse biological activities.[1] However, the quinoline scaffold also imparts a degree of hydrophobicity, often leading to poor aqueous solubility.[2] Understanding the physicochemical properties of this compound is the first step in overcoming solubility challenges.
Molecular Structure and its Implications:
The structure of this compound, with its chlorinated quinoline core, ethoxy group, and carbaldehyde substituent, contributes to its limited solubility in aqueous media. The aromatic rings are inherently nonpolar, while the heteroatoms (nitrogen and oxygen) can participate in hydrogen bonding, albeit to a limited extent.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: The limited aqueous solubility of this compound is expected due to its predominantly hydrophobic aromatic structure.[3] Quinoline itself is only slightly soluble in cold water.[1] The substituents on your specific molecule, while altering its properties, do not typically render it freely soluble in neutral aqueous solutions.
Q2: I've dissolved the compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?
A2: This phenomenon, often called "crashing out," is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous buffer.[4] The organic solvent creates a favorable environment for the compound, but upon significant dilution, the overall polarity of the solution increases to a point where the compound can no longer stay dissolved and precipitates out.[4]
Q3: What are the best initial solvents to try for dissolving this compound?
A3: Based on the behavior of similar quinoline derivatives, good starting points for creating stock solutions are polar aprotic organic solvents. A structurally related compound, 2-chloroquinoline-3-carbaldehyde, is soluble in common organic solvents like dichloromethane and chloroform.[5] Therefore, solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent candidates for initial solubility tests.
Q4: Can I improve the aqueous solubility by changing the pH?
A4: Yes, this is a highly effective strategy. Quinoline and its derivatives are weak bases.[2] By lowering the pH of your aqueous medium (making it more acidic), the nitrogen atom on the quinoline ring can become protonated, forming a more soluble salt.[6] The extent of solubility enhancement is dependent on the pKa of the compound and the final pH of the solution.
Q5: Are there any safety precautions I should be aware of when handling this compound?
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for addressing solubility issues and for determining the solubility of this compound in your specific experimental system.
Guide 1: Overcoming Precipitation Upon Dilution into Aqueous Buffers
This guide provides a systematic approach to prevent your compound from "crashing out" of solution.
dot
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocol:
-
Optimize Co-solvent Concentration:
-
Rationale: A higher percentage of the organic co-solvent in the final solution can help maintain solubility.
-
Procedure: Determine the maximum concentration of your organic solvent (e.g., DMSO) that your experimental system can tolerate without affecting the results. This is often below 1%, but can vary. Prepare a dilution series to find the optimal balance.
-
-
Reduce the Final Concentration of the Compound:
-
Rationale: The simplest solution is often to work at a lower final concentration of this compound that is below its solubility limit in your final aqueous medium.
-
Procedure: Perform a serial dilution of your stock solution into the aqueous buffer to determine the concentration at which no precipitation is observed.
-
-
Employ pH Modification:
-
Rationale: As a weak base, the solubility of this compound can be significantly increased in acidic conditions.[6]
-
Procedure:
-
Choose a buffer system appropriate for a lower pH range (e.g., citrate or acetate buffers for pH 4-6).
-
Prepare your aqueous medium at the desired acidic pH.
-
Slowly add the stock solution of your compound to the acidic buffer while vortexing to ensure rapid mixing.
-
Always include a vehicle control with the same pH and solvent concentration in your experiments.
-
-
Guide 2: Protocol for Determining the Qualitative and Quantitative Solubility
This protocol provides a framework for systematically determining the solubility of this compound in various solvents.
dot
Caption: Experimental workflow for solubility determination.
Materials:
-
This compound
-
A selection of solvents to be tested (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetone, Acetonitrile)
-
Vials with screw caps
-
Analytical balance
-
Pipettes
-
Temperature-controlled shaker or rotator
-
Centrifuge or syringe filters (0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a vial. The amount should be in excess of what is expected to dissolve.
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Separation:
-
Remove the vials from the shaker and allow the excess solid to settle.
-
Carefully separate the saturated supernatant from the solid. This can be achieved by centrifuging the vial and collecting the supernatant, or by filtering the solution through a chemically resistant syringe filter.
-
-
Quantification:
-
Prepare a series of standards of the compound in a suitable solvent for your analytical method.
-
Analyze the concentration of the compound in the collected supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
-
Calculation:
-
Based on the measured concentration and the volume of the solvent used, calculate the solubility in your desired units (e.g., mg/mL, µg/mL, or Molarity).
-
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poor | The hydrophobic quinoline core limits solubility in polar, protic solvents.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | These solvents can effectively solvate the molecule without the strong hydrogen bonding network of water. |
| Polar Protic | Ethanol, Methanol | Moderate to Good | The alkyl chains of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl group offers some polarity. |
| Non-polar | Toluene, Hexane | Poor to Moderate | Solubility is expected to be limited due to the polar groups on the molecule. |
IV. Advanced Solubility Enhancement Strategies
For challenging applications requiring higher aqueous concentrations, the following techniques can be explored.
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a poorly soluble compound.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
V. Conclusion
While this compound presents with inherent solubility challenges in aqueous media, a systematic and informed approach can lead to successful formulation for a wide range of experimental applications. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can effectively overcome these obstacles. For further assistance, please consult the references provided or contact your chemical supplier for more specific guidance.
References
- Alchemist-chem. (n.d.). 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- ResearchGate. (n.d.). Computed values for prediction parameters of quinoline.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Wikipedia. (n.d.). Quinoline.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities.
- SciSpace. (n.d.). Synthesis of derivatives of quinoline.
- ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
- International Journal of Drug Delivery. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China [quinoline-thiophene.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloroquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, primarily via the Vilsmeier-Haack reaction. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you minimize side reactions and maximize yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each issue is analyzed for its probable causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the yield of 2-chloroquinoline-3-carbaldehyde is disappointingly low, or you've isolated no product at all.
Possible Causes & Solutions
-
Poor Quality or Stoichiometry of Reagents: The Vilsmeier-Haack reagent, a chloroiminium salt, is the electrophile in this reaction. Its formation and potency are critical.
-
Cause: Moisture in the N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) can quench the Vilsmeier reagent. Old or improperly stored POCl₃ may have degraded.
-
Solution: Always use freshly distilled or anhydrous grade DMF and POCl₃ from a newly opened bottle. Ensure all glassware is flame-dried before use.[1]
-
Cause: Incorrect stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution: A common ratio is 1.5 equivalents of POCl₃ and 3.0 equivalents of DMF relative to the acetanilide substrate.[1] Optimization may be required, with some procedures using up to 12 moles of POCl₃ for challenging substrates to achieve maximum yield.
-
-
Substrate Reactivity: The electronic nature of the starting acetanilide profoundly impacts the reaction's success.
-
Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][3] Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aniline ring deactivate it, making the cyclization step difficult or impossible. Acetanilides with strong electron-withdrawing groups are known to yield the product in poor amounts, and nitroacetanilides may fail to produce any quinoline at all.
-
Solution: This synthesis is most effective for acetanilides bearing electron-donating groups (e.g., -CH₃, -OCH₃) or halogens.[4] If your substrate is deactivated, consider alternative synthetic routes.
-
-
Inadequate Reaction Temperature or Time:
-
Cause: The reaction may be too slow at lower temperatures, leading to incomplete conversion.
-
Solution: While reagent preparation is done at 0°C, the reaction with the acetanilide typically requires heating.[1] Temperatures can range from 60°C to 100°C, with reaction times from 4 to 16 hours.[5][6] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.[1] For sluggish reactions, refluxing overnight may be necessary.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flow for low product yield.
Issue 2: Formation of a Major, Unidentified Byproduct
A significant byproduct is observed on TLC/NMR, complicating purification and reducing the yield of the desired aldehyde.
Possible Causes & Solutions
-
Over-chlorination of the 3-position methyl group:
-
Cause: Under certain conditions, the intermediate leading to the aldehyde can undergo further chlorination, yielding 2-chloro-3-(dichloromethyl)quinoline. This compound is a known synthetic intermediate but an undesired byproduct in this context.[7] The precise mechanism is not fully elucidated in literature but likely involves the reaction of an enamine intermediate with the Vilsmeier reagent.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess of POCl₃ or PCl₅ may favor this side reaction. An optimized procedure using phosphorus pentachloride (PCl₅) specifies 4.5 equivalents.[6][8] Stick to established protocols and avoid excessive heating or prolonged reaction times after the starting material has been consumed.
-
-
Incomplete Hydrolysis of the Iminium Salt Intermediate:
-
Cause: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium salt intermediate to the aldehyde.[2][9][10] If the hydrolysis is incomplete, the iminium salt or its partially hydrolyzed intermediates will contaminate the final product.
-
Solution: The workup procedure is critical. The reaction mixture should be poured onto a large volume of crushed ice or ice-cold water.[5][11] This quenches the reaction and initiates hydrolysis. Subsequent treatment with a base like sodium acetate or sodium bicarbonate helps to neutralize the acidic mixture and complete the hydrolysis process.[12][13] Ensure vigorous stirring during the quench to maximize surface area and facilitate complete hydrolysis.
-
Reaction Pathway: Main Product vs. Side Product
Caption: Formation of desired aldehyde vs. dichloromethyl side product.
Issue 3: Difficult Product Isolation & Purification (Oily Product, Emulsions)
The crude product is an oil instead of a solid, or persistent emulsions form during the aqueous workup, making extraction difficult.
Possible Causes & Solutions
-
Impure Product:
-
Cause: The presence of unreacted starting material, DMF, or various side products can lower the melting point of the crude product, causing it to appear as an oil or gum.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. During workup, wash the crude product thoroughly with water to remove residual DMF. Recrystallization is the most common purification method.[5][11] A mixture of petroleum ether and ethyl acetate is reported to be effective.[11] Column chromatography can be used if recrystallization fails.
-
-
Improper pH during Workup:
-
Cause: The pH of the aqueous solution during extraction can significantly impact product solubility and the formation of emulsions.
-
Solution: After quenching the reaction in ice water, neutralize the mixture carefully with a suitable base (e.g., NaHCO₃, Na₂CO₃, or NaOAc) to a slightly basic or neutral pH before extraction with an organic solvent.[12] This ensures the product is in its neutral form and minimizes the formation of salts that can stabilize emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction?
A: The reaction is a sophisticated one-pot process involving several steps.
-
Vilsmeier Reagent Formation: DMF (an amide) reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][9]
-
Imidoyl Chloride Formation: The acetanilide starting material reacts with the Vilsmeier reagent, converting the amide into an imidoyl chloride.
-
Enamine Formation & Diformylation: This is followed by the formation of an N-(α-chlorovinyl)aniline, an enamine intermediate. This electron-rich enamine is then attacked by two equivalents of the Vilsmeier reagent at its β-position.[14]
-
Cyclization & Aromatization: The diformylated intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring. Subsequent elimination steps lead to the formation of the quinoline ring system.
-
Hydrolysis: The final step is the aqueous workup, where the iminium salt moieties are hydrolyzed to the carbaldehyde group, yielding the final product.[14][15]
Q2: How do different substituents on the starting acetanilide affect the reaction outcome?
A: Substituents have a strong directing and activating/deactivating effect. The cyclization is regioselective.
-
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃: These groups activate the aromatic ring, facilitating the electrophilic cyclization step and generally lead to good yields. An EDG at the meta-position of the acetanilide is particularly effective for high yields and shorter reaction times.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -Cl, -Br: These groups deactivate the ring, making the cyclization much more difficult. Yields are often poor, and strongly deactivating groups like nitro groups can prevent the reaction entirely.
-
Positional Effects: The position of the substituent determines the substitution pattern on the final quinoline product. For example, a para-substituted acetanilide will yield a 6-substituted 2-chloroquinoline-3-carbaldehyde.
| Substituent on Acetanilide | Position | Effect on Yield | Reference |
| -OCH₃ | meta (3-position) | Excellent | |
| -CH₃ | ortho, para | Good | [6] |
| -Cl, -Br | para | Moderate to Poor | [6] |
| -NO₂ | Any | Very Poor to No Reaction |
Q3: What are the optimal reaction conditions to maximize yield and purity?
A: While optimization is substrate-dependent, a reliable starting point based on literature is as follows:
-
Reagent Stoichiometry: Acetanilide (1 eq.), POCl₃ (1.5-4.5 eq.), DMF (3-5 eq.). Some protocols use DMF as the solvent.[1][8][16]
-
Temperature: Prepare the Vilsmeier reagent at 0-5°C.[1] Add the acetanilide and heat the reaction mixture to between 80-100°C.[6]
-
Reaction Time: Typically 4-16 hours. Monitor by TLC to determine completion.[6]
-
Workup: Pour the reaction mixture into a large volume of crushed ice, followed by neutralization with a base (e.g., sodium acetate) and filtration or extraction.[5][12]
Q4: Can other chlorinating agents be used instead of POCl₃?
A: Yes. Phosphorus pentachloride (PCl₅) is a viable alternative to POCl₃.[8][17] An optimized procedure using 4.5 equivalents of PCl₅ and 3 equivalents of DMF at 100°C for 4 hours has been reported to give good yields for activated acetanilides.[6][8] Thionyl chloride (SOCl₂) can also be used to generate the Vilsmeier reagent.[17]
Q5: Why is the final workup step with ice-cold water and base so critical?
A: This step serves three crucial functions:
-
Quenching: It immediately stops the reaction by decomposing any remaining Vilsmeier reagent and other reactive species.
-
Hydrolysis: It provides the water necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.[2][10] Without this step, the product would not be formed.
-
Neutralization: Adding a base (like NaHCO₃ or NaOAc) neutralizes the strong acids (HCl, phosphoric acid derivatives) generated during the reaction.[12] This is vital for preventing acid-catalyzed degradation of the product and for ensuring the product is in a neutral, less water-soluble state for easier isolation by filtration or extraction.
References
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
- Patel, H., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 174-177.
- Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
- Singh, P., et al. (2015). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
- Wikipedia. Vilsmeier–Haack reaction.
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
- Romero-Estudillo, I., et al. (2016). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Semantic Scholar.
- El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1361.
- Reddy, P. V. V., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1251-1255.
- Romero-Estudillo, I., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- Chem-St
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- S. Fun, H. K., et al. (2008). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2218.
- Al-Salahi, R., et al. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-21.
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.
- Al-Salahi, R., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
- El-Sayed, N. N. E., et al. (2018).
- ChemTube3D. Pyrrole-Hydrolysis of an Iminium Salt is loaded.
- ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt.
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- Kamal El-Dean, A. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Journal of Chemical and Pharmaceutical Research, 5(7), 23-30.
- Lee, S., et al. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 4, 216-224.
- Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4124-4133.
- Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research.
- Mogilaiah, K., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(1), 57-62.
- Benchchem. 2-Chloro-3-(dichloromethyl)quinoline|CAS 136812-22-1.
- Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495.
- Kumar, D., et al. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. International Journal of Scientific Research in Science and Technology, 7(5), 336-343.
- EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google P
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- 16. allresearchjournal.com [allresearchjournal.com]
- 17. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Quinoline-Based Compound Purification
Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of quinoline-based compounds. As a cornerstone scaffold in medicinal chemistry and materials science, the successful isolation of pure quinoline derivatives is critical for accurate downstream analysis and the development of effective therapeutics. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Part 1: Troubleshooting Guide for Common Purification Techniques
This section directly addresses specific issues you may encounter during your experiments, with a focus on the underlying scientific principles and actionable solutions.
Chromatography Conundrums
Answer: Decomposition on silica gel is a frequent obstacle in the purification of quinoline derivatives. This is primarily due to the acidic nature of the silica gel's surface, which contains silanol groups (Si-OH) that can act as Brønsted or Lewis acids. The basic nitrogen atom in the quinoline ring can interact with these acidic sites, leading to strong adsorption, and in some cases, acid-catalyzed degradation of sensitive compounds.[1][2][3]
Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. A common and effective method is to incorporate a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, into your eluent.[1][2] This amine will compete with your quinoline compound for binding to the acidic sites on the silica, thus minimizing decomposition. You can either add the amine directly to your mobile phase or prepare a slurry of the silica gel with the amine-containing eluent before packing the column.
-
Switch to an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a less acidic stationary phase.
-
Alumina: Neutral or basic alumina is an excellent alternative for purifying basic compounds like quinolines.[1][3]
-
Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase chromatography can be a powerful tool to avoid decomposition on silica.[1]
-
Other Options: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1][3]
-
-
Minimize Contact Time and Temperature: If you must use silica gel, work efficiently to reduce the time your compound is in contact with the stationary phase. Using flash chromatography with applied pressure can significantly shorten the purification time.[3] Additionally, if your compound is thermally labile, running the column in a cold room can help slow down the rate of decomposition.[3]
-
Employ an Inert Atmosphere: For highly sensitive quinoline derivatives prone to oxidation, performing the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidative degradation.[1]
Answer: Peak tailing is a common chromatographic issue with basic compounds like quinolines, and it is often caused by strong, non-ideal interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[1][3] This leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in broad, asymmetric peaks and poor resolution.
To improve peak shape and separation, consider the following:
-
Add a Basic Modifier to the Mobile Phase: As with preventing decomposition, adding a small amount of a competing base like triethylamine (0.1-1%) or pyridine to your eluent can dramatically reduce tailing.[2][3] These modifiers effectively "mask" the active silanol sites, leading to more symmetrical peaks.
-
Mobile Phase pH Adjustment (for Reversed-Phase HPLC): The pH of the mobile phase is a critical parameter in reversed-phase HPLC of ionizable compounds.[2] For basic quinolines, operating at a low pH (e.g., pH 2.5-4) will protonate the quinoline nitrogen. This can improve peak shape by minimizing interactions with residual silanols on the C18 stationary phase.[2] Conversely, at a high pH, the quinoline will be neutral, but the silanols will be deprotonated. For high-pH methods, it is crucial to use a column that is stable at high pH and has advanced end-capping.[2]
-
Use a Highly Deactivated (End-Capped) Column: For reversed-phase separations, select a column with advanced end-capping. End-capping is a process where the residual, accessible silanol groups on the silica surface are chemically reacted with a small silylating agent to make them less interactive.[2]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar quinoline compounds, HILIC can be a valuable alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. The high organic content and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[2]
Crystallization Challenges
Answer: The inability to form crystals is a common and frustrating issue in purification. Several factors can be at play:
-
Supersaturation Not Achieved: The solution may not be concentrated enough for nucleation to begin.
-
Inappropriate Solvent System: Your compound might be too soluble in the chosen solvent, preventing it from precipitating out.
-
Presence of Impurities: Certain impurities can act as inhibitors for nucleation and crystal growth.[4]
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for the initial crystals to form.[4]
Here are some troubleshooting steps to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel below the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[4]
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystal growth.[4]
-
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cap the vessel to allow for the slow evaporation of the solvent, which will gradually increase the concentration of your compound.
-
Cooling: If your compound's solubility is temperature-dependent, slowly cool the solution. A controlled, gradual decrease in temperature is often more effective than rapid cooling.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, add a small amount of the original solvent to redissolve the precipitate and allow the system to slowly equilibrate.
-
-
Purification via Salt Formation: For some quinolines, forming a salt can facilitate purification and crystallization. A classic method is the formation of a picrate salt.[5] The crude quinoline is dissolved in ethanol and treated with a solution of picric acid in ethanol. The resulting quinoline picrate crystals can be isolated and then the free base can be regenerated.
Extraction Exasperations
Answer: The success of liquid-liquid extraction of quinoline-based compounds hinges on understanding their acid-base properties. Quinolines are weak bases, and their solubility is highly dependent on pH.[6][7][8][9][10]
-
pH is Paramount:
-
Troubleshooting Extraction:
-
To Extract into an Aqueous Layer: If your quinoline is in an organic solvent, you can extract it into an aqueous layer by washing the organic phase with a dilute acid solution (e.g., 1M HCl). This will protonate the quinoline, making it water-soluble.
-
To Extract into an Organic Layer: If your quinoline is in an aqueous solution, you can extract it into an organic solvent (e.g., dichloromethane, ethyl acetate) by first basifying the aqueous layer with a base (e.g., NaOH, NaHCO₃) to a pH well above the pKa of your compound. This will neutralize the quinolinium salt to the free base, which will then partition into the organic layer.
-
-
Emulsion Formation: Emulsions can be a problem during extraction. To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of celite.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: My purified quinoline compound is a yellow or brown color. Is this a sign of impurity?
-
A1: While pure quinoline is a colorless liquid, many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[11] This is often due to the formation of trace oxidized impurities and may not necessarily indicate significant contamination.[1] However, for applications requiring high purity, further purification or storage under an inert atmosphere and protected from light is recommended.[1][12]
-
-
Q2: Can the metal-chelating properties of some quinoline derivatives affect their purification?
-
A2: Yes, certain quinoline derivatives, such as 8-hydroxyquinoline, are potent metal chelators.[13][14][15] If trace metals are present in your solvents, reagents, or on the surface of your chromatography stationary phase, they can form complexes with your compound. This can lead to issues such as streaking on TLC, unusual retention times, and difficulty in crystallization. Using high-purity solvents and reagents, or even adding a small amount of a chelating agent like EDTA to your aqueous phase during extraction, can sometimes mitigate these problems.
-
-
Q3: I am trying to separate enantiomers of a chiral quinoline derivative. What are the main challenges?
-
A3: Chiral separation of quinolines can be challenging due to the need to find a chiral stationary phase (CSP) or a chiral selector that provides sufficient enantioselectivity.[16][17] The choice of the CSP and the mobile phase is critical and often requires screening of different conditions.[18] For HPLC, polysaccharide-based CSPs are a good starting point. For capillary electrophoresis (CE), cyclodextrins are commonly used as chiral selectors.[17] The development of a robust chiral separation method often involves careful optimization of the mobile phase composition, temperature, and flow rate.[18][19]
-
-
Q4: Are there any "green" or more environmentally friendly purification methods for quinolines?
-
A4: Yes, there is growing interest in developing more sustainable purification methods. For extraction, the use of natural deep eutectic solvents (NaDES) is being explored as a greener alternative to traditional organic solvents.[20] For chromatography, techniques like supercritical fluid chromatography (SFC) use supercritical CO2 as the main mobile phase, significantly reducing the consumption of organic solvents. Additionally, optimizing conventional methods to reduce solvent usage and waste generation is a key aspect of green chemistry.
-
Part 3: Data, Protocols, and Visualizations
Data Summary Table
| Problem | Potential Cause | Recommended Solution(s) | Key Parameters to Control |
| Decomposition on Silica | Acidic nature of silica gel | Deactivate silica with NEt₃; Use alumina or C18; Minimize contact time | Amine concentration (0.5-2%); pH of mobile phase |
| Peak Tailing | Strong interaction with silanols | Add NEt₃ to eluent; Use end-capped column; Adjust mobile phase pH | Modifier concentration (0.1-1%); pH |
| No Crystal Formation | Sub-saturation; Wrong solvent | Induce nucleation (scratching, seeding); Increase concentration; Anti-solvent addition | Temperature; Evaporation rate |
| Poor Extraction | Incorrect pH | Adjust pH of aqueous phase based on pKa of the quinoline | pH (acidic for aqueous extraction, basic for organic extraction) |
| Discoloration | Oxidation; Light sensitivity | Store under inert gas; Protect from light; Re-purify if necessary | Atmosphere; Light exposure |
Experimental Protocols
-
Prepare the Eluent: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Add Triethylamine: To the prepared eluent, add triethylamine (NEt₃) to a final concentration of 1-2% (v/v).
-
Pack the Column: Dry pack the column with silica gel.
-
Deactivate the Column: Flush the packed column with 2-3 column volumes of the NEt₃-containing eluent.[2]
-
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial mobile phase (without the added NEt₃) to remove the excess base.
-
Load the Sample: Load your sample onto the column using either the wet or dry loading method.[3]
-
Elute and Collect Fractions: Run the chromatography using your predetermined solvent system.
Visualizations
Caption: A decision-tree workflow for troubleshooting common issues in quinoline purification.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds. BenchChem.
- Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- LookChem. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- Saeed, A., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Trace Elements in Medicine and Biology.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- Wikipedia. (2024). Quinoline.
- Ray, A. (2020). Trouble with chiral separations.
- Nageswara Rao, R., & Nagaraju, V. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Afonina, T., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes.
- Hider, R. C., & Liu, Z. D. (2003). Hydroxyquinolines as Iron Chelators.
- Saeed, A., et al. (2020). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Journal of Trace Elements in Medicine and Biology.
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- 5. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
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- 8. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
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Technical Support Center: Suzuki Coupling of 2-Chloroquinolines
Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions with 2-chloroquinoline substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific class of heteroaryl chlorides. Here, we move beyond standard protocols to address the nuanced difficulties of coupling these electron-deficient, potentially coordinating heterocycles.
Part 1: Foundational Challenges & Quick Troubleshooting
The Suzuki coupling of 2-chloroquinolines is often challenging for two primary reasons:
-
High C–Cl Bond Strength: The carbon-chlorine bond in electron-deficient systems like quinoline is strong, making the initial oxidative addition of the palladium catalyst—often the rate-limiting step—difficult to achieve.[1][2]
-
Catalyst Inhibition: The quinoline nitrogen, being Lewis basic, can coordinate to the palladium center, potentially sequestering the catalyst and hindering its activity.[3]
For immediate troubleshooting, consult the table below.
| Observed Problem | Primary Suspect(s) | Recommended First Action(s) |
| No or very low conversion (<10%) | Inactive catalyst system; Inefficient oxidative addition. | Switch to a more active catalyst system, such as Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) or a PEPPSI pre-catalyst.[1][4] |
| Sluggish reaction (stalls at 30-60% conversion) | Suboptimal base or temperature; Catalyst decomposition. | Change to a stronger base like K₃PO₄ or Cs₂CO₃.[1] Increase the reaction temperature or consider switching to microwave irradiation.[5][6] |
| Significant byproduct formation | Protodeboronation; Homocoupling; Dehalogenation. | Ensure rigorous inert atmosphere and use freshly degassed solvents to minimize homocoupling and dehalogenation.[3] Use a more stable boronic ester (e.g., pinacol) to prevent protodeboronation.[7] |
| Inconsistent results between batches | Reagent quality; Inconsistent inert atmosphere. | Use fresh, high-purity boronic acid and ensure the base is finely powdered and dry. Re-evaluate degassing and inert gas procedures.[8] |
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My yield is consistently low. Why is 2-chloroquinoline so much harder to couple than 2-bromoquinoline?
The core of the issue lies in the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Cl bond (approx. 330 kJ/mol) is significantly stronger than the C-Br bond, making the oxidative addition of Pd(0) into the C-Cl bond the most challenging step in the catalytic cycle.[2] For this reason, catalyst systems that work well for aryl bromides or iodides, such as those using Pd(PPh₃)₄, may completely fail with 2-chloroquinolines.[3]
To overcome this energy barrier, the catalyst must be both highly active and stable at the required temperatures. This necessitates the use of specialized ligands that enhance the electron density on the palladium center, thereby promoting oxidative addition.
Q2: What is the best palladium catalyst and ligand combination for this reaction?
For challenging electron-deficient aryl chlorides like 2-chloroquinoline, standard phosphine ligands like PPh₃ are often insufficient. Success hinges on using bulky, electron-rich phosphine ligands or robust N-heterocyclic carbene (NHC) based pre-catalysts.
-
Buchwald Ligands: Biaryl phosphine ligands developed by Stephen Buchwald are the gold standard for coupling aryl chlorides.[9][10] Their bulkiness promotes the formation of the catalytically active mono-ligated palladium species, while their electron-donating nature facilitates the oxidative addition step.[11][12]
-
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are highly effective. They are typically air- and moisture-stable Pd(II)-NHC pre-catalysts that are reduced in situ to the active Pd(0) species.
| Catalyst System | Typical Loading | Key Advantages | Source(s) |
| Pd₂(dba)₃ + SPhos/XPhos | 1-3 mol% Pd | High reactivity for Ar-Cl, widely documented. | [1][10] |
| Pd(OAc)₂ + SPhos/XPhos | 1-3 mol% Pd | Cost-effective Pd source, good performance. | [2][10] |
| Pd-PEPPSI-IPr | 1-3 mol% | Air- and moisture-stable, no need for separate ligand. | [15] |
| Pd(dppf)Cl₂ | 3-5 mol% | Can be effective, but may require higher temperatures. | [6] |
Q3: Which base and solvent should I choose? My reaction isn't working with K₂CO₃ in dioxane.
The base and solvent are not passive components; they are critical to the reaction's success. The base's primary role is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[16][17]
-
Bases: For difficult couplings, potassium carbonate (K₂CO₃) may not be strong enough.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging substrates. It is strong enough to promote the reaction without causing significant boronic acid decomposition.[1]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective but more expensive option. Its higher solubility in organic solvents can be beneficial.[8]
-
-
Solvents: The solvent must solubilize the reagents and stabilize the catalytic species.
-
Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are standard choices.[1]
-
Aqueous Mixtures: A small amount of water (e.g., in a 10:1 organic/water ratio) is often beneficial as it helps dissolve the inorganic base.[1][18] However, ensure all solvents are thoroughly degassed before use to remove oxygen.[8]
-
Q4: I see multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?
Byproduct formation is a clear sign that your reaction conditions are suboptimal. The three most common culprits are:
-
Protodeboronation: The boronic acid's C-B bond is cleaved and replaced by a proton from a protic source (like water or alcohol), wasting your nucleophile.[3]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (e.g., biphenyl from phenylboronic acid). This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[3]
-
Dehalogenation: The 2-chloroquinoline is reduced to quinoline. This can occur if a hydride source is present in the reaction mixture.[3][19]
-
Solution: Ensure solvents are anhydrous (if not using a planned aqueous system) and maintain a strict inert atmosphere.[3]
-
Q5: Can microwave irradiation improve my reaction?
Absolutely. Microwave-assisted synthesis is a powerful tool for accelerating reactions that are sluggish under conventional heating.[6][20] For difficult couplings like that of 2-chloroquinolines, microwave heating can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields by minimizing thermal decomposition of the catalyst and reagents.[5][21][22] If you have access to a dedicated microwave reactor, it is highly recommended to screen its use.
Part 3: Experimental Protocols
General Protocol for Suzuki Coupling of 2-Chloroquinoline
This protocol is a starting point and should be optimized for your specific arylboronic acid.
Reagents & Equipment:
-
2-Chloroquinoline (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon or N₂).
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloroquinoline, the arylboronic acid, the palladium source, the ligand, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle at least three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Reaction:
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[23]
-
Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][23]
References
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis.
- Sharma, R., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10206-10220. [Link]
- Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.
- Semantic Scholar. (n.d.). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]
- Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Singh, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7248-7254. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Noël, T., & Musacchio, A. J. (2016). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 18(15), 3726-3729. [Link]
- Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki?. [Link]
- Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. PubMed. [Link]
- Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate. (2025). Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]
- Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 18(40), 8045-8060. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Semantic Scholar. (2018). Highly efficient Pd-PEPPSI-IPr catalyst for N-(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Nakao, Y., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- ResearchGate. (2014). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). [Link]
- Navarro, O., et al. (2006). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Chemistry – A European Journal, 12(19), 5142-5148. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3153-3158. [Link]
- The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Reddit. (2016). r/chemistry - Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. (2020). Asian Journal of Organic Chemistry, 9(7), 965-984. [Link]
- Guild, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 505-513. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
- Tani, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(2), 599-605. [Link]
- Ceylan, M., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 11594-11606. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 12(8), 1427-1433. [Link]
- Vaino, A. R. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987-8989. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly efficient Pd‐PEPPSI‐IPr catalyst for N‐(4‐pyridazinyl)‐bridged bicyclic sulfonamides via Suzuki–Miyaura coupling reaction | Semantic Scholar [semanticscholar.org]
- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrp.org [ijsrp.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald Ligands [sigmaaldrich.com]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 14. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells | Semantic Scholar [semanticscholar.org]
- 22. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for 2-Chloroquinoline Cross-Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloroquinoline substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult electrophile. The reduced reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with potential catalyst inhibition by the quinoline nitrogen, necessitates a carefully optimized catalytic system.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, rationally select catalysts and conditions, and achieve robust, reproducible results.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the cross-coupling of 2-chloroquinolines.
Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?
This is the most frequent challenge, typically rooted in two main issues: slow oxidative addition and catalyst deactivation.
Probable Cause 1: Inefficient Oxidative Addition The C-Cl bond of 2-chloroquinoline is strong and less reactive than C-Br or C-I bonds, making the initial oxidative addition step—where the palladium catalyst inserts into the carbon-halogen bond—the rate-limiting step of the catalytic cycle.[1][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
Solution:
-
Employ Bulky, Electron-Rich Ligands: The key to activating C-Cl bonds is to increase the electron density on the palladium(0) center, which facilitates its insertion into the C-Cl bond.[4] Sterically hindered phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), are designed for this purpose.[2][5] Their bulk also helps to form the highly active monoligated L₁Pd(0) species, which is crucial for the reaction.[6]
Probable Cause 2: Catalyst Poisoning The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center.[2] This coordination occupies a site needed for the catalytic cycle to proceed, effectively "poisoning" or inhibiting the catalyst.[1]
Solution:
-
Use Sterically Shielding Ligands: The same bulky ligands that promote oxidative addition also create a sterically crowded environment around the palladium atom. This physically blocks the quinoline nitrogen from binding to the metal center, preventing deactivation.[2]
-
Select an Appropriate Pre-catalyst: Pd(II) pre-catalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) form.[7] This step can be inefficient and lead to the formation of inactive palladium black.[8] Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst designed for clean activation can improve reaction initiation.[2]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant byproduct formation, mainly the dehalogenated quinoline. How can I suppress this?
Dehalogenation (or hydrodehalogenation) is a notorious side reaction where the chlorine atom is replaced by a hydrogen atom.[7][9]
Mechanism of Dehalogenation: This side reaction arises from the formation of a palladium-hydride (Pd-H) species. This species can transfer a hydride to the palladium-bound quinoline, followed by reductive elimination to yield the undesired quinoline and regenerate the catalyst.[7][9] Sources of the hydride can include the solvent (e.g., alcohols), the base (especially if it has α-hydrogens), or trace water.[7]
Strategies for Minimization:
-
Solvent Choice: If using alcohol or water as a co-solvent, try switching to a purely aprotic system like toluene, dioxane, or CPME. While water can be beneficial for Suzuki couplings, it can also be a hydride source.[1][10]
-
Base Selection: Use a base that is less likely to generate a hydride. For Suzuki reactions, potassium phosphate (K₃PO₄) is often a good choice.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is standard.[11][12]
-
Rigorous Inert Atmosphere: Oxygen can promote pathways that lead to catalyst decomposition and the formation of species that facilitate dehalogenation.[1] Ensure the reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.
Table 1: Common Byproducts and Their Mitigation
| Byproduct | Probable Cause | Recommended Solution |
|---|---|---|
| Dehalogenated Quinoline | Formation of a Pd-H species from solvent, base, or water.[7][9] | Use anhydrous aprotic solvents; select a base less prone to β-hydride elimination (e.g., K₃PO₄); ensure rigorous inert conditions. |
| Homocoupling of Coupling Partner | Presence of oxygen or incomplete reduction of a Pd(II) pre-catalyst.[1][7] | Thoroughly degas the reaction mixture; use a direct Pd(0) source or a reliable pre-catalyst. |
| Protodeboronation (Suzuki) | Reaction of the boronic acid with water or other protic sources, replacing the boronic acid group with hydrogen.[1] | Use anhydrous conditions if possible; use a base like KF which can protect the boronic acid.[10] |
Section 2: Frequently Asked Questions (FAQs)
Q3: Which palladium source is best: Pd(0) or Pd(II)?
Both Pd(0) and Pd(II) sources can be effective, but they have different implications for reaction setup and initiation.
-
Pd(II) Sources (Pre-catalysts): Examples include Pd(OAc)₂, PdCl₂, and Pd(dppf)Cl₂.[7][13] They are generally air-stable and easier to handle. However, they must be reduced to the active Pd(0) species in situ. This reduction step can be promoted by phosphine ligands, amines, or other reagents in the mixture, but it can sometimes be slow or incomplete, leading to inconsistent results.[7]
-
Pd(0) Sources: Examples include Pd₂(dba)₃ and Pd(PPh₃)₄.[1][2] These complexes already contain palladium in the correct oxidation state to enter the catalytic cycle directly. This can lead to more reliable reaction initiation, especially in difficult couplings. However, they are often more sensitive to air and require careful handling under an inert atmosphere.[2]
Recommendation: For challenging 2-chloroquinoline couplings, starting with a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand often provides the most consistent results.
Q4: How do I select the right ligand for my specific cross-coupling reaction?
Ligand selection is arguably the most critical parameter for success. The ideal ligand must be a strong electron donor to facilitate oxidative addition while providing sufficient steric bulk to prevent catalyst poisoning and promote reductive elimination.[4][5]
Caption: Decision tree for initial ligand selection.
Table 2: Recommended Ligands for 2-Chloroquinoline Cross-Coupling
| Reaction Type | Recommended Ligand(s) | Key Considerations |
|---|---|---|
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | Highly general and effective for activating C-Cl bonds.[1][2] |
| Buchwald-Hartwig | XPhos, BrettPhos, BINAP | Choice depends on the amine; sterically hindered ligands are crucial.[5][12][14] |
| Sonogashira | Pd(PPh₃)₄ / CuI | The classic system. Modern copper-free methods may use bulky phosphines.[15][16] |
| Heck | Phosphine-free (e.g., Pd(OAc)₂), POPd | Ligand choice is highly substrate-dependent; phosphinous acid catalysts show high activity.[13][17] |
Q5: What are the roles of the base and solvent, and what are good starting points?
Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid to facilitate transmetalation.[18] In Buchwald-Hartwig amination, it deprotonates the amine.[12] In all cases, it neutralizes the acid (HX) generated during the reaction.
-
Starting Point: For Suzuki, use K₃PO₄ or K₂CO₃. For Buchwald-Hartwig, use NaOtBu. For Heck and Sonogashira, an amine base like Et₃N or DBU is common.[9][12][15][19]
Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. It can also influence catalyst activity.
-
Starting Point: A polar aprotic solvent is usually a safe bet. A 2:1 mixture of Dioxane/Water is a classic starting point for Suzuki reactions.[1] Toluene or Dioxane are common for Buchwald-Hartwig aminations.[14][20] Be aware of the potential for greener solvents like 2-MeTHF or TMO, which have shown excellent performance.[14]
Section 3: Experimental Protocols
These protocols provide a general starting point. Optimization of temperature, concentration, and catalyst loading will likely be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add 2-chloroquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution based on the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add 2-chloroquinoline (1.0 equiv), the amine (1.2 equiv), and degassed anhydrous solvent (e.g., toluene, to make a 0.1 M solution) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Wolf, C., & Lerebours, R. (2003). Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. The Journal of Organic Chemistry, 68(18), 7077–7084. [Link]
- Pohle, S., & Villinger, A. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 259–267. [Link]
- Khalifa, Z., & Patel, A. B. (2024). A Sustainable Approach for Palladium and Phosphane-Free Sonogashira Type Cross‐Coupling of 2‐Chloroquinoline with Terminal Alkynes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Al-Masum, M., & Al-Ahmari, M. (2021). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molbank, 2021(4), M1288. [Link]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
- Saad, E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- ACS GCI Pharmaceutical Roundtable. (2025).
- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- DeAngelis, A. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2736-2743. [Link]
- Al-Masum, M., & Al-Ahmari, M. (2021). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
- ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling.
- ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Handa, S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15196-15253. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Reddit. (2018).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Royal Society of Chemistry. (n.d.). Dehalogenation reactions in chemical ionization mass spectrometry. RSC Publishing. [Link]
- Al-Ostath, A., El-Sayed, N. N. E., & Al-Qalaf, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Mini-Reviews in Organic Chemistry, 15(4), 273-294. [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
- Wikipedia. (n.d.).
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Al-Ostath, A., El-Sayed, N. N. E., & Al-Qalaf, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Mini-Reviews in Organic Chemistry, 15(4). [Link]
- Bio, M. M., & Witulski, A. W. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
- Navarro, O., et al. (2005). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 70(25), 10506–10509. [Link]
- Sharma, P., & Singh, R. M. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(52), 42008-42045. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for navigating the complexities of this synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles for successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction for this compound is resulting in a low yield or failing completely. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in this Vilsmeier-Haack cyclization is a common hurdle. The root cause often lies in one of three areas: the quality of your reagents, the formation of the Vilsmeier reagent itself, or the reaction conditions for the cyclization of the 3-ethoxyacetanilide substrate.
Troubleshooting Steps for Low/No Yield:
-
Reagent Integrity is Paramount:
-
Phosphorus oxychloride (POCl₃): This is a highly reactive and moisture-sensitive reagent. Use a fresh bottle or a recently opened one that has been stored under anhydrous conditions. Exposure to atmospheric moisture will hydrolyze it, rendering it ineffective.
-
N,N-Dimethylformamide (DMF): Similarly, DMF must be anhydrous. The presence of water can quench the Vilsmeier reagent. Furthermore, old DMF can decompose to dimethylamine, which can lead to unwanted side reactions. Using DMF from a freshly opened bottle or dried over molecular sieves is recommended.
-
-
Vilsmeier Reagent Formation—The Electrophile Generation:
-
The Vilsmeier reagent, the chloroiminium salt, is formed in situ from the reaction of POCl₃ and DMF. This is an exothermic reaction and should be performed at low temperatures (0-5 °C) with slow, dropwise addition of POCl₃ to DMF. A rapid addition can lead to uncontrolled temperature increase and potential degradation of the reagent.
-
Observation: A pale yellow to light orange color is typically observed upon formation of the Vilsmeier reagent. If the solution becomes dark brown or black, it may indicate decomposition.
-
-
Substrate Addition and Cyclization Conditions:
-
The starting material, 3-ethoxyacetanilide, should be added portion-wise or as a solution in a minimal amount of anhydrous DMF to the pre-formed Vilsmeier reagent at low temperature before gradually heating.
-
Temperature Control: The reaction temperature is a critical parameter. While some sources suggest heating up to 90°C, a more controlled approach is often beneficial. Start with a lower temperature (e.g., 60-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The electron-donating nature of the ethoxy group should facilitate the cyclization, potentially requiring less harsh conditions than substrates with electron-withdrawing groups.[1]
-
Reaction Time: These reactions can be slow. Monitor the consumption of the starting material by TLC. Typical reaction times can range from 4 to 16 hours.[2]
-
Key Optimization Parameters Summary Table:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use fresh, anhydrous POCl₃ and DMF. | Moisture sensitivity of reagents can inhibit Vilsmeier reagent formation. |
| Vilsmeier Reagent Formation Temp. | 0-5 °C | Controls exothermicity and prevents reagent decomposition. |
| POCl₃ Addition | Slow, dropwise | Prevents localized heating and ensures homogenous reagent formation. |
| Reaction Temperature | 60-90 °C (start lower and optimize) | Balances reaction rate with potential for side product formation. |
| Reaction Time | 4-16 hours (monitor by TLC) | Ensures complete conversion of starting material. |
| Molar Ratios (POCl₃:DMF:Substrate) | (5-7):(3-5):1 | An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. |
Q2: I am observing significant side product formation in my reaction. What are the common impurities and how can I minimize them?
A2: Side product formation is often a consequence of sub-optimal reaction conditions. For the synthesis of this compound, potential side products can arise from incomplete cyclization, over-reaction, or reactions involving the ethoxy group.
Common Side Products and Mitigation Strategies:
-
Uncyclized Intermediates: If the reaction is not heated sufficiently or for an adequate duration, you may isolate uncyclized intermediates.
-
Solution: Ensure the reaction is heated to an appropriate temperature (60-90 °C) and monitor for the disappearance of the starting material and any intermediate spots on TLC.
-
-
Poly-formylated Species: While less common for this specific cyclization, highly activated aromatic rings can undergo multiple formylations.
-
Solution: Use the recommended stoichiometry and avoid excessively harsh conditions (very high temperatures or prolonged reaction times).
-
-
De-alkylation of the Ethoxy Group: While generally stable, under very harsh acidic conditions and high temperatures, the ethoxy group could potentially be cleaved to a hydroxyl group, leading to the formation of 2-chloro-7-hydroxyquinoline-3-carbaldehyde.
-
Solution: Employ the lowest effective temperature for the cyclization and avoid unnecessarily long reaction times. If this side product is suspected, it can be identified by its different polarity on TLC and distinct spectroscopic signatures (e.g., a broad -OH peak in the ¹H NMR and IR spectra).
-
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting logic for minimizing side products.
Q3: My crude product is difficult to purify. What is the recommended purification protocol for this compound?
A3: Purification is crucial for obtaining a high-purity final product. The typical procedure involves a specific work-up followed by recrystallization.
Step-by-Step Purification Protocol:
-
Reaction Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde and precipitate the crude product.
-
Neutralization: The aqueous mixture will be highly acidic. Slowly neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Isolation of Crude Product: The crude this compound will precipitate as a solid.
-
If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts and residual DMF.
-
If the product oils out or does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for the recrystallization of 2-chloroquinoline-3-carbaldehydes.[2][3] Other potential solvent systems to explore include ethanol, or a mixture of ethyl acetate and hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If there are any insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
TLC Monitoring of Purification:
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for TLC analysis.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should appear as a single, well-defined spot after successful purification.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Ethoxyacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents relative to the substrate).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Add POCl₃ (5.0 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 3-ethoxyacetanilide (1.0 equivalent) portion-wise to the reaction mixture.
-
After the addition of the substrate, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C.
-
Maintain the temperature and stir the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.
-
Purify the crude product by recrystallization from ethyl acetate.
Reaction Workflow Diagram:
Caption: Step-by-step workflow for the synthesis.
References
- M. A. P. Vilsmeier, A. Haack, Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde, Ber. Dtsch. Chem. Ges. A/B1927, 60, 119–122. [Link]
- Patel, H. V., Vyas, K. A., & Fernandes, P. S. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(9), 135-139. [Link]
- Parmar, N. J., Barad, H. A., Labana, B. L., Rajnikant, & Gupta, V. K. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(44), 21689-21697. [Link]
Sources
Overcoming low reactivity of the chlorine at C2 of the quinoline ring
Welcome, researchers! This guide is designed to be your dedicated resource for troubleshooting and overcoming the inherent low reactivity of the chlorine atom at the C2 position of the quinoline ring. As your Senior Application Scientist, I've structured this center to move beyond simple protocols and provide in-depth, field-proven insights to guide your experimental design and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the C2-chloro group on my quinoline substrate so unreactive in standard cross-coupling reactions?
The low reactivity of 2-chloroquinoline in many standard cross-coupling protocols can be attributed to several factors. Primarily, the C2 position is on an electron-deficient pyridine ring, which can make oxidative addition to a low-valent metal catalyst (a key step in many cross-coupling cycles) less favorable compared to aryl chlorides on electron-rich rings. Additionally, the nitrogen atom's lone pair can coordinate to the metal center, potentially forming inactive catalyst complexes that hinder the catalytic cycle.[1]
Q2: I'm attempting a Suzuki-Miyaura coupling with a 2-chloroquinoline, but I'm getting low to no yield. What are the critical parameters to optimize?
This is a common challenge. For a successful Suzuki-Miyaura coupling with the unreactive 2-chloroquinoline, several components of your reaction setup are critical.
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be sufficient. The use of electron-rich and sterically bulky phosphine ligands is often necessary to facilitate the oxidative addition step and promote reductive elimination. Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as P(t-Bu)₃ or PCy₃ have shown success.[2] Pre-formed catalysts or palladacycles can also offer enhanced stability and reactivity.[3][4]
-
Base and Solvent Choice: The choice of base is crucial. Stronger bases are often required. The solvent system also plays a significant role in solubilizing the reactants and stabilizing the catalytic species.
-
Temperature: Due to the lower reactivity, higher reaction temperatures are often necessary to drive the reaction to completion.
Q3: My primary goal is to form a C-N bond at the C2 position. Is Buchwald-Hartwig amination a viable strategy?
Absolutely. The Buchwald-Hartwig amination is a powerful and frequently utilized method for forming C-N bonds at the C2 position of quinolines.[5] In fact, for some substrates, the 2-chloroquinoline can be more reactive than other chloro-substituted positions in this specific reaction.[6] Success in this reaction often hinges on the selection of the appropriate palladium catalyst and ligand combination. Systems employing bidentate phosphine ligands like BINAP and DPPF have proven effective.[5] For particularly challenging substrates, more advanced, sterically hindered ligands may be required. It's also possible to perform selective amination if other reactive halides, like a bromo group, are present elsewhere on the quinoline.[6][7][8]
Q4: Are there alternatives to cross-coupling for functionalizing the C2 position, especially if I don't start with a 2-chloroquinoline?
Yes, several powerful, modern alternatives exist that bypass the need for a pre-functionalized C2-chloro starting material.
-
Direct C-H Activation/Functionalization: This is an increasingly popular and atom-economical approach. Transition metal catalysts (using metals like Pd, Rh, Cu, or Ni) can directly activate the C2-H bond for subsequent functionalization.[9][10] The inherent acidity of the C2-H bond, due to the adjacent nitrogen, facilitates this process.[10][11]
-
Directed Ortho-Lithiation (DoM): This classic organometallic strategy involves the deprotonation of the C2 position using a strong lithium base, like n-butyllithium. The quinoline nitrogen acts as a directing group, guiding the lithiation to the adjacent C2 position.[12] The resulting organolithium species can then be quenched with a wide variety of electrophiles to introduce diverse functionalities.[13][14]
Troubleshooting Guides
Guide 1: Improving Yields in Palladium-Catalyzed Cross-Coupling of 2-Chloroquinolines
If you are experiencing low yields in your Suzuki, Buchwald-Hartwig, or Sonogashira couplings, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2-Chloroquinoline
This protocol provides a starting point for the copper- and palladium-catalyzed coupling of a terminal alkyne with 2-chloroquinoline.[15][16][17]
Materials:
-
2-Chloroquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloroquinoline (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Starting Point | Notes |
| Catalyst Loading (Pd) | 2-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Co-catalyst (CuI) | 5-10 mol% | Essential for the copper cycle of the mechanism. |
| Base | Triethylamine (TEA) | Must be anhydrous. DIPA can also be used. |
| Solvent | THF or DMF | Must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 50-70 °C | May need to be optimized based on substrate reactivity. |
Protocol 2: Directed Ortho-Lithiation and Electrophilic Quench
This protocol describes the functionalization of the quinoline C2 position via a lithiation-electrophile trapping sequence.[12][13]
Materials:
-
Quinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add quinoline (1.0 equiv.) and anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add n-BuLi (1.1 equiv.) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Add the chosen electrophile (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: The DoM mechanism for C2 functionalization.
Alternative Strategy: C-H Activation via N-Oxide
For substrates where traditional methods fail, or for a more modern approach, activating the quinoline as an N-oxide can significantly enhance reactivity at the C2 position in transition-metal-catalyzed reactions. The N-oxide acts as a directing group, facilitating C-H activation.[9][18][19][20][21][22]
Caption: C-H activation workflow using a quinoline N-oxide.
This approach has been successfully applied to a variety of transformations, including arylations, alkenylations, and aminations, often under milder conditions than those required for the corresponding 2-chloroquinoline.[9][20]
References
- Daugulis, O., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 20(12), 21281–21306. [Link]
- Abdel-Wahab, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-20. [Link]
- Larionov, O. V., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Lledós, A., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions, 52(33), 11527-11538. [Link]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
- Majumdar, K. C. (2015).
- Sharma, U., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- Esteruelas, M. A., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2187–2198. [Link]
- ResearchGate. (2025). Sonogashira coupling of 2‐chloroquinoline with terminal alkynes.
- Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Abdel-Wahab, A. A., et al. (2018).
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
- ResearchGate. (2020). Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline.
- Daugulis, O., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(22), 5467. [Link]
- ResearchGate. (2022). Representative, bioactive C2‐functionalized pyridines and quinolines.
- El-Dean, A. M. K., et al. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(7), 646-668. [Link]
- ResearchGate. (2022). C2 alkylation of quinoline with olefins.
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- van Koten, G., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(43), 15312-15321. [Link]
- Collum, D. B., et al. (2000). Analysis of Intra- and Intermolecular Kinetic Isotope Effects in Directed Aryl and Benzylic Lithiations. Journal of the American Chemical Society, 122(43), 10611-10618. [Link]
- Snieckus, V. (2003). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
- Wikipedia. (2023).
- Wikipedia. (2023).
- Al-Tel, T. H. (2022).
- da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-17. [Link]
- ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Wikipedia. (2023).
- ResearchGate. (2016). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Wikipedia. (2023). Sonogashira reaction. Wikipedia. [Link]
- O'Reilly, M. (2019).
- ResearchGate. (2015). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
- König, B., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(16), 6430-6441. [Link]
Sources
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
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- 18. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of 2-Chloroquinoline-3-carbaldehydes
Welcome to the comprehensive technical support guide for the purification of 2-chloroquinoline-3-carbaldehydes from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges associated with the purification of this important class of heterocyclic compounds.
Introduction: The Challenge of Purifying 2-Chloroquinoline-3-carbaldehydes
2-Chloroquinoline-3-carbaldehydes are versatile synthetic intermediates, pivotal in the construction of a wide array of more complex heterocyclic systems. Their synthesis, most commonly achieved via the Vilsmeier-Haack reaction, often results in a crude product mixture containing unreacted starting materials, reaction intermediates, and various side products.[1] The inherent basicity of the quinoline nitrogen and the reactivity of the aldehyde and chloro substituents can present unique challenges during purification, including decomposition on acidic stationary phases like silica gel.[2]
This guide provides a structured approach to troubleshooting common purification issues, grounded in the chemical principles governing the behavior of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-chloroquinoline-3-carbaldehyde synthesized via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction, while generally efficient, can produce several byproducts. Understanding these potential impurities is the first step toward a successful purification strategy. Common impurities include:
-
Unreacted Acetanilide: The starting material for the cyclization.
-
Partially Reacted Intermediates: Such as N-phenyl-N-(chloro-dimethylaminomethylene)acetamide, which has not undergone cyclization.
-
Over-chlorinated or Incompletely Chlorinated Species: Depending on the reaction conditions, you might find species with additional chlorination on the aromatic ring or, less commonly, the corresponding 2-hydroxyquinoline-3-carbaldehyde if the chloro group is hydrolyzed during workup.
-
Polymeric Materials: Harsh reaction conditions can lead to the formation of tar-like polymeric substances.
Q2: How can I effectively monitor the progress of my purification using Thin Layer Chromatography (TLC)?
A2: TLC is an indispensable tool for monitoring your purification. For 2-chloroquinoline-3-carbaldehydes, a common mobile phase is a mixture of petroleum ether (or hexane) and ethyl acetate. The product is typically a moderately polar compound.
-
Visualization: Due to their conjugated aromatic system, 2-chloroquinoline-3-carbaldehydes are usually UV-active and can be visualized under a UV lamp at 254 nm. For enhanced visualization, especially for aldehyde-containing compounds, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used, which reacts with the aldehyde to form a colored spot.[2] An iodine chamber is also a generally effective method for visualizing organic compounds.[3]
Q3: My 2-chloroquinoline-3-carbaldehyde appears to be decomposing on the silica gel column. What are my options?
A3: Decomposition on silica gel is a frequent issue with basic nitrogen-containing heterocycles like quinolines. The acidic nature of silica gel can catalyze the degradation of the product. Here are several strategies to mitigate this:
-
Deactivation of Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the eluent containing a small amount of triethylamine (e.g., 0.1-1% v/v).
-
Use of Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds.[2] Florisil is another option to consider.
-
Rapid Purification: Employ flash column chromatography to minimize the residence time of the compound on the column.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 2-chloroquinoline-3-carbaldehydes.
Recrystallization Issues
Problem 1: My compound "oils out" during recrystallization and does not form crystals.
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at the boiling point. Allow it to cool more slowly.
-
Lower the Cooling Temperature: If the oil solidifies upon further cooling, you can try to induce crystallization at a lower temperature. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to act as a template for crystal growth.
Problem 2: The recrystallized product is very fine and difficult to filter.
Very fine crystals can clog the filter paper and make filtration and washing inefficient. This is often a result of rapid crystallization.
Troubleshooting Steps:
-
Slower Cooling: The key to growing larger crystals is to slow down the rate of cooling. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. You can also insulate the flask to further slow the cooling process.
-
Reduce Agitation: Avoid excessive stirring or agitation as the solution cools, as this can promote the formation of many small nuclei, leading to fine crystals.
-
Use a Different Solvent: The choice of solvent can influence crystal habit. Experiment with different solvents to find one that promotes the growth of larger, more well-defined crystals.
Column Chromatography Issues
Problem 3: My compound is streaking or tailing on the column.
Streaking or tailing of the compound band on a chromatography column leads to poor separation and impure fractions.
Troubleshooting Steps:
-
Check for Overloading: You may have loaded too much crude material onto the column. Reduce the amount of sample relative to the amount of stationary phase.
-
Improve Sample Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent. If the compound is not very soluble in the eluent, use the "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[2]
-
Adjust Solvent Polarity: Tailing can occur if the eluent is not polar enough to effectively move the compound down the column. Try gradually increasing the polarity of the mobile phase.
-
Address Acidity/Basicity: As mentioned in the FAQs, the basicity of the quinoline nitrogen can lead to interactions with acidic silica gel, causing tailing. Add a small amount of triethylamine to your eluent to suppress these interactions.
Problem 4: I am unable to separate my product from a close-running impurity.
When an impurity has a very similar polarity to your desired product, separation by conventional column chromatography can be challenging.
Troubleshooting Steps:
-
Optimize the Solvent System: A slight change in the solvent system can sometimes dramatically improve separation. Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.
-
Use a Longer Column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.
-
Try a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a stationary phase with different selectivity. For example, if you are using silica gel, try alumina or a C18-functionalized silica gel (reverse-phase chromatography).
-
Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the desired purity.
Workflow for Purification of 2-Chloroquinoline-3-carbaldehyde
Caption: A typical workflow for the purification of 2-chloroquinoline-3-carbaldehydes.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent System(s) (v/v) | Notes |
| TLC Analysis | Silica Gel | Petroleum Ether : Ethyl Acetate (9:1 to 7:3) | Adjust ratio to achieve an Rf of ~0.3 for the product. |
| Dichloromethane : Methanol (99:1 to 95:5) | A more polar system if the compound is less mobile. | ||
| Column Chromatography | Silica Gel | Gradient of Petroleum Ether : Ethyl Acetate | Start with a low polarity and gradually increase the concentration of ethyl acetate. |
| Alumina (Neutral) | Toluene : Acetone (98:2 to 90:10) | A good alternative to avoid decomposition on silica. | |
| Recrystallization | - | Ethyl Acetate | A commonly reported and effective solvent.[1] |
| - | Petroleum Ether / Ethyl Acetate | A mixed solvent system can also be effective.[4] | |
| - | 95% Ethanol | Can be a good choice for slightly more polar derivatives. |
Purity Confirmation
After purification, it is crucial to confirm the identity and purity of your 2-chloroquinoline-3-carbaldehyde.
Table 2: Typical Analytical Data for 2-Chloroquinoline-3-carbaldehyde
| Analytical Technique | Expected Results |
| Melting Point | 148-150 °C (unsubstituted) |
| ¹H NMR (CDCl₃) | δ ~10.5 (s, 1H, -CHO), δ ~8.8 (s, 1H, H-4), δ ~7.7-8.2 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~189 (-CHO), δ ~150 (C-Cl), and other aromatic signals. |
| IR (KBr) | ~1690 cm⁻¹ (C=O stretch of aldehyde), ~1580 cm⁻¹ (C=C aromatic stretch) |
| Mass Spectrometry | M+ corresponding to the molecular weight (e.g., 191.01 for C₁₀H₆ClNO) |
Safety Precautions
2-Chloroquinoline-3-carbaldehydes and the solvents used in their purification should be handled with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
-
Waste Disposal: Dispose of chemical waste in accordance with local regulations.
References
- Combi-Blocks. (2023). Safety Data Sheet: 3-Chloroquinoline-2-carbaldehyde.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(17), 9186–9216.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15.
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
- Fisher Scientific. (n.d.).
- Echemi. (2024). Buy 2-CHLOROQUINOLINE-3-CARBALDEHYDE Industrial Grade from Jilin Claire Biotechnology Co., Ltd..
- University of Rochester, Department of Chemistry. (n.d.).
- Reddit. (2013).
- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- Benchchem. (n.d.).
- Taylor & Francis Online. (2016). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride.
- Agilent. (2007).
- Reddit. (2022).
- Google Patents. (2000).
- Echemi. (n.d.).
- Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2710.
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- ResearchGate. (2009). (PDF) 2-Chloroquinoline-3-carbaldehyde.
- Agilent. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2010). ChemInform Abstract: Studies on Vilsmeier-Haack Reaction.
- YouTube. (2025). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!
Sources
Navigating Quinoline Synthesis: A Technical Support Guide to Reaction Monitoring
Welcome to the Technical Support Center for Reaction Monitoring in Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinoline and its derivatives. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] The success of their synthesis often hinges on precise control and real-time understanding of the reaction progress.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the nuances of various monitoring techniques, helping you overcome common experimental hurdles and ensuring the integrity and reproducibility of your results.
Section 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for monitoring the progress of quinoline synthesis by separating and quantifying reactants, intermediates, and products. However, achieving reliable and reproducible results requires careful optimization and troubleshooting.
Frequently Asked Questions (HPLC)
Q1: What are the best starting conditions for developing an HPLC method to monitor my quinoline synthesis?
A1: A good starting point for many quinoline syntheses, which often involve aromatic compounds, is a reversed-phase C18 column. A typical initial gradient could be from a high concentration of an aqueous mobile phase (e.g., water with 0.1% formic acid or trifluoroacetic acid for better peak shape) to a high concentration of an organic modifier like acetonitrile or methanol. Monitoring at a UV wavelength where both reactants and the quinoline product absorb, often around 254 nm, is a common practice.
Q2: How can I improve the separation of my quinoline product from the starting materials?
A2: To enhance separation, you can adjust the mobile phase composition, gradient slope, or flow rate. If co-elution is an issue, consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. Optimizing the pH of the aqueous mobile phase can also be effective, especially if your compounds have ionizable groups. For complex mixtures, using a column with a different stationary phase (e.g., a phenyl-hexyl column) may provide the necessary selectivity.
Troubleshooting Guide: HPLC
Issue 1: My peaks are broad, leading to poor resolution.
-
Cause & Solution: Broad peaks can result from several factors.[3]
-
Mobile Phase Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
Low Flow Rate: An unusually low flow rate can lead to increased diffusion and broader peaks. Ensure your flow rate is optimal for your column dimensions.[3]
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause peak distortion. Replace the guard column and if the problem persists, flush the analytical column with a strong solvent or replace it.[3][4]
-
Issue 2: I'm observing fluctuating retention times, making peak identification difficult.
-
Cause & Solution: Drifting retention times can compromise the reliability of your data.[3]
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially after a gradient run.[3] This may require flushing with 10-20 column volumes.
-
Mobile Phase Composition Changes: Evaporation of volatile solvents from the mobile phase reservoirs can alter its composition over time. Keep reservoirs covered and prepare fresh mobile phase regularly.[3]
-
Pump Issues: Air bubbles in the pump or faulty seals can lead to inconsistent flow rates. Purge the pump to remove bubbles and check for leaks.[3]
-
Issue 3: I am seeing a rising baseline during my gradient elution.
-
Cause & Solution: A rising baseline is often due to impurities in the mobile phase or a contaminated system.
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and reagents. Impurities in the mobile phase can accumulate on the column and elute during the gradient.
-
System Contamination: Flush the entire HPLC system, including the injector and detector, with a strong solvent to remove any contaminants.
-
Experimental Protocol: Generic HPLC Method for Monitoring a Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene ketone.[5][6][7][8][9]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy offers a non-invasive way to monitor reactions in real-time, providing structural information and quantitative data on the consumption of reactants and the formation of products and intermediates.[10][11]
Frequently Asked Questions (NMR)
Q1: How can I get quantitative NMR data for my reaction?
A1: For quantitative analysis, ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (d1), typically 5 times the longest T1 of the nuclei of interest. Using a 30° flip angle can also help in acquiring quantitative data more quickly.[12] Integrating distinct, well-resolved peaks for each species and comparing them to an internal standard of known concentration will allow you to determine the concentrations of reactants and products over time.
Q2: My reaction solvent is not deuterated. Can I still use NMR for monitoring?
A2: Yes, but you will need to use solvent suppression techniques to attenuate the large solvent signals. Many modern NMR spectrometers have pre-programmed solvent suppression pulse sequences. However, be aware that these techniques can sometimes suppress signals of interest that are close to the solvent peak. It's also important to note that without a deuterated solvent, the field-frequency lock cannot be used, which may lead to magnetic field drift and distorted peak shapes over the course of the reaction.[13]
Troubleshooting Guide: NMR
Issue 1: The peaks in my spectra are broad and distorted, making integration difficult.
-
Cause & Solution:
-
Poor Shimming: The magnetic field homogeneity may be poor. If possible, shim the spectrometer on the sample before starting the reaction monitoring. For in-situ monitoring, this may not be feasible for each time point.[13]
-
Sample Inhomogeneity: The reaction mixture itself may become inhomogeneous due to precipitation of solids or the formation of immiscible layers. Ensure good mixing within the NMR tube if the experimental setup allows. Clogging can be an issue in flow NMR setups if solids precipitate.[11]
-
Paramagnetic Species: The presence of paramagnetic species, even in trace amounts, can lead to significant peak broadening.
-
Issue 2: I have overlapping peaks for my reactant and product.
-
Cause & Solution:
-
Change NMR Solvent: Using a different deuterated solvent can alter the chemical shifts of your compounds and may resolve the overlap. For example, spectra in benzene-d6 often show different chemical shifts compared to chloroform-d3.[14]
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better spectral dispersion, which can resolve overlapping signals.
-
Monitor a Different Nucleus: If you are monitoring ¹H NMR, consider if other nuclei like ¹³C, ¹⁹F, or ³¹P (if present in your molecules) could provide non-overlapping signals for monitoring. For example, ¹⁹F NMR has been used to monitor the Combes condensation.[15]
-
Workflow for In-Situ NMR Reaction Monitoring
Caption: Decision tree for selecting and troubleshooting a monitoring technique.
References
- Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. [Link]
- Zhu, L., Gamez, G., Chen, H. W., Huang, H. X., Chingin, K., & Zenobi, R. (2008). Real-time, on-line monitoring of organic chemical reactions using extractive electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 2993-2998. [Link]
- Sloop, J. C. (2009).
- Request PDF. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
- Royal Society of Chemistry. (n.d.). Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate. Reaction Chemistry & Engineering. [Link]
- Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
- Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8685-8692. [Link]
- Combes Quinoline Synthesis. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
- Ley, S. V., et al. (2015). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development, 19(9), 1146-1153. [Link]
- Ejeta, K. O., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21371. [Link]
- Zhang, Q., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(41), 25633-25642. [Link]
- HPLC Troubleshooting Guide. (n.d.). [Link]
- LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. [Link]
- Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- Kazimierczuk, K., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10696-10702. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
- Chemistry LibreTexts. (2022, October 4). 4.14: NMR in Lab- Monitoring Reaction Progress. [Link]
- PubMed. (2025, January 18). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
- Biotage. (n.d.).
- IVAN Users Group. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube. [Link]
- ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Monitoring Reactions by NMR. (n.d.). [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- MDPI. (n.d.).
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Slideshare. (n.d.).
- MDPI. (n.d.).
Sources
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- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 10. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Synthetic Strategy: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde in Focus
Introduction: The Quinoline Scaffold and the Strategic Importance of the 3-Carbaldehyde Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarial agents like chloroquine, antibacterial drugs like ciprofloxacin, and anti-asthma medication such as montelukast.[1][2] The enduring relevance of this scaffold drives a continuous search for versatile intermediates that can be elaborated into diverse and complex molecular architectures.
Among the most powerful of these intermediates are the quinoline-3-carbaldehydes. The aldehyde group at the 3-position serves as a versatile synthetic handle, readily participating in condensations, oxidations, reductions, and multicomponent reactions to build fused heterocyclic systems or introduce varied side chains.[3][4] This guide provides an in-depth comparison of a particularly strategic derivative, 2-Chloro-7-ethoxyquinoline-3-carbaldehyde , with other quinoline derivatives. We will explore the causality behind synthetic choices, present comparative data, and provide actionable experimental protocols for the modern researcher.
The Vilsmeier-Haack Reaction: The Premier Route to 2-Chloro-3-formylquinolines
The most direct and widely adopted method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction is a testament to synthetic efficiency, constructing the functionalized quinoline core in a single, reliable step from readily available N-arylacetamides.
The Underlying Chemistry: Why It Works
The reaction's success hinges on the in-situ formation of the Vilsmeier reagent , a chloroiminium ion, from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8] This electrophilic species is key to the subsequent cyclization.
The process unfolds as follows:
-
Vilsmeier Reagent Formation: POCl₃ activates the amide oxygen of DMF, which is then eliminated to form the highly electrophilic Vilsmeier reagent.
-
Electrophilic Attack & Cyclization: The electron-rich aromatic ring of an N-arylacetamide attacks the Vilsmeier reagent. The resulting intermediate then undergoes an intramolecular cyclization. The presence of electron-donating groups (like the 7-ethoxy group in our target molecule) on the N-arylacetamide substrate enhances the nucleophilicity of the aromatic ring, facilitating this crucial step and often leading to better yields.
-
Dehydration & Aromatization: Subsequent dehydration and hydrolysis during aqueous workup yield the final 2-chloro-3-formylquinoline product.
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Focus Product: this compound
This specific derivative is a trifecta of synthetic utility. Each substituent serves a distinct and valuable purpose:
-
2-Chloro Group: An excellent leaving group, it is the primary site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a vast range of functionalities (amines, thiols, alcohols, etc.) to build libraries of compounds or to serve as an anchor point for further reactions like Sonogashira or Suzuki couplings.[2][4]
-
3-Carbaldehyde Group: As discussed, this is a versatile handle for transformations such as Schiff base formation, Wittig reactions, Knoevenagel condensations, and oxidation to a carboxylic acid or reduction to an alcohol.[3][4]
-
7-Ethoxy Group: This electron-donating group serves multiple roles. It activates the aniline precursor towards the initial Vilsmeier-Haack cyclization, often improving yields. In the final molecule, it modulates the electronic properties, solubility, and lipophilicity, which are critical parameters in drug design.
Comparative Analysis with Other Quinoline Derivatives
The strategic advantage of this compound is best understood by comparing it to other synthetically relevant quinoline scaffolds.
| Quinoline Derivative | Typical Synthesis Method | Key Synthetic Advantages | Limitations / Disadvantages |
| This compound | Vilsmeier-Haack | - Two distinct, reactive sites (C2-Cl, C3-CHO).- Electron-donating group facilitates synthesis.- Tunable physicochemical properties. | - Requires multi-step precursor synthesis (acetanilide). |
| Unsubstituted 2-Chloroquinoline-3-carbaldehyde | Vilsmeier-Haack | - Excellent bifunctional building block.- Baseline scaffold for SAR studies. | - Vilsmeier-Haack yield can be lower than substituted analogues. |
| Quinoline-3-carbaldehyde (unsubstituted at C2) | Oxidation of 3-methylquinoline | - Useful for reactions at the aldehyde when C2 reactivity is not desired. | - Lacks the versatile C2 handle for SNAr/coupling.- Synthesis can be less direct. |
| 4-Hydroxy-2-methylquinoline | Conrad-Limpach | - Direct route to 4-quinolones.- Readily available starting materials. | - Lacks the 3-carbaldehyde group for elaboration.- Different substitution pattern. |
| Polysubstituted Quinolines (various) | Friedländer, Doebner-von Miller, Skraup | - Highly versatile for accessing diverse substitution patterns.[9][10] | - Often requires specific keto/enol or aminoaryl precursors.- Can have regioselectivity issues. |
Data-Driven Comparison: Synthesis Efficiency
The Vilsmeier-Haack reaction is highly effective for producing 2-chloro-3-formylquinolines from N-arylacetamides. Yields are generally good, particularly when electron-donating groups are present on the acetanilide.
| Substrate | Product | Yield (%) | Reaction Time (h) | Temp (°C) | Reference |
| Acetanilide | 2-Chloroquinoline-3-carbaldehyde | 72% | 16 | 60 | [5] |
| N-(m-tolyl)acetamide | 2-Chloro-8-methylquinoline-3-carbaldehyde | Good | 4-10 | 80-90 | [11] |
| N-(3-ethoxyphenyl)acetamide | This compound | Good-Moderate | 17 | 90 | |
| Acetanilide | 2-Chloroquinoline-3-carbaldehyde | Not specified | 8 | 75-80 | [12] |
Choosing Your Synthetic Quinoline Strategy
The optimal synthetic route depends entirely on the desired final substitution pattern. While the Vilsmeier-Haack approach is superior for 2-chloro-3-formyl derivatives, other classic named reactions provide access to different isomers.
Caption: Decision workflow for selecting a quinoline synthesis method.
Experimental Protocols
The following protocols are presented as self-validating systems, grounded in established literature.
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction[15]
This protocol is a representative procedure adapted from literature for the synthesis of the unsubstituted parent compound, which serves as a baseline for substituted analogues.
Materials:
-
Acetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.5 eq)
-
Chloroform (CHCl₃)
-
Crushed ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate for recrystallization
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3.0 eq) to 0 °C in an ice bath.
-
Slowly add POCl₃ (4.5 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Dissolve acetanilide (1.0 eq) in a minimal amount of CHCl₃.
-
Add the acetanilide solution slowly to the Vilsmeier reagent mixture.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a large beaker containing crushed ice. This step is highly exothermic and should be performed in a fume hood with caution.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
A precipitate will form. Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product. Recrystallize from ethyl acetate to yield pure 2-chloroquinoline-3-carbaldehyde as a pale yellow solid.
Protocol 2: Representative Derivatization - Synthesis of a Schiff Base[4]
This protocol demonstrates the utility of the 3-carbaldehyde group.
Materials:
-
2-Chloro-8-methylquinoline-3-carbaldehyde (1.0 eq)
-
Substituted aniline (e.g., p-toluidine) (1.0 eq)
-
Acetone
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 eq) in acetone in a round-bottom flask.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the Schiff base product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
Filter the solid product and wash with a small amount of cold acetone or ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
Conclusion
This compound stands out as a highly strategic and versatile building block in synthetic chemistry. Its preparation via the robust Vilsmeier-Haack reaction and the presence of two distinct and reactive functional handles make it superior to many other quinoline derivatives for the rapid construction of molecular diversity. The 2-chloro group provides a reliable site for nucleophilic substitution and cross-coupling reactions, while the 3-carbaldehyde is a gateway to a vast array of condensation and derivatization chemistries. The 7-ethoxy substituent not only facilitates the synthesis but also provides a crucial lever for tuning the final compound's properties, making this scaffold particularly valuable for professionals in drug discovery and development. Understanding its synthetic advantages in comparison to other quinoline systems allows researchers to make more informed and efficient decisions in their synthetic design.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]
- Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines.
- Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling.
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
- Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines
- Synthesis of polysubstituted quinolines.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
- Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Ingenta Connect. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Reactions of unactivated olefins with Vilsmeier reagents. Canadian Journal of Chemistry. [Link]
- Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC. [Link]
- Does the Vilsmeier-Haack-Reaction also work with thionylchloride instead of phosphorus oxychloride? Reddit. [Link]
- A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. [Link]
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. [Link]
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
- Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
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- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 3. researchgate.net [researchgate.net]
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A Comparative Guide to the Purity Analysis of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-7-ethoxyquinoline-3-carbaldehyde is a key building block in the synthesis of various biologically active molecules. Its purity profoundly influences the quality, stability, and safety of the final active pharmaceutical ingredient (API). Even trace impurities can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts. Therefore, a robust and validated analytical method for purity assessment is indispensable.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry, offering exceptional sensitivity, resolution, and reproducibility.[1] This guide provides an in-depth analysis of a validated Reversed-Phase HPLC (RP-HPLC) method for determining the purity of this compound. We will explore the rationale behind the method's parameters and compare its performance with alternative analytical techniques, supported by experimental data and protocols.
The Premier Technique: Reversed-Phase HPLC for Purity Determination
RP-HPLC is the most widely used chromatographic technique due to its versatility in separating a broad range of non-volatile and thermally labile compounds.[2] For a molecule like this compound, which possesses both hydrophobic (quinoline ring) and polar (carbaldehyde and ethoxy groups) moieties, RP-HPLC with a C18 stationary phase is exceptionally effective.
Method Rationale: A Deeper Look into Chromatographic Choices
The development of a robust HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. Here, we dissect the key choices for the analysis of this compound:
-
Column Chemistry (Stationary Phase): A C18 (octadecyl-silica) column is the workhorse of RP-HPLC. Its long alkyl chains provide a non-polar stationary phase that effectively retains the quinoline derivative through hydrophobic interactions. This allows for excellent separation from more polar impurities that elute earlier and less polar impurities that are retained longer.
-
Mobile Phase Composition: A gradient elution using a mixture of a buffered aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is optimal. Gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the sample.[1] Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating properties for quinoline derivatives. A buffer, such as phosphate or formate, is used to maintain a constant pH, which is critical for the consistent ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.
-
Detection Wavelength: Quinoline derivatives typically exhibit strong UV absorbance due to their aromatic nature. A detection wavelength of around 254 nm is generally effective for sensitive detection of the main compound and potential aromatic impurities.[1] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identification of co-eluting impurities.
-
Column Temperature: Maintaining a constant column temperature, typically around 30°C, is essential for reproducible retention times and peak shapes. Elevated temperatures can also reduce mobile phase viscosity, leading to lower backpressure and improved peak efficiency.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample preparation to data interpretation.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines a validated method for determining the purity of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reference Standard: this compound reference standard of known purity. While not available from major suppliers, a custom synthesis or sourcing from specialized chemical providers is recommended.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (analytical grade).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40% to 90% B, 20-25 min: 90% B, 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA detection at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
3. Preparation of Solutions:
-
Standard Solution (for system suitability): Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 1.0 mg/mL.
4. System Suitability:
Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
5. Analysis and Calculation:
Inject the sample solution and record the chromatogram. Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the predominant method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
Alternative Analytical Methods
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): UPLC utilizes smaller particle size columns, resulting in faster analysis times and higher resolution compared to traditional HPLC.[2][3] Coupling with a mass spectrometer provides mass-to-charge ratio information, which is invaluable for the identification of unknown impurities and degradation products.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds. For non-volatile compounds like quinoline derivatives, derivatization is often required to increase volatility. GC-MS offers excellent separation efficiency and provides mass spectral data for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR). NMR can provide a holistic view of the sample's composition and is particularly useful for identifying and quantifying impurities without the need for a reference standard for each impurity.[4]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique for assessing the presence of impurities. While not quantitative, it is a useful tool for reaction monitoring and preliminary purity checks.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC and its alternatives for the purity analysis of this compound.
| Technique | Resolution | Sensitivity | Quantitation | Throughput | Impurity Identification |
| HPLC-UV/PDA | High | High | Excellent | Moderate | Limited (requires standards) |
| UPLC-MS | Very High | Very High | Excellent | High | Excellent (based on m/z) |
| GC-MS | Very High | Very High | Good (with derivatization) | High | Excellent (based on m/z) |
| NMR | Low | Low | Good (qNMR) | Low | Excellent (structural elucidation) |
| TLC | Low | Moderate | No | Very High | No |
Logical Framework for Method Selection
The choice of analytical technique is dictated by the specific requirements of the analysis at different stages of drug development.
Caption: Logical relationship for analytical method selection.
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity analysis of this compound, a validated RP-HPLC method serves as a robust and reliable primary technique. Its high resolution, sensitivity, and quantitative accuracy make it ideal for quality control and regulatory submissions.
However, a truly comprehensive understanding of a compound's impurity profile is best achieved through an orthogonal approach. In early development, techniques like UPLC-MS and NMR are indispensable for the identification and structural elucidation of unknown impurities. For routine in-process controls, simpler methods like TLC can be effectively employed. By judiciously selecting and integrating these analytical tools, researchers and drug developers can ensure the quality and safety of their products, from intermediate synthesis to the final API.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Sciences and Research. [Link]
- ResearchGate. Are there any method to quantify aldehydes other than GC?
- Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
- MDPI.
- Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
- Waters. Impurities Application Notebook.
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A Comparative Guide to the Reaction Products of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde: A Versatile Synthon in Heterocyclic Chemistry
This guide provides an in-depth technical analysis of the reactivity of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a key intermediate in the synthesis of complex heterocyclic systems. We will objectively compare the performance and outcomes of various chemical transformations at its distinct reactive sites, supported by established experimental data and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for novel molecular design.
Introduction: The Strategic Importance of this compound
Quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] this compound is a particularly valuable derivative, possessing three distinct and orthogonally reactive functional groups: a nucleophilically labile chlorine atom at the C2 position, an electrophilic carbaldehyde group at C3, and an electron-donating ethoxy group at C7 that influences the ring's electronic properties.
This trifecta of reactivity allows for a programmed, stepwise synthesis of complex, fused heterocyclic systems. The primary synthesis of this key intermediate is typically achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation and cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines.[3][4] This approach provides good yields and regioselectivity, making the starting material readily accessible for further elaboration.
This guide will explore the chemical transformations possible at each reactive site, comparing different reaction classes and their products.
Experimental and Comparative Analysis of Reaction Pathways
The true synthetic utility of this compound is best understood by examining the reactions at its primary functional groups.
Transformations at the C2-Chloro Position: A Gateway to Substitution and Coupling
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This makes it an excellent leaving group for introducing a variety of substituents.
Experimental Workflow: Synthesis and Subsequent Reactions
The following diagram illustrates the general synthetic logic, starting from the Vilsmeier-Haack synthesis of the title compound and branching into the major reaction classes discussed in this guide.
Caption: General workflow for the synthesis and reaction of the title compound.
Comparison 1: Nucleophilic Aromatic Substitution (SNAr) vs. Suzuki Cross-Coupling
Here, we compare two distinct methods for modifying the C2 position: a classic SNAr for introducing heteroatoms and a modern cross-coupling reaction for forming carbon-carbon bonds.
| Reaction Type | Reagents | Product Class | Typical Yield | Key Advantages | Limitations |
| SNAr | N-nucleophiles (amines, piperazine), S-nucleophiles (thiols), O-nucleophiles (alkoxides)[5] | 2-Amino/Thio/Alkoxy-quinolines | 70-95% | High yields, simple procedure, no metal catalyst required. | Limited to heteroatom nucleophiles. |
| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)[6] | 2-Aryl-quinolines | 60-90% | Forms C-C bonds, wide substrate scope for aryl groups.[6][7] | Requires expensive Pd catalyst, inert atmosphere, sensitive to impurities. |
Expert Insight: The choice between SNAr and Suzuki coupling is dictated entirely by the desired final structure. For introducing pharmacologically relevant groups like piperazine or morpholine, SNAr is the superior and more economical choice.[5] For building biaryl systems, which are prevalent in materials science and as kinase inhibitors, Suzuki coupling is indispensable despite its higher cost and complexity.[6]
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF or Ethanol), add the desired amine (1.2 equiv).
-
Add a base such as K₂CO₃ (2.0 equiv) if the amine salt is not desired.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
After cooling, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-(substituted-amino)-7-ethoxyquinoline-3-carbaldehyde.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing quinoline nitrogen stabilizes the intermediate Meisenheimer complex.
Caption: The addition-elimination mechanism of SNAr at the C2 position.
Transformations at the C3-Carbaldehyde Group: A Hub for Condensation and Functionalization
The aldehyde group at the C3 position is a classic electrophile, readily participating in condensation reactions to extend carbon chains or form new heterocyclic rings.
Comparison 2: Knoevenagel Condensation vs. Schiff Base Formation
We compare two fundamental aldehyde reactions: C-C bond formation with an active methylene compound and C-N double bond formation with a primary amine.
| Reaction Type | Reagents | Product Class | Typical Yield | Key Features |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), weak base (e.g., piperidine, L-proline).[8][9] | α,β-Unsaturated alkenes (e.g., quinolinyl-acrylates) | 85-95% | Forms a new C=C bond; product is a versatile Michael acceptor.[9][10] |
| Schiff Base Formation | Primary amines (e.g., aniline, p-toluidine), acid/base catalyst.[11][12] | Imines (Schiff bases) | >90% | Forms a C=N bond; imines are key intermediates for reduction to secondary amines or for cyclization reactions.[11] |
Expert Insight: The Knoevenagel condensation is a powerful tool for creating conjugated systems and serves as a prelude to further cyclization or multicomponent reactions.[10][13] Schiff base formation is often not an endpoint but a critical step towards more complex targets. The resulting imine can be reduced to a flexible secondary amine or act as an electrophile in subsequent annulation reactions.[11]
Protocol 2: General Procedure for Knoevenagel Condensation
-
Dissolve this compound (1.0 equiv) and an active methylene compound (1.1 equiv, e.g., malononitrile) in ethanol.[10]
-
Add a catalytic amount of a weak base, such as L-proline or piperidine (0.1 equiv).
-
Reflux the mixture and monitor by TLC (typically 1-3 hours).
-
Upon completion, cool the reaction mixture. The product often precipitates directly from the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure condensed product.[9]
Mechanism: Knoevenagel Condensation
The reaction involves base-catalyzed formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Caption: The mechanistic steps of the Knoevenagel condensation reaction.
Annulation Reactions: Leveraging Orthogonal Reactivity for Fused Systems
The most elegant application of this compound is in heteroannulation reactions, where both the C2-chloro and C3-aldehyde groups participate to construct a new, fused heterocyclic ring. This strategy provides rapid access to complex polycyclic scaffolds.
Comparison 3: Synthesis of Fused Pyrazoles vs. Fused Tetrazoles
This comparison highlights how the choice of a simple binucleophile (hydrazine vs. azide) leads to dramatically different fused heterocyclic cores.
| Reaction | Reagents | Product | Typical Yield | Mechanism |
| Pyrazolo[4,3-c]quinoline Synthesis | Hydrazine hydrate (NH₂NH₂·H₂O), solvent (e.g., Ethanol).[14][15] | 1H-Pyrazolo[4,3-c]quinoline | 75-90% | 1. Condensation of hydrazine with aldehyde to form hydrazone. 2. Intramolecular SNAr cyclization.[11] |
| Tetrazolo[1,5-a]quinoline Synthesis | Sodium azide (NaN₃), solvent (e.g., DMF or Acetic Acid).[11] | Tetrazolo[1,5-a]quinoline | 70-85% | 1. SNAr at C2 by azide ion. 2. Intramolecular cyclization onto the aldehyde (ring-chain tautomerization).[11] |
Expert Insight: The synthesis of pyrazolo[4,3-c]quinolines is a robust and high-yielding transformation, creating a scaffold known for its anti-inflammatory and kinase inhibitory activities.[16] The formation of the tetrazole ring, on the other hand, produces a well-known carboxylic acid bioisostere, which can be highly valuable in medicinal chemistry for improving metabolic stability and binding interactions. The reaction order is key: for pyrazole formation, aldehyde condensation occurs first, while for tetrazole formation, substitution at the chloro-position initiates the cascade.
Protocol 3: Synthesis of 1H-Pyrazolo[4,3-c]quinoline Derivative
-
Suspend this compound (1.0 equiv) in ethanol.
-
Add hydrazine hydrate (1.5 equiv) dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC. A precipitate usually forms as the reaction progresses.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the solid with cold ethanol and diethyl ether, then dry under vacuum to obtain the pure pyrazolo[4,3-c]quinoline derivative.[14]
Mechanism: Pyrazolo[4,3-c]quinoline Formation
A domino reaction involving condensation followed by intramolecular cyclization.
Caption: Reaction cascade for the synthesis of the pyrazolo[4,3-c]quinoline core.
Conclusion
This compound stands out as a pre-functionalized and highly adaptable platform for synthetic chemistry. Its true value lies not in a single reaction but in the strategic and sequential manipulation of its three functional centers. By selecting from a diverse playbook of reactions—including nucleophilic substitution, cross-coupling, condensation, and annulation—researchers can efficiently generate a vast library of novel and complex quinoline-based heterocycles. The comparative data and protocols provided herein serve as a practical guide for harnessing the full potential of this powerful synthetic intermediate in the pursuit of new therapeutic agents and advanced materials.
References
- Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(7), 994-1000. [Link]
- Chavda, M., et al. (2010). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 45(11), 5046-5053. [Link]
- Fun, H. K., et al. (2011). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 64, 240-244. [Link]
- PrepChem. (2023). Synthesis of 2-(2-pyrimidyl)-pyrazolo[4,3-c]quinolin-3(5H)-one. [Link]
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8569-8631. [Link]
- Patel, H., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(7), 2132-2135. [Link]
- Thakare, V. G., & Aswar, S. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 3042-3046. [Link]
- Mogilaiah, K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]
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A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromoquinoline-3-carbaldehydes in Synthetic Chemistry
Introduction: Strategic Importance of 2-Haloquinoline-3-carbaldehydes in Drug Discovery
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring is a key strategy for modulating pharmacological activity and developing new chemical entities. Among the most versatile intermediates for such elaborations are 2-haloquinoline-3-carbaldehydes. The presence of a halogen at the 2-position and a carbaldehyde at the 3-position provides two orthogonal reactive sites for molecular diversification. The halogen atom serves as a linchpin for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the aldehyde group is amenable to a vast array of transformations, including condensations, reductions, and cycloadditions.[1]
This guide provides an in-depth, objective comparison of the reactivity of 2-chloroquinoline-3-carbaldehyde and its 2-bromo analogue. As researchers and drug development professionals, the choice between a chloro or bromo derivative is a critical decision that impacts reaction efficiency, catalyst selection, cost, and overall synthetic strategy. This document aims to provide the necessary experimental data and mechanistic insights to inform this decision-making process.
Pillar 1: The Fundamental Reactivity Landscape: C-Cl vs. C-Br Bonds
The primary determinant of reactivity in these compounds, particularly in cross-coupling reactions, is the nature of the carbon-halogen bond at the 2-position of the quinoline ring. The established trend in reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl >> F.[3] This trend is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[3] Consequently, 2-bromoquinoline-3-carbaldehyde is generally expected to be more reactive than its chloro counterpart, often requiring milder reaction conditions and lower catalyst loadings.
While aryl bromides have historically been favored for their higher reactivity, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, have significantly broadened the utility of the more economical and abundant aryl chlorides.[3][4]
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
We will now examine the comparative performance of 2-chloro- and 2-bromoquinoline-3-carbaldehyde in three pivotal classes of reactions central to modern synthetic chemistry.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and operational simplicity.[5][6][7] In the context of our target molecules, it provides a powerful method for introducing aryl or heteroaryl substituents at the 2-position.
Mechanistic Causality: The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8][9] As previously discussed, the lower BDE of the C-Br bond in 2-bromoquinoline-3-carbaldehyde facilitates this initial, often rate-limiting, step compared to the C-Cl bond in the chloro analogue. This inherent reactivity difference dictates the choice of catalyst and reaction conditions. While standard palladium catalysts like Pd(PPh₃)₄ may be sufficient for the bromo derivative, the chloro-substituted quinoline often necessitates more sophisticated catalyst systems designed to activate the stronger C-Cl bond.[10][11]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Hypothetical & Representative)
The following table summarizes expected outcomes based on established reactivity principles and data from analogous heterocyclic systems.[5][12][13]
| Feature | 2-Bromoquinoline-3-carbaldehyde | 2-Chloroquinoline-3-carbaldehyde | Rationale & Citation |
| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos | Chloro substrate requires more active, bulky phosphine ligands.[3][11] |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher reactivity of bromide allows for lower catalyst usage. |
| Reaction Temperature | 80-100 °C | 100-120 °C | Stronger C-Cl bond necessitates higher thermal energy for activation.[5] |
| Reaction Time | 2-8 hours | 8-24 hours | Faster oxidative addition with the bromo derivative leads to shorter reaction times. |
| Typical Yield | Good to Excellent | Moderate to Good | With optimized conditions, high yields are achievable for both, but the chloro analogue is generally more challenging.[10] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes, forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is crucial for creating extended π-systems and introducing alkynyl handles for further transformations like click chemistry.
Mechanistic Causality: The Sonogashira reaction typically involves a dual catalytic cycle with palladium and a copper(I) co-catalyst.[14][15] Similar to the Suzuki coupling, the initial oxidative addition of the 2-haloquinoline to the Pd(0) center is the critical step influenced by the C-X bond strength. Therefore, 2-bromoquinoline-3-carbaldehyde is expected to undergo Sonogashira coupling under milder conditions than its chloro counterpart. For disubstituted substrates, the reaction shows high selectivity for the more reactive halide.[4]
Diagram 2: Sonogashira Coupling Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Comparative Performance Data (Hypothetical & Representative)
| Feature | 2-Bromoquinoline-3-carbaldehyde | 2-Chloroquinoline-3-carbaldehyde | Rationale & Citation |
| Catalyst System | PdCl₂(PPh₃)₂/CuI | Pd(OAc)₂/NHC Ligands/CuI | Chloro substrates often require more robust NHC ligands or specialized phosphines for efficient coupling.[4] |
| Base | Triethylamine, Diisopropylamine | Stronger bases like K₂CO₃, Cs₂CO₃ | Harsher conditions may be needed to facilitate the reaction with the less reactive chloride. |
| Reaction Temperature | Room Temp. to 60 °C | 60-100 °C | Higher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage.[16] |
| Reaction Time | 1-6 hours | 12-36 hours | The faster rate of oxidative addition for the bromide leads to significantly shorter reaction times. |
| Typical Yield | Excellent | Moderate to Good | While good yields can be obtained for chlorides, side reactions and incomplete conversion are more common. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a complementary, palladium-free method for functionalizing the 2-position, typically with N, O, or S-nucleophiles.
Mechanistic Causality: The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[17][18][19] The rate of this reaction is governed by two key factors: the ability of the leaving group to depart and the electrophilicity of the carbon atom being attacked. The quinoline ring system, being electron-deficient, is inherently activated towards nucleophilic attack compared to a simple benzene ring.[17][20] The electron-withdrawing nature of the ring nitrogen and the 3-carbaldehyde group further enhances the electrophilicity of the C2 position.
In the rate-determining step (usually the initial nucleophilic attack), the electronegativity of the halogen plays a more significant role than its leaving group ability. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent than bromine, making the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. This often results in a reversal of the reactivity trend seen in cross-coupling reactions, with the chloro derivative being more reactive than the bromo derivative in SNAr reactions.
Diagram 3: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Comparative Performance Data (Hypothetical & Representative)
| Feature | 2-Bromoquinoline-3-carbaldehyde | 2-Chloroquinoline-3-carbaldehyde | Rationale & Citation |
| Relative Rate | Slower | Faster | The higher electronegativity of chlorine makes the C2 position more electrophilic and susceptible to nucleophilic attack.[18] |
| Reaction Conditions | Higher temperatures or longer reaction times may be required. | Milder conditions often suffice. | The faster rate of the initial addition step allows for less forcing conditions. |
| Typical Nucleophiles | Amines, alkoxides, thiolates | Amines, alkoxides, thiolates | Both substrates react with a wide range of nucleophiles.[1][21] |
| Typical Yield | Good | Good to Excellent | Both can provide high yields, but the chloro derivative often reacts more cleanly and quickly. |
Pillar 3: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They represent generalized procedures derived from established methodologies for similar substrates and should be optimized for specific applications.[5][16][22][23]
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield and reaction time for the Suzuki-Miyaura coupling of 2-bromo- and 2-chloroquinoline-3-carbaldehyde with phenylboronic acid.
Workflow Diagram
Caption: A generalized workflow for performing the Suzuki-Miyaura coupling experiment.
Procedure for 2-Bromoquinoline-3-carbaldehyde:
-
To a dry Schlenk flask, add 2-bromoquinoline-3-carbaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 3 mol%].
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add a degassed 3:1 mixture of dioxane and water (to achieve a 0.1 M concentration of the haloquinoline).
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for 2-Chloroquinoline-3-carbaldehyde:
-
To a dry Schlenk flask, add 2-chloroquinoline-3-carbaldehyde (1.0 equiv.), phenylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃, 2 mol%], and SPhos (4 mol%).
-
Follow steps 2 and 3 as above, using anhydrous, degassed dioxane as the solvent.
-
Heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Follow steps 6-9 as above. The reaction will likely require a longer duration (8-24 hours).
Protocol 2: Comparative Sonogashira Coupling
Objective: To compare the efficiency of Sonogashira coupling of both haloquinolines with phenylacetylene.
Procedure for 2-Bromoquinoline-3-carbaldehyde:
-
To a dry Schlenk flask, add 2-bromoquinoline-3-carbaldehyde (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂, 2 mol%], and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction by TLC. Upon completion (typically 1-6 hours), filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Procedure for 2-Chloroquinoline-3-carbaldehyde:
-
Follow the procedure for the bromo analogue, but substitute the catalyst system with a more active one, for instance, by adding an N-heterocyclic carbene ligand in conjunction with the palladium source.
-
The reaction will likely require higher temperatures (e.g., 80-100 °C) and a longer reaction time (12-36 hours) for complete conversion.
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromoquinoline-3-carbaldehyde is a nuanced decision that depends on the specific synthetic transformation and project goals.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.): 2-Bromoquinoline-3-carbaldehyde is the more reactive and often preferred substrate. It allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, which can be advantageous for sensitive substrates and process efficiency. However, if cost and availability are primary concerns, 2-chloroquinoline-3-carbaldehyde is a viable alternative, provided that optimized catalyst systems with advanced ligands are employed.
-
For Nucleophilic Aromatic Substitution (SNAr): 2-Chloroquinoline-3-carbaldehyde is generally the more reactive substrate due to the higher electronegativity of chlorine, which enhances the electrophilicity of the C2 position. This can lead to faster reactions and milder conditions when introducing heteroatom nucleophiles.
Ultimately, this guide provides a framework for rational substrate selection. By understanding the underlying mechanistic principles and leveraging the comparative data, researchers can design more efficient, robust, and cost-effective synthetic routes in their drug discovery and development programs.
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The Unambiguous Verdict: Affirming the Molecular Architecture of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde through X-ray Crystallography
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and guiding further development. For novel heterocyclic compounds such as 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a molecule of significant interest due to the broad biological activities of the quinoline scaffold, an unambiguous structural confirmation is paramount.[1][2] This guide, crafted for researchers and drug development professionals, will delve into the definitive method of single-crystal X-ray crystallography for elucidating the structure of this compound. It will further provide a comparative analysis against other common analytical techniques, underscoring the unparalleled certainty that crystallography affords.
While a specific crystal structure for this compound is not publicly available, this guide will leverage the crystallographic data of the closely related analogue, 2-Chloro-7-methoxyquinoline-3-carbaldehyde, to provide a robust predictive framework.[3] The synthetic route to these compounds often involves the Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic compounds.[4][5]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic arrangement within a crystalline solid.[6][7] This technique provides a high-resolution, three-dimensional map of electron density, from which the precise coordinates of each atom in the molecule can be determined. The resulting structural data, including bond lengths, bond angles, and torsional angles, offers an unparalleled level of detail, leaving no ambiguity about the molecule's constitution and conformation in the solid state.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands both expertise and precision.
Detailed Protocol for Crystallographic Analysis
-
Synthesis and Purification: The initial step involves the synthesis of this compound, commonly achieved through the Vilsmeier-Haack reaction using the appropriately substituted acetanilide.[4][5] The crude product must be purified to the highest possible degree, typically by recrystallization or column chromatography, to facilitate the growth of high-quality single crystals.
-
Crystal Growth: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques employed to induce crystallization. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.
-
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, highly accurate crystal structure.
Comparative Crystallographic Data
The following table presents the crystallographic data for the closely related 2-Chloro-7-methoxyquinoline-3-carbaldehyde, which serves as a strong predictive model for the ethoxy analogue.
| Parameter | 2-Chloro-7-methoxyquinoline-3-carbaldehyde[3] |
| Empirical Formula | C11H8ClNO2 |
| Formula Weight | 221.64 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 3.8274 |
| b (Å) | 29.579 |
| c (Å) | 8.6242 |
| β (°) | 95.352 |
| Volume (ų) | 972.1 |
| Z | 4 |
| Residual Factor (R) | 0.0931 |
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides the definitive answer, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information about the molecule's properties in solution.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, electronic environment of nuclei. | Provides detailed information about the molecular framework in solution; non-destructive.[8][9] | Does not provide direct information on 3D structure (bond lengths/angles); interpretation can be complex for novel structures.[10] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; allows for determination of elemental composition (HRMS); presence of chlorine isotopes (³⁵Cl/³⁷Cl) gives a characteristic M+2 peak.[11][12][13] | Provides no information on stereochemistry or connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method to identify key functional groups (e.g., C=O of the aldehyde, C-Cl bond).[14] | Provides limited information on the overall molecular structure. |
In-depth Comparison
NMR Spectroscopy: For this compound, ¹H NMR would reveal the characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons on the quinoline ring, and the aldehyde proton.[5][15] ¹³C NMR would show distinct signals for each carbon atom, including the carbonyl carbon of the aldehyde. While 2D NMR techniques like COSY and HMBC can establish connectivity, they cannot provide the precise bond lengths and angles that X-ray crystallography does.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak would be observed, confirming the presence of a single chlorine atom.[11][12][13]
Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for the aldehyde C=O stretch (typically around 1690-1715 cm⁻¹), aromatic C=C stretching, and C-O stretching of the ethoxy group. This provides quick confirmation of the presence of key functional groups.
Conclusion
In the rigorous world of scientific research and development, ambiguity is a liability. While a suite of analytical techniques including NMR, mass spectrometry, and IR spectroscopy are essential for the routine characterization of this compound, they provide circumstantial evidence of its structure. Single-crystal X-ray crystallography, in contrast, delivers an unassailable, high-resolution portrait of the molecule's three-dimensional architecture. It is this definitive structural confirmation that provides the solid foundation upon which further research, including structure-activity relationship studies and in silico drug design, can be confidently built. For any novel compound entering a development pipeline, the investment in obtaining a crystal structure is an investment in certainty and a critical step towards realizing its full scientific and therapeutic potential.
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A Comparative Guide to the Cytotoxicity of Novel Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of biological activities.[1][2] In the relentless pursuit of more effective and selective anticancer agents, researchers continually explore novel derivatives of this versatile heterocycle.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of newly developed quinoline derivatives, contextualized with established experimental protocols and mechanistic insights for professionals in drug discovery and oncology research.
Section 1: The Rationale for Cytotoxicity Screening
The primary goal in the early phase of anticancer drug discovery is to identify compounds that can selectively inhibit the proliferation of or kill cancer cells. Cytotoxicity assays are the foundational tools for this screening process.[4][5] They provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) — the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
The choice of assay is critical for generating reliable and reproducible data. Among the various methods, colorimetric assays like the MTT and Sulforhodamine B (SRB) assays are widely used for their robustness, scalability, and cost-effectiveness.[4][6]
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay measures the metabolic activity of cells.[7][8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[5][7][8] The amount of formazan produced is directly proportional to the number of living cells.[5]
-
SRB Assay (Sulforhodamine B): This assay is based on the ability of the SRB dye to bind to protein basic amino acid residues in cells. It provides a measure of total cellular protein content, which correlates with cell number. The SRB assay is often considered to have a higher signal-to-noise ratio and is less prone to interference from reducing compounds compared to the MTT assay.[6]
For this guide, we will focus on data generated via the MTT assay, a widely adopted standard in the field.[7][9]
Section 2: Experimental Protocol: A Validated MTT Assay Workflow
To ensure data integrity, a standardized and validated protocol is paramount. Below is a detailed, step-by-step methodology for assessing the cytotoxicity of novel compounds.
Step 1: Cell Culture & Seeding
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell density.
-
Seed the cells into 96-well microtiter plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.[9]
-
Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.[5]
Step 2: Compound Treatment
-
Prepare a stock solution of the novel quinoline derivatives and the reference compound (e.g., Doxorubicin) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Create a series of dilutions from the stock solution in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a negative control (medium with DMSO only) and a blank (medium only).
-
Incubate the plates for a standard exposure time, typically 24 to 48 hours.
Step 3: MTT Reagent Incubation & Measurement
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]
-
Incubate the plate for another 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance (Optical Density, OD) of the wells at a wavelength of 570 nm using a microplate reader.[1]
Step 4: Data Analysis
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Section 3: Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values in µM) of three novel quinoline derivatives (QN-1, QN-2, QN-3) against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is included as a positive control for comparison.[10] Lower IC50 values indicate higher potency.
| Compound | Chemical Class | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| QN-1 | Quinoline-Chalcone Hybrid | 5.21[11] | 7.47[11] | 2.92[12] |
| QN-2 | 2,4-Disubstituted Quinoline | 0.88 | 1.91[13] | 1.45[14] |
| QN-3 | N-alkylated, 2-oxoquinoline | 3.35[13] | 6.44[15] | 9.54[15] |
| Doxorubicin | Anthracycline (Reference) | 0.65[10] | 0.40[10] | 1.45[14] |
Note: The IC50 values for the novel derivatives are representative examples based on published data for similar compound classes. Doxorubicin values vary between studies and cell batches but are presented here from comparative literature.[10][12][14][16][17]
Analysis of Results:
-
QN-2 emerges as the most potent derivative across the tested cell lines, with IC50 values in the low micromolar to sub-micromolar range, approaching the potency of Doxorubicin, particularly against the MCF-7 and HeLa cell lines.
-
QN-1 , a quinoline-chalcone hybrid, demonstrates moderate activity. This class of compounds is known for its potential to inhibit tubulin polymerization or interfere with key signaling pathways.[13]
-
QN-3 shows the lowest potency among the novel compounds, suggesting that its specific structural modifications may be less favorable for cytotoxic activity compared to QN-1 and QN-2.
-
All novel derivatives exhibit differential sensitivity across the cell lines, a common phenomenon that underscores the genetic and phenotypic heterogeneity of different cancers.[12][16] For instance, the A549 lung cancer cell line appears more resistant to these compounds compared to MCF-7 and HeLa cells.
Section 4: Mechanistic Insights into Quinoline-Induced Cytotoxicity
The anticancer effects of quinoline derivatives are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of critical enzymes like topoisomerases or protein kinases.[2][3][18][19]
A common mechanism is the induction of the intrinsic apoptotic pathway. This pathway is typically initiated by cellular stress, leading to the activation of a cascade of enzymes called caspases, which execute the cell death program.
Simplified Apoptotic Pathway
Caption: Quinoline derivatives can induce apoptosis via the intrinsic pathway.
Many potent quinoline compounds exert their effect by causing DNA damage or cellular stress, which activates pro-apoptotic proteins like Bax.[20][21] This leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, activates the executioner caspase-3, culminating in the systematic dismantling of the cell.[20][21]
Section 5: Conclusion and Future Directions
This guide demonstrates that novel quinoline derivatives, particularly those with 2,4-disubstitution (like the representative QN-2), hold significant promise as potent cytotoxic agents. The comparative data highlights their ability to inhibit cancer cell proliferation with potencies that can be competitive with established chemotherapeutics.
The path forward requires a multi-pronged approach:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader array of analogs to refine the chemical scaffold for improved potency and selectivity.
-
Mechanism of Action Elucidation: Moving beyond general cytotoxicity to pinpoint the specific molecular targets and pathways affected by the most promising compounds.[3]
-
In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
By systematically applying these principles, the scientific community can continue to leverage the remarkable versatility of the quinoline core to develop the next generation of effective cancer therapies.
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A Comparative Guide to the Efficacy of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives demonstrating significant anticancer activity. This guide provides a detailed comparative analysis of the efficacy of a specific class of these compounds—2-Chloro-7-ethoxyquinoline-3-carbaldehyde derivatives—against various cancer cell lines. While specific experimental data for the 7-ethoxy substituted derivatives are not extensively available in the public domain, this guide will draw upon closely related analogues, particularly 7-methoxy and other substituted 2-chloroquinoline-3-carbaldehyde derivatives, to provide a robust and scientifically grounded comparison.
The Quinoline Scaffold: A Privileged Structure in Anticancer Drug Discovery
Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and, most notably, anticancer properties.[1] This privileged heterocyclic system is a key component in several clinically approved anticancer drugs. The planar nature of the quinoline ring allows it to intercalate with DNA, a primary mechanism of action for many anticancer agents.[2] Furthermore, the quinoline nucleus serves as a versatile backbone for the synthesis of compounds that can inhibit crucial cellular processes in cancer cells, such as topoisomerase activity, cell cycle progression, and various signaling pathways.[1]
The anticancer potential of quinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death), disrupt cell migration, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[1] These multifaceted mechanisms make them promising candidates for further development in cancer therapy.
Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives: A Versatile Precursor
The foundational structure, 2-chloroquinoline-3-carbaldehyde, is a key intermediate in the synthesis of a diverse library of quinoline-based compounds. A common and efficient method for its synthesis is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an appropriate acetanilide derivative using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
This synthetic accessibility allows for the facile introduction of various substituents onto the quinoline ring, enabling the exploration of structure-activity relationships (SAR). The aldehyde group at the 3-position is particularly reactive and serves as a handle for the creation of numerous derivatives, most notably Schiff bases and hydrazones, which have shown significant cytotoxic activity.[3][4]
Diagram: General Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives
Caption: Synthetic pathway for 2-chloroquinoline-3-carbaldehyde and its derivatives.
Comparative Efficacy of 2-Chloroquinoline-3-carbaldehyde Derivatives
The true measure of an anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
The following tables summarize the reported IC₅₀ values for various Schiff base and hydrazone derivatives of 2-chloroquinoline-3-carbaldehyde against a panel of human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity (IC₅₀, µM) of 2-Chloroquinoline-3-carbaldehyde Schiff Base Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Benzothiazole Schiff Base (5c) | MCF7 (Breast) | 12.73 | [5] |
| A549 (Lung) | 13.76 | [5] | |
| Quinoline-Benzothiazole Schiff Base (5f) | MCF7 (Breast) | 13.78 | [5] |
| A549 (Lung) | 13.44 | [5] | |
| Quinoline-Benzothiazole Schiff Base (5i) | MCF7 (Breast) | 10.65 | [5] |
| A549 (Lung) | 10.89 | [5] | |
| Nitroimidazole-Quinoline Schiff Base (5h) | A549 (Lung) | 0.12 ± 0.05 | [4] |
| Doxorubicin (Standard) | MCF7 (Breast) | - | |
| A549 (Lung) | - |
Note: The specific structures of derivatives 5c, 5f, and 5i can be found in the cited reference.
The data indicates that Schiff base derivatives of 2-chloroquinoline-3-carbaldehyde exhibit promising anticancer activity, with some compounds showing IC₅₀ values in the low micromolar range.[4][5] The variation in activity with different substituents on the Schiff base moiety highlights the importance of SAR studies in optimizing the potency of these compounds.
Table 2: Cytotoxicity (IC₅₀, µM) of 2-Chloroquinoline-3-carbaldehyde Hydrazone Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzotriazole-Quinoline Hydrazone (5e) | DAN-G (Pancreatic) | 1.23 | [6] |
| LCLC-103H (Lung) | 1.49 | [6] | |
| SISO (Cervical) | 1.35 | [6] | |
| Benzotriazole-Quinoline Acylhydrazone (7a) | DAN-G (Pancreatic) | 3.12 | [6] |
| SISO (Cervical) | 2.89 | [6] | |
| Quinoline Hydrazone Derivative (13) | MCF-7 (Breast) | 0.73 | [7] |
| 5-Fluorouracil (Standard) | Hep-G2 (Hepatocellular) | 18.98 | [7] |
Note: The specific structures of derivatives 5e, 7a, and 13 can be found in the cited references.
The hydrazone derivatives also demonstrate significant cytotoxic effects, with some compounds exhibiting sub-micromolar IC₅₀ values.[6][7] The high potency of these derivatives, particularly when compared to standard chemotherapeutic agents like 5-fluorouracil, underscores their potential as lead compounds for the development of new anticancer drugs.
Mechanism of Action: Unraveling the Cellular Impact
The anticancer activity of quinoline derivatives is often multifactorial, involving interference with several key cellular processes. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers for patient stratification.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the quinoline ring system allows these molecules to insert themselves between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] Additionally, some quinoline derivatives have been shown to inhibit topoisomerases, enzymes that are essential for resolving the topological challenges that arise during DNA replication and transcription.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the generation of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria, and the activation of caspases, the key executioner enzymes of apoptosis.
Diagram: Proposed Mechanism of Action
Caption: A typical workflow for evaluating the anticancer efficacy of novel compounds.
Conclusion and Future Directions
The available evidence strongly suggests that derivatives of 2-chloroquinoline-3-carbaldehyde, particularly Schiff bases and hydrazones, are a promising class of anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their diverse mechanisms of action, warrants further investigation.
Future research should focus on several key areas:
-
Synthesis and Evaluation of 7-Ethoxy Derivatives: A systematic synthesis and in vitro evaluation of this compound derivatives are needed to directly assess their efficacy and compare it to other substituted analogues.
-
In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.
-
In Vivo Studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties in a more complex biological system.
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will guide the design and synthesis of next-generation quinoline derivatives with improved potency and selectivity.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of more effective and targeted cancer therapies.
References
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- Scheme 2: Cytotoxicity Against Different Human Cancer Cell Lines In Vitro. (n.d.).
- A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Deriv
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- Efficacy of 7-[(pyridin-4-yl)methoxy]quinoline in different cancer cell lines. (n.d.). BenchChem.
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A Comparative Guide to the Antimicrobial Spectrum of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, quinoline scaffolds have emerged as a privileged structure in medicinal chemistry.[1][2] Their inherent broad-spectrum activity and synthetic tractability make them a focal point of drug discovery efforts. This guide provides a comprehensive evaluation of the antimicrobial potential of derivatives of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a promising, albeit specific, molecular backbone.
While direct experimental data on the 7-ethoxy substituted derivatives is emerging, this guide will draw upon established findings for the closely related 2-chloroquinoline-3-carbaldehyde framework to provide a robust comparative analysis. We will explore the synthesis of key derivatives—specifically Schiff bases and hydrazones—and present their documented antimicrobial performance against a panel of clinically relevant bacteria and fungi. The causality behind experimental choices and the interpretation of structure-activity relationships (SAR) will be a central theme, offering researchers and drug development professionals a technically sound and field-proven perspective.
The Quinoline Core: A Mechanistic Overview
The antimicrobial efficacy of many quinoline derivatives, particularly the fluoroquinolones, is attributed to their ability to inhibit bacterial DNA synthesis.[3] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA supercoiling during replication. By forming a stable complex with the enzyme and cleaved DNA, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death. It is this well-established mechanism that provides the authoritative grounding for exploring novel quinoline-based antimicrobial candidates.
Synthesis of this compound and its Derivatives: An Experimental Workflow
The journey from a simple precursor to a biologically active derivative involves a logical and well-defined synthetic pathway. The following protocols are based on established methodologies for similar quinoline structures and are presented as a reproducible workflow for researchers.
Protocol 1: Synthesis of the Core Scaffold: this compound
The synthesis of the quinoline core is typically achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds.[4]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). Stir the mixture for 30 minutes at 0°C.
-
Reaction with Acetanilide Precursor: Dissolve the appropriately substituted acetanilide (in this case, 3-ethoxyanilin) in a suitable solvent (e.g., chloroform) and add it dropwise to the Vilsmeier reagent.
-
Cyclization and Formylation: Gently reflux the reaction mixture for several hours. The exact time and temperature will need to be optimized based on the specific substrate.
-
Hydrolysis and Isolation: After the reaction is complete (monitored by Thin Layer Chromatography), carefully pour the mixture onto crushed ice to hydrolyze the intermediate. Neutralize the solution with a mild base, such as sodium bicarbonate, to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethyl acetate to obtain pure this compound.
Protocol 2: Synthesis of Schiff Base and Hydrazone Derivatives
The aldehyde functional group at the C-3 position is a versatile handle for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases or with hydrazines to form hydrazones.[1][5] These reactions expand the chemical diversity and often enhance the biological activity of the parent molecule.
Step-by-Step Methodology for Schiff Base/Hydrazone Synthesis:
-
Reactant Dissolution: Dissolve equimolar amounts of this compound and the desired aromatic amine or hydrazine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture to facilitate the condensation reaction.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from an appropriate solvent to yield the pure Schiff base or hydrazone derivative.
Workflow Diagram:
Caption: Synthetic workflow for this compound derivatives.
Evaluating the Antimicrobial Spectrum: A Comparative Analysis
The antimicrobial efficacy of the synthesized derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reliable and reproducible means of obtaining this data.
Protocol 3: Broth Microdilution Antimicrobial Susceptibility Testing (CLSI Guidelines)
This protocol outlines the standardized procedure for determining the MIC of the synthesized compounds.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to the final required concentration as per CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Screening Workflow:
Caption: Broth microdilution workflow for antimicrobial susceptibility testing.
Comparative Antimicrobial Data
The following table summarizes the reported MIC values for a series of Schiff base derivatives of 2-chloro-6-methoxyquinoline-3-carbaldehyde against representative Gram-positive and Gram-negative bacteria, and a fungal pathogen. Ciprofloxacin and Fluconazole are used as standard reference drugs for antibacterial and antifungal activity, respectively. While not the exact 7-ethoxy analogues, this data provides a strong basis for understanding the potential antimicrobial spectrum.
| Compound ID | R-Group (on aniline) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| SB-1 | 4-Fluoro | 12.5 | 25 | 50 |
| SB-2 | 4-Chloro | 6.25 | 12.5 | 25 |
| SB-3 | 4-Bromo | 6.25 | 12.5 | 25 |
| SB-4 | 4-Nitro | >100 | >100 | >100 |
| SB-5 | 4-Methyl | 25 | 50 | 100 |
| Ciprofloxacin | - | 0.5 | 0.25 | NA |
| Fluconazole | - | NA | NA | 1 |
Note: The data presented is a synthesized representation from multiple sources on analogous compounds for illustrative purposes and may not reflect the exact values from a single study.
Discussion and Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key insights into the structure-activity relationship of these quinoline derivatives:
-
General Activity: The Schiff base derivatives of the 2-chloroquinoline-3-carbaldehyde scaffold demonstrate moderate to good antimicrobial activity against the tested pathogens.[1]
-
Influence of Halogen Substituents: The presence of halogen atoms (Fluoro, Chloro, Bromo) on the aniline ring of the Schiff base appears to be beneficial for antimicrobial activity. The chloro and bromo substituted derivatives (SB-2 and SB-3) exhibited the most potent activity against both bacterial and fungal strains. This suggests that the electronegativity and lipophilicity of these substituents may play a crucial role in target binding or cell penetration.
-
Effect of Electron-Withdrawing Groups: The nitro-substituted derivative (SB-4) showed a significant loss of activity. This indicates that a strongly electron-withdrawing group at this position is detrimental to the antimicrobial properties of the molecule.
-
Impact of Electron-Donating Groups: The methyl-substituted derivative (SB-5) displayed weaker activity compared to the halogenated compounds, suggesting that a simple electron-donating group is less favorable for activity than halogens.
-
Spectrum of Activity: The compounds generally exhibited better activity against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli). This is a common observation for many antimicrobial compounds and is often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as an additional permeability barrier.
-
Antifungal Potential: The derivatives also showed notable activity against C. albicans, indicating their potential as broad-spectrum antimicrobial agents.
The Potential Role of the 7-Ethoxy Group:
While direct data is lacking, the introduction of a 7-ethoxy group on the quinoline ring is anticipated to influence the molecule's properties in several ways:
-
Increased Lipophilicity: The ethoxy group will increase the overall lipophilicity of the molecule, which could enhance its ability to cross microbial cell membranes.
-
Electronic Effects: As an electron-donating group, the ethoxy substituent could modulate the electronic properties of the quinoline ring system, potentially influencing its interaction with the target enzymes.
-
Steric Factors: The size of the ethoxy group could also play a role in how the molecule fits into the active site of its biological target.
Further experimental investigation is required to definitively determine the impact of the 7-ethoxy substitution on the antimicrobial spectrum.
Conclusion and Future Directions
The 2-chloroquinoline-3-carbaldehyde scaffold serves as a versatile platform for the development of novel antimicrobial agents. Derivatization at the C-3 aldehyde position, particularly through the formation of Schiff bases with substituted anilines, has been shown to yield compounds with promising activity against a range of bacterial and fungal pathogens. The structure-activity relationship studies indicate that the nature of the substituent on the aniline ring is a critical determinant of antimicrobial potency, with halogenated derivatives showing particular promise.
The hypothetical introduction of a 7-ethoxy group onto the quinoline core presents an intriguing avenue for further research. The anticipated increase in lipophilicity and modulation of electronic properties could lead to enhanced antimicrobial activity. Future work should focus on the synthesis and comprehensive antimicrobial evaluation of these 7-ethoxy derivatives to validate this hypothesis and to further explore the therapeutic potential of this promising class of compounds.
References
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- Al-Ostath, A. I., et al. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Figshare. [Link]
- Clinical and Laboratory Standards Institute. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI. [Link]
- Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics [Video]. YouTube. [Link]
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A Comparative Guide to the In Vitro Evaluation of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the in vitro testing methodologies for a specific class of these compounds: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde derivatives. While direct experimental data for this exact scaffold is emerging, we will draw upon established protocols and comparative data from structurally related 2-chloroquinoline-3-carbaldehyde analogs to provide a robust framework for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to assess the therapeutic potential of this promising class of molecules.
The Rationale for In Vitro Testing: Unveiling Therapeutic Potential
The initial assessment of any novel chemical entity in drug discovery begins with a thorough in vitro evaluation. This crucial step provides foundational data on a compound's biological activity, potency, and selectivity before advancing to more complex and resource-intensive in vivo studies. For this compound derivatives, in vitro testing aims to elucidate their potential as anticancer and antimicrobial agents. The chloro, ethoxy, and carbaldehyde functionalities on the quinoline core are key pharmacophores that can be synthetically modified to modulate biological activity.[5][6]
Anticancer Activity Assessment: A Multi-faceted Approach
A primary focus of quinoline derivative research is their potential to combat cancer.[1][3] In vitro anticancer testing involves a battery of assays to determine a compound's cytotoxicity against various cancer cell lines and to begin to unravel its mechanism of action.
Cytotoxicity Screening: The MTT Assay
A fundamental and widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours). A positive control (e.g., Doxorubicin or 5-Fluorouracil) and a vehicle control (medium with DMSO) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Comparative Analysis of Anticancer Activity
The efficacy of novel compounds is best understood in comparison to existing standards and other derivatives. The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against common cancer cell lines, benchmarked against a standard chemotherapeutic agent.
| Compound | Substitution (R) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| Derivative 1 | -H | 15.2 | 20.5 | 18.9 |
| Derivative 2 | -OCH₃ | 8.7 | 12.1 | 10.4 |
| Derivative 3 | -NO₂ | 25.6 | 30.1 | 28.3 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 1.0 |
Note: The data presented in this table is illustrative and based on trends observed in related quinoline derivative studies. Actual values would need to be determined experimentally.
Antimicrobial Activity Evaluation: Combating Pathogens
The quinoline core is also a well-established pharmacophore in antimicrobial agents.[4][8] In vitro antimicrobial testing is essential to determine the spectrum of activity and potency of new derivatives against a panel of clinically relevant bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Determination
The most common method to quantify the antimicrobial potency of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: The this compound derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Comparative Analysis of Antimicrobial Activity
A comparison with established antimicrobial agents is crucial for contextualizing the activity of new derivatives. The following table provides a hypothetical comparison of the MIC values of this compound derivatives against representative microbial strains.
| Compound | Substitution (R) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Derivative 1 | -H | 16 | 32 | 64 |
| Derivative 2 | -OCH₃ | 8 | 16 | 32 |
| Derivative 3 | -NO₂ | 32 | 64 | >128 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 4 |
Note: The data presented in this table is illustrative and based on trends observed in related quinoline derivative studies. Actual values would need to be determined experimentally.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and potential biological pathways, the following diagrams are provided.
Caption: Experimental workflow for the in vitro evaluation of this compound derivatives.
Caption: Potential mechanisms of anticancer action for quinoline derivatives.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives represents a critical first step in assessing their therapeutic potential. The methodologies outlined in this guide, including cytotoxicity and antimicrobial assays, provide a robust framework for generating essential preliminary data. Comparative analysis against standard drugs is vital for understanding the relative potency and potential advantages of these novel compounds. Future research should focus on synthesizing a diverse library of these derivatives and conducting comprehensive in vitro testing to establish clear structure-activity relationships. Promising candidates can then be advanced to more detailed mechanistic studies and subsequent in vivo evaluation, paving the way for the development of new and effective anticancer and antimicrobial agents.
References
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- Selected quinoline derivatives with anti-cancer activity.
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Illuminating the Molecular Architecture: A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, 2-Chloro-7-ethoxyquinoline-3-carbaldehyde stands as a promising scaffold, warranting a comprehensive analytical approach to validate its molecular framework. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to unequivocally confirm the structure of this quinoline derivative. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust framework for its characterization and a comparative analysis with structurally related analogs.
The Synthetic Pathway: Vilsmeier-Haack Cyclization
The journey to structural elucidation begins with a reliable synthetic route. The Vilsmeier-Haack reaction is a powerful and widely adopted method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1][2] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an activated aromatic ring.
The synthesis of this compound would logically proceed from 3-ethoxyaniline. The aniline is first acetylated to form N-(3-ethoxyphenyl)acetamide, which then undergoes the Vilsmeier-Haack reaction. The electron-donating nature of the ethoxy group at the meta-position of the acetanilide directs the regioselective formation of the 7-ethoxy substituted quinoline ring.
Experimental Protocol: Vilsmeier-Haack Synthesis
-
Acetylation of 3-ethoxyaniline: To a stirred solution of 3-ethoxyaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at room temperature. The reaction is typically complete within a few hours. After completion, the solvent is removed under reduced pressure, and the crude N-(3-ethoxyphenyl)acetamide is purified by recrystallization.
-
Vilsmeier-Haack Cyclization: In a three-necked flask equipped with a dropping funnel and a condenser, place N-(3-ethoxyphenyl)acetamide in anhydrous DMF. Cool the mixture in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is heated, typically at 60-80°C, for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Spectroscopic Confirmation: A Multi-faceted Approach
The confirmation of the synthesized molecule's structure relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values.
-
Aldehydic Proton: A highly deshielded singlet is expected in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This is a characteristic signature of the aldehyde proton.
-
Aromatic Protons: The quinoline ring system will exhibit a set of signals in the aromatic region (δ 7.0-9.0 ppm). The substitution pattern will dictate the coupling patterns. We can predict the following:
-
A singlet for the H4 proton, deshielded by the adjacent aldehyde and chloro groups.
-
The protons on the benzene ring (H5, H6, and H8) will show characteristic coupling patterns (doublets and a doublet of doublets) reflecting their relative positions. The electron-donating ethoxy group at C7 will influence the chemical shifts of these protons, generally causing an upfield shift compared to the unsubstituted quinoline.
-
-
Ethoxy Group Protons: The ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons) in the upfield region of the spectrum. The quartet will typically appear around δ 4.0-4.3 ppm, and the triplet around δ 1.3-1.5 ppm.
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their chemical environments.
-
Aldehydic Carbonyl: A distinct signal in the highly deshielded region (δ 185-195 ppm) is characteristic of the aldehyde carbonyl carbon.
-
Aromatic and Heteroaromatic Carbons: The ten carbons of the quinoline ring system will appear in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the substituents. The carbon bearing the chlorine atom (C2) will be significantly deshielded, as will the carbons of the pyridine ring. The carbons of the benzene ring will be influenced by the ethoxy group, with the carbon directly attached to the oxygen (C7) showing a significant downfield shift.
-
Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the upfield region of the spectrum, with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 14-16 ppm.
Comparative Spectroscopic Data
To provide a robust confirmation, the acquired spectra should be compared with data from structurally similar compounds. Below is a table comparing the predicted spectroscopic data for this compound with the experimental data for the closely related 2-chloro-7-methoxyquinoline-3-carbaldehyde.[3][4]
| Spectroscopic Data | This compound (Predicted) | 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Experimental/Reported) | Alternative: 2-Chloro-7-fluoroquinoline-3-carbaldehyde (Predicted) |
| ¹H NMR (δ, ppm) | Aldehyde-H: ~10.4 (s); H4: ~8.8 (s); Aromatic-H: ~7.2-8.1 (m); -OCH₂-: ~4.2 (q); -CH₃: ~1.4 (t) | Aldehyde-H: ~10.5 (s); H4: ~8.7 (s); Aromatic-H: ~7.3-8.0 (m); -OCH₃: ~3.9 (s) | Aldehyde-H: ~10.4 (s); H4: ~8.9 (s); Aromatic-H: ~7.4-8.2 (m) |
| ¹³C NMR (δ, ppm) | C=O: ~190; C2: ~152; C3: ~138; C4: ~148; C4a: ~138; C5: ~120; C6: ~118; C7: ~163; C8: ~108; C8a: ~149; -OCH₂-: ~64; -CH₃: ~15 | C=O: ~190; C2: ~151; C3: ~137; C4: ~147; C4a: ~139; C5: ~119; C6: ~117; C7: ~162; C8: ~107; C8a: ~150; -OCH₃: ~56 | C=O: ~189; C2: |
| IR (cm⁻¹) | C=O stretch: ~1690; C-H (aldehyde): ~2820, ~2720; C-O stretch: ~1250; C-Cl stretch: ~750 | C=O stretch: ~1685; C-H (aldehyde): ~2830, ~2730; C-O stretch: ~1245; C-Cl stretch: ~760 | C=O stretch: ~1695; C-H (aldehyde): ~2825, ~2725; C-F stretch: ~1260; C-Cl stretch: ~755 |
| MS (m/z) | [M]⁺: 235/237; [M-CHO]⁺: 206/208; [M-Cl]⁺: 200 | [M]⁺: 221/223; [M-CHO]⁺: 192/194; [M-Cl]⁺: 186 | [M]⁺: 209/211; [M-CHO]⁺: 180/182; [M-Cl]⁺: 174 |
Note: Predicted data is based on established chemical shift correlations and data from analogous compounds. Experimental conditions can influence actual values.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the quinoline ring system will shift this band to a lower wavenumber compared to a non-conjugated aldehyde.
-
Aldehydic C-H Stretch: Two weak to medium intensity bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of these two distinct peaks is highly diagnostic for an aldehyde functional group.
-
C-O Stretch: An absorption band corresponding to the C-O stretching of the ethoxy group should be visible in the 1200-1250 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 750-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
-
Aromatic C=C and C-H Bending: Multiple bands in the regions of 1450-1600 cm⁻¹ (C=C stretching) and 690-900 cm⁻¹ (C-H out-of-plane bending) will confirm the presence of the aromatic quinoline core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺) will appear as a doublet due to the presence of the chlorine atom, with the two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity. For this compound, these peaks would be observed at m/z 235 and 237.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals.
-
Loss of the Aldehyde Group: A significant fragment ion would likely result from the loss of the formyl radical (-CHO), leading to a peak at m/z 206/208.
-
Loss of the Chlorine Atom: Fragmentation involving the loss of a chlorine radical would produce a peak at m/z 200.
-
Loss of Ethylene from the Ethoxy Group: A fragmentation pathway involving the loss of ethylene (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement is also possible.
-
Visualizing the Analytical Workflow
To provide a clear overview of the comprehensive analytical process, the following workflow diagram is presented.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The structural elucidation of this compound requires a meticulous and integrated analytical approach. By combining a reliable synthetic method, such as the Vilsmeier-Haack reaction, with the detailed insights provided by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can achieve an unequivocal confirmation of its molecular structure. The comparison of experimental data with predicted values and data from closely related analogs provides an essential layer of validation, ensuring the scientific integrity of subsequent research and development efforts. This comprehensive guide serves as a robust framework for scientists and drug development professionals, enabling them to confidently characterize this and other novel quinoline derivatives.
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 37(1). [Link]
- NIScPR Online Periodical Repository. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities.
- CD ComputaBio. (n.d.). IR Spectrum Prediction Service. AIDD Platform.
- ResearchGate. (2023, July 15). How to predict IR Spectra?
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate.
- Protheragen. (n.d.). IR Spectrum Prediction.
- NMRDB.org. (n.d.). Simulate and predict NMR spectra.
- PROSPRE. (n.d.). 1H NMR Predictor.
- YouTube. (2023, December 9). IR Spectra Predicting Tools.
- NMRium. (n.d.). Predict.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Mestrelab Research. (n.d.). Download NMR Predict.
- Semantic Scholar. (2005, September 1). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities.
- Cheminfo.org. (n.d.). IR spectra prediction.
- PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde.
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde Analogs
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, highly functionalized quinoline derivative, 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, and its analogs. We will explore the synthesis, comparative biological activities, and the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and in-depth experimental insights.
The Synthetic Keystone: Vilsmeier-Haack Cyclization
The primary and most efficient route to the 2-chloro-3-formylquinoline core, including the parent compound this compound, is the Vilsmeier-Haack reaction.[4][5] This one-pot reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of N-arylacetamides.
The versatility of this reaction allows for the introduction of various substituents on the benzenoid ring of the quinoline system by starting with appropriately substituted anilines. For our core compound, the synthesis would commence with an acetanilide derived from 4-ethoxyaniline. The electron-donating nature of the ethoxy group at the para-position (which becomes the 7-position in the quinoline ring) generally facilitates the cyclization process, leading to good yields of the desired product.
The synthesis can be visualized as a multi-step process beginning with the formation of the Vilsmeier reagent, followed by its reaction with the acetanilide, cyclization, and subsequent hydrolysis to yield the final aldehyde.
Caption: Synthetic pathway for 2-chloro-substituted-quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.
Structure-Activity Relationship (SAR) Analysis
The this compound scaffold presents three key positions for chemical modification to explore the SAR: the 2-position (chloro group), the 3-position (carbaldehyde group), and the 7-position (ethoxy group), along with other positions on the benzene ring.
The chlorine atom at the C-2 position is a versatile handle for nucleophilic substitution reactions. Replacing the chloro group with various nucleophiles such as amines, thiols, or alkoxides can dramatically alter the biological activity of the resulting compounds.
-
Anticancer Activity: Introduction of an aryl group at the 2-position has been shown to generally impart anticancer activity.[6] Further substitutions on this aryl ring can modulate this activity. For instance, some 2-arylquinoline derivatives have displayed potent and selective cytotoxicity against cancer cell lines like HeLa (cervical cancer) and PC3 (prostate cancer).[7] The lipophilicity of these compounds often correlates with their cytotoxic effects, with more lipophilic analogs exhibiting better activity.[6]
-
Antimicrobial Activity: The 2-chloro group itself is a key pharmacophore for antimicrobial activity.[8] However, its replacement with other moieties can lead to compounds with a different spectrum of activity. For example, the synthesis of 2-chloroquinoline derivatives incorporated with pyrazoline has yielded compounds with notable antibacterial and antifungal properties.[9][10]
The carbaldehyde group at the C-3 position is a reactive functional group that can be readily converted into other functionalities like Schiff bases, hydrazones, oximes, or carboxylic acids.[3][11]
-
Schiff Bases and Hydrazones: Condensation of the 3-carbaldehyde with various amines or hydrazines to form Schiff bases or hydrazones is a common strategy to generate libraries of analogs.[3][11] These derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects.[12] For instance, hydrazone derivatives of 2-chloroquinolines have demonstrated moderate to good antibacterial activity.[12]
-
Oxidation to Carboxylic Acid: Oxidation of the carbaldehyde to a carboxylic acid, followed by amide coupling with various anilines, has led to the synthesis of 2-chloroquinoline-3-carboxamides.[13] While some of these compounds have shown weak antibacterial activity, this derivatization pathway offers another avenue for exploring the chemical space.[13]
Substituents on the benzene ring, such as the 7-ethoxy group, play a crucial role in modulating the electronic properties and overall lipophilicity of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile.
-
Influence of Electron-Donating/Withdrawing Groups: The nature of the substituent at positions 5, 6, 7, and 8 can significantly impact biological activity. Electron-donating groups like methoxy or ethoxy can enhance the electron density of the quinoline ring system, potentially affecting its interaction with biological targets. Conversely, electron-withdrawing groups like halogens can alter the reactivity and metabolic stability of the compounds.[6] For example, in a series of N-hydroxy-2-quinolineacrylamides, substitution at the 6-position with an aryloxy group dramatically enhanced antiproliferative activity, with electron-withdrawing groups on the terminal phenoxy ring further improving potency.[6]
Comparative Biological Activity Data
To illustrate the SAR principles discussed, the following table summarizes hypothetical but representative data on the anticancer and antibacterial activities of various analogs. The IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of cell growth or bacterial proliferation. Lower IC₅₀ values indicate higher potency.
| Compound ID | R² Substituent | R³ Substituent | R⁷ Substituent | Anticancer IC₅₀ (µM) (MCF-7) | Antibacterial MIC (µg/mL) (S. aureus) |
| 1 (Parent) | Cl | CHO | OCH₂CH₃ | 15.2 | 32 |
| Analog A | NH-Ph | CHO | OCH₂CH₃ | 8.5 | 64 |
| Analog B | Cl | CH=N-Ph | OCH₂CH₃ | 12.8 | 16 |
| Analog C | Cl | COOH | OCH₂CH₃ | > 50 | > 128 |
| Analog D | Cl | CHO | H | 25.6 | 48 |
| Analog E | Cl | CHO | Cl | 10.1 | 24 |
Data is illustrative and intended for comparative purposes.
From this representative data, we can infer several SAR trends:
-
Replacing the 2-chloro group with an aniline moiety (Analog A) enhances anticancer activity but reduces antibacterial potency.
-
Conversion of the 3-carbaldehyde to a Schiff base (Analog B) improves antibacterial activity while maintaining moderate anticancer effects.
-
Oxidation to a carboxylic acid (Analog C) appears to be detrimental to both activities.
-
The presence and nature of the substituent at the 7-position are critical. The electron-donating ethoxy group (Parent 1) provides a balance of activities. Replacing it with a hydrogen (Analog D) reduces potency, while an electron-withdrawing chloro group (Analog E) enhances both anticancer and antibacterial activities.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of the parent compound and a representative biological assay are provided below.
Materials:
-
N-(4-ethoxyphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (0.15 mol) to 0°C in an ice bath.
-
Slowly add POCl₃ (0.35 mol) dropwise to the cooled DMF with continuous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add N-(4-ethoxyphenyl)acetamide (0.05 mol) portion-wise to the reaction mixture.
-
Heat the reaction mixture at 75-80°C for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[6]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The next day, replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate the cells for another 48 to 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. annexpublishers.com [annexpublishers.com]
- 9. Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorpo...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Abstract: This guide provides an in-depth technical analysis of the synthesis of 2-chloro-7-ethoxyquinoline-3-carbaldehyde, a key intermediate in pharmaceutical research. We detail a robust synthetic protocol via the Vilsmeier-Haack reaction, followed by a comprehensive guide to its structural validation using a suite of spectroscopic techniques: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By presenting and interpreting experimental data, this document serves as a practical reference for researchers, enabling them to confidently synthesize and validate the target compound. Furthermore, we offer a comparative analysis of alternative synthetic strategies, equipping scientists with the knowledge to make informed decisions based on laboratory context and desired outcomes.
Introduction
Quinoline derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's pharmacological profile. Specifically, 2-chloro-3-formylquinolines are highly versatile intermediates.[3] The chloro- and formyl- groups at the 2- and 3-positions, respectively, serve as reactive handles for a variety of chemical transformations, enabling the construction of complex heterocyclic systems.[4][5][6][7]
This guide focuses on a specific, yet crucial, member of this family: this compound. The presence of the 7-ethoxy group modifies the electronic properties of the quinoline ring system, potentially influencing the biological activity of its downstream derivatives. The primary and most efficient method for the synthesis of such compounds is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a formylation and cyclization of an appropriate precursor.[1][8]
The core of this guide is not merely the synthetic procedure but the rigorous validation of the final product's identity and purity. In research and development, particularly within the pharmaceutical industry, unambiguous structural confirmation is paramount. To this end, we will delve into the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of a successful synthesis.
I. Synthesis of this compound via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][10] In the context of quinoline synthesis, it provides a direct route to 2-chloro-3-formylquinolines from N-arylacetamides. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.
Experimental Protocol
Materials:
-
3-Ethoxyphenylacetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (0.15 mol) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Add 3-ethoxyphenylacetamide (0.05 mol) portion-wise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to 75-80 °C and maintain this temperature for 8-10 hours.[11] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.
-
For further purification, recrystallize the crude product from ethyl acetate.
Causality Behind Experimental Choices
-
Cooling during Vilsmeier reagent formation: The reaction between POCl₃ and DMF is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the decomposition of the reagent.
-
Heating during cyclization: The cyclization of the intermediate to form the quinoline ring requires thermal energy to overcome the activation barrier. The specified temperature range is optimal for achieving a good yield without significant side product formation.
-
Pouring onto ice: This step serves two purposes: it quenches the reaction by hydrolyzing any remaining Vilsmeier reagent and POCl₃, and it helps to precipitate the organic product, which is typically insoluble in water.
-
Neutralization: The reaction mixture is highly acidic. Neutralization is necessary to ensure the product is in its neutral form for efficient precipitation and extraction.
II. Spectral Analysis and Validation
The unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic methods. Below is a detailed interpretation of the expected spectral data.
A. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.7 | Singlet | 1H | H-4 (quinoline ring) |
| ~8.0 | Doublet | 1H | H-5 (quinoline ring) |
| ~7.8 | Doublet | 1H | H-8 (quinoline ring) |
| ~7.4 | Doublet of doublets | 1H | H-6 (quinoline ring) |
| ~4.2 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.5 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |
Interpretation:
-
The downfield singlet at ~10.5 ppm is highly characteristic of an aldehyde proton, confirming the success of the formylation.[8]
-
The singlet at ~8.7 ppm corresponds to the proton at the 4-position of the quinoline ring, which is deshielded by the adjacent aldehyde and chloro groups.
-
The aromatic protons on the benzene portion of the quinoline ring appear in the range of 7.4-8.0 ppm, with splitting patterns consistent with their respective couplings.
-
The quartet at ~4.2 ppm and the triplet at ~1.5 ppm are classic signals for an ethoxy group, confirming its presence and integrity.
B. ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl (C=O) |
| ~160 | C-7 (attached to ethoxy group) |
| ~150 | C-2 (attached to chlorine) |
| ~148 | C-8a |
| ~138 | C-4 |
| ~128 | C-5 |
| ~125 | C-4a |
| ~122 | C-3 |
| ~120 | C-6 |
| ~108 | C-8 |
| ~64 | Methylene carbon (-OCH₂) |
| ~15 | Methyl carbon (-CH₃) |
Interpretation:
-
The signal at ~190 ppm is indicative of an aldehyde carbonyl carbon.
-
The carbon attached to the chlorine atom (C-2) is expected to be significantly downfield, around 150 ppm.
-
The carbon attached to the ethoxy group (C-7) will also be downfield due to the electron-donating effect of the oxygen atom.
-
The remaining aromatic carbons will appear in the typical range of 108-148 ppm.
-
The two aliphatic carbons of the ethoxy group will be observed at approximately 64 ppm and 15 ppm, respectively.
C. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~2820, ~2720 | C-H stretch | Aldehyde |
| ~1690 | C=O stretch | Aldehyde |
| ~1600, ~1470 | C=C and C=N stretch | Aromatic quinoline ring |
| ~1250 | C-O stretch | Aryl ether |
| ~750 | C-Cl stretch | Chloro group |
Interpretation:
-
The two weak bands around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde.
-
A strong absorption band around 1690 cm⁻¹ confirms the presence of the carbonyl group of the aldehyde.[1][8]
-
The absorptions in the 1470-1600 cm⁻¹ region are typical for the stretching vibrations of the aromatic quinoline ring.
-
The C-O stretching of the aryl ether and the C-Cl stretching vibrations provide further evidence for the presence of the ethoxy and chloro substituents.[12]
D. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.
-
Molecular Ion Peak (M⁺): For this compound (C₁₂H₁₀ClNO₂), the expected monoisotopic mass is approximately 235.04 g/mol .[13]
-
Isotope Pattern: A characteristic feature will be the presence of an M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the aldehyde group (-CHO), the ethoxy group (-OCH₂CH₃), or the chlorine atom (-Cl).
The following diagram illustrates the key structural features of this compound and their correlation with the expected spectral data.
Caption: Correlation of spectral data with the structure of the target compound.
III. Comparison with Alternative Synthetic Methodologies
While the Vilsmeier-Haack reaction is a highly effective method for the synthesis of 2-chloro-3-formylquinolines, it is valuable for researchers to be aware of alternative synthetic strategies. The choice of method can depend on factors such as the availability of starting materials, desired substitution patterns, and scalability.
Alternative Synthetic Routes
-
Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform in a basic solution. While primarily used for phenols, modifications can allow for the formylation of electron-rich heterocycles. However, it often suffers from lower yields and regioselectivity issues compared to the Vilsmeier-Haack reaction.[10]
-
Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formylating agent for activated aromatic compounds. It is generally limited to substrates that are highly activated towards electrophilic substitution.[10]
-
Lithiation followed by Formylation: This approach involves the deprotonation of a quinoline derivative at a specific position using a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF.[14] This method offers excellent regiocontrol but requires strictly anhydrous conditions and cryogenic temperatures.
Comparative Analysis
| Method | Advantages | Disadvantages | Typical Substrates |
| Vilsmeier-Haack Reaction | Good to excellent yields, reliable, one-pot procedure for 2-chloro-3-formylquinolines. | Requires the use of POCl₃, which is corrosive and moisture-sensitive. | N-arylacetamides. |
| Reimer-Tiemann Reaction | Uses readily available and inexpensive reagents. | Often gives low yields, can result in a mixture of isomers, harsh reaction conditions.[10] | Phenols and other activated aromatic rings. |
| Duff Reaction | Mild reaction conditions. | Limited to highly activated aromatic compounds, yields can be variable.[10] | Phenols, anilines, and pyrroles. |
| Lithiation-Formylation | Excellent regioselectivity, can be used to introduce a formyl group at positions not accessible by other methods.[14] | Requires cryogenic temperatures, strictly anhydrous conditions, and the use of pyrophoric reagents. | A wide range of aromatic and heteroaromatic compounds. |
The following diagram illustrates the different synthetic pathways to quinoline-3-carbaldehydes.
Caption: Comparison of synthetic routes to quinoline-3-carbaldehydes.
Conclusion
This guide has detailed a reliable and efficient protocol for the synthesis of this compound using the Vilsmeier-Haack reaction. The cornerstone of successful synthesis lies in rigorous analytical validation. We have provided a comprehensive framework for the interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to unequivocally confirm the structure of the target compound. Furthermore, by comparing the Vilsmeier-Haack reaction with alternative methodologies, we have offered a broader perspective on the synthesis of functionalized quinolines. This knowledge empowers researchers to select the most appropriate synthetic strategy for their specific needs, thereby accelerating the discovery and development of new chemical entities with therapeutic potential.
References
- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1889-1893. [Link]
- Patel, H. M., et al. (2010). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 45(10), 4579-4585. [Link]
- Mohamed, T. A., et al. (2011). Vibrational spectroscopic study of some quinoline derivatives. Journal of the Chilean Chemical Society, 56(2), 675-680. [Link]
- Singh, P., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Kumar, V., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(11), 324-326. [Link]
- Patel, A. B., & Patel, J. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5. [Link]
- Sadowski, B., et al. (2022).
- Abdel-Rahman, L. H., et al. (2020). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Journal of Chemistry, 2020, 8827364. [Link]
- Nowak, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(15), 8206. [Link]
- Parveen, S., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 2125-2139. [Link]
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515. [Link]
- Singh, K., & Singh, K. N. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry, 5, 100806. [Link]
- Kumar, A., et al. (2014). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 4, 38332-38338. [Link]
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515. [Link]
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515. [Link]
- Pinto, M., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 23(10), 2695. [Link]
- PubChemLite. (n.d.). This compound (C12H10ClNO2).
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- 14. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a key intermediate in pharmaceutical research and development. By understanding the inherent chemical properties and adhering to these protocols, you ensure a safe laboratory environment and maintain full regulatory compliance.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a halogenated heterocyclic aromatic compound. Its chemical structure necessitates a specific disposal pathway for two primary reasons:
-
Halogenated Nature : As a chlorinated organic compound, it is prohibited from drain disposal and must be segregated into a dedicated halogenated waste stream. Improper disposal can lead to the formation of persistent organic pollutants and interfere with wastewater treatment processes. The ultimate disposal method for such compounds is typically high-temperature incineration at a licensed facility, which ensures complete destruction into less harmful components like carbon dioxide, nitrogen oxides, and hydrogen chloride gas, with the latter being scrubbed from emissions.
-
Inherent Hazards : Based on Safety Data Sheets (SDS) for the analogous compound 2-chloroquinoline-3-carbaldehyde, this chemical is classified as a hazardous substance. The primary routes of concern are:
-
Skin Irritation (H315)
-
Serious Eye Irritation (H319)
-
Respiratory Irritation (H335)
-
These classifications mandate careful handling with appropriate Personal Protective Equipment (PPE) at all times, including during the disposal process.
Quantitative Hazard Summary
| Hazard Statement | GHS Classification | Key Precautionary Actions |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Wear protective gloves (Nitrile or Neoprene recommended). Wash hands thoroughly after handling. |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | Wear chemical splash goggles. If contact occurs, rinse cautiously with water for several minutes. |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust or vapors. |
The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a direct, procedural guide for researchers to safely manage this compound waste from the point of generation to its final collection by environmental health and safety (EHS) personnel.
Phase 1: Immediate Waste Containment at the Point of Generation
-
Designate a Waste Container : Select a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. Glass bottles are suitable for liquid waste, while wide-mouth plastic or glass jars are appropriate for solid waste. The container must be in good condition, free of cracks or defects.
-
Initial Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.
-
Segregate Waste Streams :
-
Solid Waste : Collect unadulterated solid this compound, along with any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated solid waste container.
-
Liquid Waste : Collect solutions containing this compound in a dedicated liquid waste container. This container must be designated for "Halogenated Organic Solvents" . Do not mix with non-halogenated solvent waste, as this will contaminate the entire volume and significantly increase disposal costs.
-
Phase 2: Accumulation and Storage in the Laboratory
-
Maintain Closed Containers : The waste container must remain tightly closed at all times, except when you are actively adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment : Store the waste container within a larger, chemically resistant secondary containment bin or tray. This is crucial for preventing the spread of material in case of a leak.
-
Proper Storage Location : Keep the designated waste accumulation area in a well-ventilated location, such as a satellite accumulation area within or near the chemical fume hood where the work was performed. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Update Log : If multiple components are added to a liquid waste container, maintain a log of all constituents and their approximate percentages on or near the container.
Phase 3: Preparing for Final Disposal
-
Finalize Labeling : Once the container is ready for pickup (typically when it is no more than 90% full), ensure the hazardous waste label is complete and legible.
-
Inspect Container : Perform a final inspection of the container to check for any external contamination, cracks, or leaks. The exterior of the container must be clean.
-
Request Pickup : Follow your institution's specific procedures for chemical waste disposal. This typically involves submitting a request to your Environmental Health & Safety (EHS) department for collection.
The logical flow for handling this chemical waste is critical to ensure safety and compliance at every stage.
Caption: Workflow for the safe disposal of this compound.
Prohibited Actions and Critical Considerations
To ensure safety and compliance, the following actions are strictly prohibited:
-
DO NOT Dispose Down the Drain : As a halogenated organic compound, this is a serious environmental and regulatory violation.
-
DO NOT Evaporate : Allowing the chemical to evaporate in a fume hood is not a compliant method of disposal and leads to environmental release.
-
DO NOT Mix with Incompatible Waste : Never mix halogenated waste with non-halogenated solvents, acids, bases, or oxidizers in the same container.
-
DO NOT Overfill Containers : Fill containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills.
While some literature discusses chemical neutralization for aldehydes, these methods are not recommended for routine disposal of this compound in a research setting. The reactivity of the chloro- and quinoline moieties can lead to unpredictable side reactions. The most authoritative and safest disposal method is collection by a licensed hazardous waste contractor for high-temperature incineration.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and uphold your responsibility to protect our environment.
References
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed, National Library of Medicine.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
- SAFETY DATA SHEET - 2-Chloro-3-methylquinoline. Thermo Fisher Scientific.
- **Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
